Technical Documentation Center

2-Amino-1-morpholinopropan-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-1-morpholinopropan-1-one
  • CAS: 124491-97-0

Core Science & Biosynthesis

Foundational

The Definitive Technical Guide to 2-Amino-1-morpholinopropan-1-one: CAS Registry, Synthesis, and Medicinal Utility

Executive Summary In modern medicinal chemistry, the integration of specialized chiral building blocks is paramount for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small-molecule therapeutics...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the integration of specialized chiral building blocks is paramount for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small-molecule therapeutics. 2-Amino-1-morpholinopropan-1-one is a highly versatile α -amino ketone scaffold. Widely utilized in the development of antiviral agents—most notably Hepatitis C Virus (HCV) polymerase inhibitors and Flavivirus treatments [AU2011276526A1][1]—this compound provides a unique combination of aqueous solubility, metabolic stability, and precise stereochemical vectoring.

This whitepaper provides an authoritative breakdown of its complex CAS registry landscape, the structural causality behind its utility, and a self-validating synthetic protocol designed for high-fidelity drug development.

Nomenclature and CAS Registry Landscape

A common pitfall in pharmaceutical procurement and literature mining is the fragmentation of Chemical Abstracts Service (CAS) registry numbers based on stereochemistry and salt forms. Because the free base of an α -amino ketone is prone to intermolecular cyclization, the compound is almost exclusively synthesized, stored, and cataloged as a stable salt (typically hydrochloride or trifluoroacetate)[2][3].

To ensure absolute precision in experimental design, all quantitative registry data is summarized in the table below:

Table 1: CAS Registry & Physicochemical Properties
Compound NameStereochemistrySalt FormCAS NumberMolecular WeightFormula
2-Amino-1-(4-morpholinyl)-1-propanone HClRacemicHCl24152-98-5 194.66 g/mol C₇H₁₅ClN₂O₂
(S)-2-Amino-1-morpholinopropan-1-one(S)-EnantiomerFree Base359821-48-0 158.20 g/mol C₇H₁₄N₂O₂
(S)-2-Amino-1-morpholinopropan-1-one HCl(S)-EnantiomerHCl186489-67-8 194.66 g/mol C₇H₁₅ClN₂O₂
(R)-2-Amino-1-morpholinopropan-1-one HCl(R)-EnantiomerHCl2607023-19-6 194.66 g/mol C₇H₁₅ClN₂O₂
(S)-2-Amino-1-morpholinopropan-1-one TFA(S)-EnantiomerTFA1243258-78-7 272.22 g/mol C₉H₁₅F₃N₂O₄

Data aggregated from authoritative chemical repositories [Advanced ChemBlocks][2], [ChemicalBook][4], and [GuideChem][5].

Structural Rationale in Drug Design

The incorporation of the 2-amino-1-morpholinopropan-1-one moiety into a pharmacophore is rarely arbitrary. As a Senior Application Scientist, it is critical to understand the causality of this structural choice. The molecule functions as a dual-action module:

  • The Morpholine Ring: Acts as a hydrophilic, weakly basic appendage. It dramatically enhances the aqueous solubility of lipophilic core structures while resisting the rapid oxidative metabolism (via CYP450 enzymes) that typically degrades simple aliphatic amines.

  • The α -Amino Ketone Core: Provides a rigid, stereochemically defined vector. The primary amine serves as an ideal nucleophilic handle for downstream derivatization (e.g., amide coupling, urea formation), allowing researchers to project functional groups into specific enzymatic binding pockets.

Utility Core 2-Amino-1-morpholinopropan-1-one Scaffold Morpholine Morpholine Moiety Core->Morpholine AminoKetone Alpha-Amino Ketone Core->AminoKetone Solubility Enhanced Aqueous Solubility Morpholine->Solubility Metabolism Metabolic Stability (vs. aliphatic amines) Morpholine->Metabolism Reactivity Site for Derivatization (Amide/Urea formation) AminoKetone->Reactivity Hbond H-Bond Acceptor/Donor Interactions AminoKetone->Hbond

Structural contributions of the 2-amino-1-morpholinopropan-1-one scaffold in drug design.

Self-Validating Synthesis Protocol

To guarantee the integrity of the (S)-enantiomer (CAS: 186489-67-8) for downstream biological assays, the synthesis must prevent racemization and self-condensation. The following protocol is adapted from validated pharmaceutical patent literature [AU2011276526A1][1] and is engineered as a self-purifying, self-validating system.

Phase 1: Enantioselective Amide Coupling
  • Objective: Couple Boc-L-alanine with morpholine without eroding the α -chiral center.

  • Procedure:

    • Dissolve 1.0 equivalent of Boc-L-alanine in anhydrous DMF.

    • Cool the solution to 0°C and add 1.2 eq of HATU followed by 2.5 eq of DIPEA.

    • Add 1.1 eq of morpholine dropwise. Stir and allow to warm to room temperature for 4 hours.

    • Quench with water and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Causality & Expertise: HATU is strictly selected over traditional carbodiimides (like EDC or DCC). The HOAt leaving group generated by HATU accelerates the aminolysis step, effectively outcompeting the formation of the oxazolone intermediate that is solely responsible for racemization at the α -carbon. DIPEA is used as a sterically hindered, non-nucleophilic base to neutralize the system without interfering with the coupling.

Phase 2: Deprotection and Salt Precipitation
  • Objective: Remove the Boc group and stabilize the highly reactive primary amine.

  • Procedure:

    • Dissolve the Boc-protected intermediate in a minimal amount of anhydrous 1,4-dioxane.

    • Add an excess of 4M HCl in 1,4-dioxane at room temperature. Stir for 2 hours.

    • As the reaction progresses, the target hydrochloride salt will crash out of solution as a white precipitate.

    • Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum.

  • Causality & Expertise: Why anhydrous HCl in dioxane? Aqueous acids risk hydrolyzing the newly formed amide bond. The strictly anhydrous environment preserves the molecule. Furthermore, free α -amino ketones are notoriously unstable, rapidly undergoing intermolecular condensation to form dihydropyrazines. Isolating the compound as an HCl salt protonates the primary amine, completely abolishing its nucleophilicity and granting the building block indefinite shelf stability. The insolubility of the HCl salt in dioxane acts as a thermodynamic sink, driving the reaction to completion and self-purifying the product without the need for column chromatography.

Synthesis A Boc-L-Alanine (Starting Material) C Amide Coupling (HATU, DIPEA, DMF, 0°C to RT) A->C B Morpholine (Amine Nucleophile) B->C D Boc-Protected Intermediate (Isolation via Extraction) C->D >95% Yield E Boc Deprotection (4M HCl in Dioxane, RT, 2h) D->E F (S)-2-Amino-1-morpholinopropan-1-one HCl (CAS: 186489-67-8) E->F Quantitative Precipitation

Synthesis workflow of (S)-2-amino-1-morpholinopropan-1-one HCl from Boc-L-alanine.

Analytical Characterization & Quality Control

To validate the trustworthiness of the synthesized batch before integration into complex drug discovery pipelines, the following analytical benchmarks must be met:

  • Chiral Integrity (ee > 99%): Validated via Chiral HPLC using a Chiralpak AD-H column (Isocratic elution, Hexane/IPA). The absence of the (R)-enantiomer peak confirms that the HATU-mediated coupling successfully suppressed oxazolone formation.

  • Structural Confirmation (¹H-NMR): Conducted in D₂O or DMSO-d₆. The diagnostic α -proton should appear as a distinct quartet (due to coupling with the adjacent methyl group), while the morpholine protons will present as complex multiplets. The absence of a Boc-tert-butyl singlet (~1.4 ppm) confirms complete deprotection.

References

  • Source: Google Patents (Patent AU2011276526A1)

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-Amino-1-morpholinopropan-1-one

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: Structural architecture, physicochemical properties, spectroscopic characterization, and self-validating synthetic protocols. Ex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: Structural architecture, physicochemical properties, spectroscopic characterization, and self-validating synthetic protocols.

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of saturated heterocycles and polar functional groups is paramount for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of drug candidates. 2-Amino-1-morpholinopropan-1-one (often utilized as its hydrochloride salt, CAS: 24152-98-5)[1] represents a highly versatile α -amino amide building block. By fusing an ionizable primary amine with a hydrophilic morpholine ring via an amide linkage, this scaffold serves as a critical intermediate in the synthesis of complex therapeutics, including potent inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase[2].

This technical guide deconstructs the physical properties, spectroscopic signatures, and field-proven synthetic methodologies of 2-amino-1-morpholinopropan-1-one, providing researchers with a rigorous foundation for its application in drug discovery.

Structural Architecture & Physicochemical Profile

The physical properties of 2-amino-1-morpholinopropan-1-one are inextricably linked to its trifunctional architecture. The molecule features a chiral center at the α -carbon (derived from alanine), an amide carbonyl that acts as a potent hydrogen-bond acceptor, and a morpholine ring that modulates lipophilicity.

StructuralProperties Core 2-Amino-1-morpholinopropan-1-one Amine Primary Amine (pKa ~8.9) Salt Formation Core->Amine Ionization Carbonyl Amide Carbonyl H-Bond Acceptor Core->Carbonyl Rigidity Morpholine Morpholine Ring Aqueous Solubility Core->Morpholine ADME

Fig 1. Structural nodes dictating the physical and chemical properties of the core molecule.

The presence of the primary amine dictates the basicity of the molecule, resulting in a predicted pKa​ of approximately 8.91[3]. This ensures that the molecule is predominantly protonated at physiological pH (7.4), facilitating the formation of stable, highly water-soluble salts (e.g., hydrochloride or trifluoroacetate).

Table 1: Summary of Physicochemical Properties
PropertyValueCausality / Structural Significance
Molecular Formula C₇H₁₄N₂O₂ (Base)Core scaffold combining aliphatic and heterocyclic elements.
Molecular Weight 158.20 g/mol (Base)194.66 g/mol (HCl Salt)[1]Low molecular weight enables high ligand efficiency in fragment-based drug design.
pKa​ (Predicted) 8.91 ± 0.29[3]Drives protonation at physiological pH; critical for target binding and aqueous solubility.
Boiling Point 305.2 ± 37.0 °C[3]Elevated BP driven by strong intermolecular hydrogen bonding from the amine and amide groups.
Density 1.127 ± 0.06 g/cm³[3]Dense molecular packing facilitated by the cyclic morpholine ether oxygen.

Spectroscopic Characterization

Accurate structural validation is a non-negotiable requirement in synthetic workflows. The Nuclear Magnetic Resonance (NMR) profile of the (S)-enantiomer hydrochloride salt provides definitive markers for structural integrity[4]. The diastereotopic nature of the morpholine protons, combined with the distinct chemical shift of the alanine-derived methyl group, forms a reliable diagnostic fingerprint.

Table 2: NMR Data Validation Matrix (400 MHz, CD₃OD)
NucleusShift ( δ , ppm)Multiplicity & IntegrationStructural Assignment
¹H 4.41 – 4.29m, 1H α -CH (Alanine core)
¹H 3.63 – 3.55m, 5HMorpholine CH₂ (O-adjacent) + 1 N-adjacent proton
¹H 3.50 – 3.41m, 3HMorpholine CH₂ (N-adjacent)
¹H 1.37d, J = 6.8 Hz, 3HCH₃ (Alanine methyl)
¹³C 168.1sAmide Carbonyl (C=O)
¹³C 66.2sMorpholine C-O-C carbons
¹³C 46.7, 45.6sMorpholine C-N-C carbons
¹³C 42.4s α -Carbon
¹³C 15.5sMethyl Carbon

Note: The absence of a 9H singlet near 1.40 ppm in the ¹H spectrum is the primary indicator of successful Boc-deprotection during synthesis.

Mechanistic Synthesis & Self-Validating Protocol

The synthesis of 2-amino-1-morpholinopropan-1-one is typically achieved via the amidation of a protected amino acid (e.g., Boc-Ala-OH) with morpholine, followed by acidic deprotection[2]. As a Senior Application Scientist, it is critical to implement a protocol that is not merely a sequence of steps, but a self-validating system where the chemistry inherently minimizes side reactions and incorporates built-in quality control (QC) checkpoints.

Rationale for Reagent Selection:
  • Coupling Agent (HATU): HATU is selected over traditional carbodiimides (like EDC) because it forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester. The rapid kinetics of this intermediate outpaces the formation of the oxazolone intermediate, thereby suppressing racemization at the labile chiral α -carbon of the alanine derivative.

  • Deprotection Medium (Anhydrous HCl in Dioxane): Anhydrous conditions are chosen over aqueous acids to preclude the hydrolytic cleavage of the newly formed amide bond. Dioxane provides a polar, aprotic medium that perfectly stabilizes the precipitating hydrochloride salt, driving the reaction to absolute completion via Le Chatelier's principle.

SynthesisWorkflow Step1 Boc-Ala-OH + Morpholine Step2 Coupling (HATU/DIPEA) Step1->Step2 Step3 Boc-Intermediate (TLC QC) Step2->Step3 Step4 Deprotection (4M HCl/Dioxane) Step3->Step4 Step5 Target HCl Salt (NMR QC) Step4->Step5

Fig 2. Self-validating synthetic workflow for 2-amino-1-morpholinopropan-1-one hydrochloride.

Step-by-Step Experimental Methodology

Phase 1: Amide Coupling

  • Initiation: Dissolve commercially available (S)-2-((tert-butoxycarbonyl)amino)propanoic acid (Boc-Ala-OH) (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) followed by HATU (1.1 equiv). Stir for 10 minutes at 0 °C to allow the active ester to form.

  • Nucleophilic Attack: Introduce morpholine (1.2 equiv) dropwise. Allow the reaction to warm to ambient temperature and stir for 2 hours.

  • In-Process QC (Validation): Monitor via TLC (10% MeOH in DCM). The complete disappearance of the ninhydrin-active Boc-Ala-OH spot validates quantitative coupling.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, wash with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the Boc-protected intermediate.

Phase 2: Deprotection and Salt Formation 6. Cleavage: Dissolve the crude Boc-intermediate in a minimal volume of anhydrous dichloromethane (DCM). Slowly add 4M HCl in dioxane (10.0 equiv) at 0 °C. 7. Precipitation: Stir at room temperature for 2–3 hours. The product will begin to precipitate as a white solid as the Boc group is cleaved. 8. Isolation: Concentrate the suspension under reduced pressure. Triturate the resulting solid with cold diethyl ether to remove residual dioxane and organic impurities. 9. Final Validation: Filter the solid and dry under high vacuum. Confirm product identity via ¹H NMR (in CD₃OD), specifically verifying the absence of the 9H Boc singlet at ~1.40 ppm[4]. The expected yield is quantitative[2].

Applications in Medicinal Chemistry

The utility of 2-amino-1-morpholinopropan-1-one extends far beyond basic building block chemistry. Its specific incorporation into drug scaffolds is highly intentional:

  • Antiviral Development: It has been successfully utilized in the synthesis of thiophene-2-carboxylate derivatives, which act as potent allosteric inhibitors of the HCV NS5B polymerase[2]. The morpholine ring in these structures projects into solvent-exposed regions of the polymerase, drastically improving the pharmacokinetic solubility of the highly lipophilic core.

  • Peptidomimetics: The α -amino amide structural motif mimics natural peptide bonds while offering enhanced resistance to proteolytic degradation, making it a valuable moiety in the design of metabolically stable peptidomimetics.

References

  • Google Patents.AU2011276526A1 - Compounds and methods for the treatment or prevention of Flavivirus infections.
  • Amazon Web Services (S3) / Primary Literature. Supporting Information for Enantioconvergent N-alkylation reactions. Retrieved from:4

Sources

Foundational

2-Amino-1-morpholinopropan-1-one: Structural Properties, Synthesis, and Applications in Drug Development

Executive Summary In modern medicinal chemistry, the strategic incorporation of privileged scaffolds is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 2-Amino-1-morpholinopro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of privileged scaffolds is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 2-Amino-1-morpholinopropan-1-one (often utilized as its hydrochloride salt) is a highly versatile, chiral building block derived from the amino acid alanine and the heterocycle morpholine. This technical guide provides an in-depth analysis of its chemical properties, a self-validating synthetic methodology, and its critical role in the development of antiviral therapeutics, specifically Hepatitis C Virus (HCV) polymerase inhibitors.

Chemical Identity & Physicochemical Properties

The molecular architecture of 2-amino-1-morpholinopropan-1-one combines a highly reactive primary amine with a tertiary amide linked to a morpholine ring. The morpholine moiety is a classic bioisostere that balances lipophilicity and hydrophilicity, while the amide bond provides metabolic stability against proteolytic cleavage compared to standard esters or alkyl chains.

Quantitative Structural Data
PropertyValue
IUPAC Name 2-amino-1-morpholinopropan-1-one
CAS Number 24152-98-5 (HCl salt)[1]
Molecular Formula C₇H₁₄N₂O₂ (Free base) / C₇H₁₅ClN₂O₂ (HCl salt)
Molecular Weight 158.20 g/mol (Free base) / 194.66 g/mol (HCl salt)
SMILES CC(N)C(=O)N1CCOCC1
Stereochemistry Exists as (S)- and (R)- enantiomers; (S)- is most common in biological applications.

In-Depth Synthetic Methodology

As a Senior Application Scientist, I emphasize that robust chemical synthesis must be a self-validating system —meaning each step contains built-in physical or chemical indicators to confirm success before proceeding. The following protocol describes the synthesis of (S)-2-amino-1-morpholinopropan-1-one hydrochloride from commercially available Boc-protected alanine[2].

Step-by-Step Protocol: Amide Coupling & Deprotection

Step 1: Amide Bond Formation (Coupling)

  • Reagent Preparation: Dissolve 1.0 equivalent of (S)-2-((tert-butoxycarbonyl)amino)propanoic acid (Boc-Ala-OH) and 1.2 equivalents of morpholine in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Add 1.1 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) followed by 3.0 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Reaction Monitoring: Stir at room temperature for 2–4 hours.

    • Causality & Validation: HATU is selected over traditional carbodiimides (like DCC) because the HOAt leaving group is highly reactive, driving the amidation forward rapidly while minimizing the risk of epimerization at the chiral α-carbon. Completion is validated via TLC (Ninhydrin stain); the disappearance of the primary amine precursor indicates full conversion.

  • Workup: Quench with water and extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove unreacted morpholine) and saturated NaHCO₃ (to remove unreacted Boc-Ala-OH).

    • Validation: Because the Boc-protected intermediate is neutral, this acid/base wash is a self-validating purification step that isolates only the desired product. Dry over Na₂SO₄ and concentrate in vacuo.

Step 2: Boc Deprotection & Salt Formation

  • Cleavage: Dissolve the crude Boc-protected intermediate in a minimal amount of anhydrous dichloromethane (DCM). Slowly add 10 equivalents of 4M HCl in dioxane.

  • Precipitation: Stir at room temperature for 1 hour.

    • Causality & Validation: Anhydrous acidic conditions are utilized to prevent premature hydrolysis of the newly formed amide bond. The cleavage of the Boc group releases isobutylene gas and CO₂. The cessation of gas evolution and the concurrent precipitation of a white solid (the HCl salt is insoluble in DCM/dioxane) serves as a visual, self-validating indicator of reaction completion.

  • Isolation: Filter the precipitate, wash with cold diethyl ether to remove residual dioxane, and dry under high vacuum to yield (S)-2-amino-1-morpholinopropan-1-one hydrochloride in near-quantitative yield[2].

Synthesis BocAla Boc-Ala-OH (Starting Material) Coupling Coupling Reaction (HATU, DIPEA) BocAla->Coupling Morpholine Morpholine (Nucleophile) Morpholine->Coupling Intermediate Boc-Protected Amide Coupling->Intermediate Amide Bond Formation Deprotection Deprotection (4M HCl/Dioxane) Intermediate->Deprotection Product 2-Amino-1-morpholinopropan-1-one HCl Salt Deprotection->Product Boc Cleavage & Precipitation

Fig 1: Step-by-step self-validating synthetic workflow of 2-Amino-1-morpholinopropan-1-one.

Mechanistic Reactivity & Downstream Applications

The utility of 2-amino-1-morpholinopropan-1-one lies in the dual nature of its functional groups. The primary amine acts as a potent nucleophile, while the morpholine amide acts as a stable, solubility-enhancing structural anchor.

Application in HCV Polymerase Inhibitors

In the development of Flavivirus therapeutics, specifically targeting the Hepatitis C Virus (HCV) NS5B polymerase, this compound is utilized as a critical intermediate. According to patent literature[2], the primary amine of (S)-2-amino-1-morpholinopropan-1-one undergoes nucleophilic substitution/multi-component cyclization to form complex thiophene-2-carboxylate derivatives.

  • Mechanistic Rationale: The alanine-derived methyl group provides a specific steric vector that interacts perfectly with the hydrophobic allosteric pockets of the HCV polymerase. Concurrently, the morpholine ring projects into the solvent-exposed region of the binding site, improving the drug's oral bioavailability and aqueous solubility without incurring an entropic penalty upon binding.

Reactivity Core 2-Amino-1-morpholinopropan-1-one N_Alkylation N-Alkylation (Enantioconvergent Catalysis) Core->N_Alkylation Primary Amine Reactivity Amide_Formation Amide Formation (Peptide Extension) Core->Amide_Formation Acylation Heterocycle Heterocycle Synthesis (Thiophene Derivatives) Core->Heterocycle Multi-component Cyclization HCV HCV Polymerase Inhibitors (Flavivirus Treatment) Heterocycle->HCV Lead Compound Optimization

Fig 2: Reactivity pathways and downstream pharmaceutical applications.

Analytical Characterization

Proper characterization is vital for confirming the structural integrity of the synthesized building block. The Nuclear Magnetic Resonance (NMR) data below confirms the successful formation of the morpholine amide[3].

¹H NMR Data (400 MHz, CD₃OD)
Chemical Shift (δ, ppm)Multiplicity & IntegrationAssignment
4.41 – 4.29m, 1Hα-CH (Alanine backbone)
3.63 – 3.55m, 5HMorpholine CH₂ (O-adjacent) + NH
3.50 – 3.41m, 3HMorpholine CH₂ (N-adjacent)
1.37d, J = 6.8 Hz, 3HCH₃ (Alanine methyl)
¹³C NMR Data (100 MHz, CD₃OD)
Chemical Shift (δ, ppm)Assignment
168.1Carbonyl (C=O)
66.2Morpholine (C-O)
46.7, 45.6Morpholine (C-N)
42.4α-Carbon (Alanine backbone)
15.5Methyl (CH₃)
  • Expert Insight on Causality: Notice the splitting of the morpholine C-N signals (46.7 and 45.6 ppm) in the ¹³C NMR, and the asymmetric integration (5H and 3H) in the ¹H NMR for the morpholine protons[3]. This is a classic indicator of restricted rotation around the C-N amide bond . The partial double-bond character of the tertiary amide causes the axial and equatorial protons of the morpholine ring to experience distinct shielding environments, validating the successful formation of the amide linkage.

References

  • AChemBlock Catalog: 2-Amino-1-(4-morpholinyl)-1-propanone hydrochloride 95% (CAS: 24152-98-5). URL: 1

  • Google Patents (AU2011276526A1): Compounds and methods for the treatment or prevention of Flavivirus infections. URL: 2

  • Amazon S3 (Supporting Information): Enantioconvergent N-alkylation reactions (Analytical Data for Compound 74). URL: 3

Sources

Exploratory

Technical Whitepaper: 2-Amino-1-morpholinopropan-1-one Hydrochloride in Drug Discovery and Organic Synthesis

Executive Summary In modern medicinal chemistry, the strategic selection of chiral building blocks is paramount for optimizing both the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. 2-Amino-1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of chiral building blocks is paramount for optimizing both the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. 2-Amino-1-morpholinopropan-1-one hydrochloride (CAS: 24152-98-5) represents a highly versatile, bifunctional scaffold[1]. Structurally, it is the morpholine amide of alanine. As a Senior Application Scientist, I frequently leverage this compound when designing peptidomimetics or non-nucleoside viral polymerase inhibitors[2]. This guide provides an in-depth technical analysis of its structural rationale, validated synthesis protocols, and analytical characterization standards.

Structural Rationale & Pharmacological Logic

The integration of the morpholine ring into the alanine backbone is a deliberate structural modification designed to solve common drug development bottlenecks, such as poor aqueous solubility and metabolic liability.

  • The Morpholine Moiety: Morpholine acts as a bioisostere for other saturated heterocycles (like piperidine) but offers superior aqueous solubility due to its ethereal oxygen, which serves as a potent hydrogen-bond acceptor. This increases the overall hydrophilicity of the synthesized drug candidate[3].

  • The Alanine Backbone: The α -carbon of the alanine derivative introduces a critical chiral center. In targeted therapies, such as , maintaining the (S)-enantiomeric conformation is often essential for stereospecific target engagement within the viral enzyme's active site[2].

  • The Primary Amine: The unmasked primary amine acts as a synthetic vector, allowing for regioselective N-alkylation or acylation. This enables the attachment of bulky, target-specific pharmacophores, such as thiophene-2-carboxylates[2].

SAR Core 2-Amino-1-morpholinopropan-1-one (Core Scaffold) Morpholine Morpholine Ring Core->Morpholine Alanine Alanine Backbone Core->Alanine Amine Primary Amine Core->Amine Solubility Enhanced Aqueous Solubility & Metabolic Stability Morpholine->Solubility Hydrophilic O-atom Binding H-Bond Acceptor (Target Engagement) Morpholine->Binding Pharmacophore Stereo Stereospecificity (Chiral Recognition) Alanine->Stereo C-alpha Chirality Vector Synthetic Handle (N-alkylation/Acylation) Amine->Vector Functionalization

Structural Activity Relationship (SAR) logic of the 2-Amino-1-morpholinopropan-1-one scaffold.

Physicochemical Profiling

To ensure lot-to-lot reproducibility in downstream syntheses, rigorous profiling of the raw material is required. Below is the standardized physicochemical data for the hydrochloride salt[3].

ParameterSpecification / Value
Chemical Name 2-Amino-1-(4-morpholinyl)-1-propanone hydrochloride
CAS Number 24152-98-5
Molecular Formula C₇H₁₅ClN₂O₂
Molecular Weight 194.66 g/mol
SMILES String CC(N)C(=O)N1CCOCC1.Cl
Typical Purity 95% (HPLC)
Physical Appearance White to off-white crystalline solid

Validated Synthesis Workflow

The synthesis of 2-amino-1-morpholinopropan-1-one hydrochloride relies on a two-step sequence: an amide coupling followed by an acid-mediated deprotection[2].

Synthesis A Boc-Ala-OH + Morpholine (Starting Materials) B Amide Coupling Reaction Reagents: HATU, DIPEA, DMF A->B 0°C to RT, 12h C Intermediate tert-butyl (1-morpholino-1-oxopropan-2-yl)carbamate B->C Extraction & Wash D Boc Deprotection Reagents: 4M HCl in Dioxane C->D RT, 2h E Final Product 2-Amino-1-morpholinopropan-1-one HCl D->E Precipitation & Filtration

Workflow for the synthesis of 2-Amino-1-morpholinopropan-1-one hydrochloride.

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system , ensuring that each phase provides empirical feedback to the chemist before proceeding.

Phase 1: Amide Coupling (Synthesis of the Boc-Intermediate)
  • Activation: Dissolve Boc-Ala-OH (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Cool the reaction vessel to 0 °C.

    • Causality: Cooling to 0 °C suppresses the thermal degradation of the active ester and minimizes racemization at the α -carbon, preserving the enantiomeric excess (ee) of the alanine derivative.

  • Coupling Agent Addition: Add HATU (1.1 eq) followed by dropwise addition of Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes.

    • Causality: HATU is selected over standard carbodiimides (like EDC) because it rapidly forms a highly reactive OAt ester, which is highly resistant to racemization. DIPEA acts as a sterically hindered base, deprotonating the carboxylic acid without acting as a competing nucleophile.

  • Amine Addition: Add morpholine (1.2 eq) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Quench the reaction with water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

    • Self-Validation Checkpoint: TLC monitoring (eluent: 5% MeOH in DCM) must show the disappearance of the ninhydrin-positive Boc-Ala-OH spot and the emergence of a UV-active, ninhydrin-negative intermediate spot. The rigorous acidic/basic washes ensure the complete removal of DMF and the water-soluble HOAt byproduct.

Phase 2: Boc Deprotection (Formation of the Hydrochloride Salt)
  • Dissolution: Dissolve the crude tert-butyl (1-morpholino-1-oxopropan-2-yl)carbamate intermediate in a minimal volume of anhydrous dichloromethane (DCM).

  • Deprotection: Slowly add a solution of 4M HCl in dioxane (5.0 eq) at room temperature. Stir vigorously for 2 hours[2].

    • Causality: Anhydrous HCl cleanly cleaves the acid-labile tert-butoxycarbonyl (Boc) group. The use of dioxane provides a polar, aprotic environment that solubilizes the starting material while allowing the highly polar hydrochloride salt product to precipitate directly out of the solution.

  • Isolation: Concentrate the mixture to half its volume under a stream of nitrogen, then add cold diethyl ether to force complete precipitation.

  • Filtration: Filter the resulting white precipitate, wash extensively with cold diethyl ether, and dry under high vacuum to afford the final product.

    • Self-Validation Checkpoint: The success of the deprotection is visually confirmed by the evolution of gas (isobutylene and CO₂) during HCl addition. Analytically, the final solid must be highly soluble in water and methanol, but completely insoluble in diethyl ether. A positive ninhydrin stain (yielding a deep purple color) confirms the unmasking of the free primary amine.

Analytical Characterization

To confirm structural integrity and purity before deployment in library synthesis, the following analytical benchmarks should be met[4].

Analytical MethodExpected Empirical Data
¹H NMR (400 MHz, CD₃OD) δ 4.41 – 4.29 (m, 1H, CH- α ), 3.63 – 3.55 (m, 5H, morpholine), 3.50 – 3.41 (m, 3H, morpholine), 1.37 (d, J = 6.8 Hz, 3H, CH₃)
¹³C NMR (100 MHz, CD₃OD) δ 168.1 (C=O), 66.2 (morpholine C-O), 46.7 (morpholine C-N), 45.6 (morpholine C-N), 42.4 (C- α ), 15.5 (CH₃)
Mass Spectrometry (ESI+) m/z calculated for C₇H₁₅N₂O₂⁺ [M+H]⁺: 159.11; Found: 159.1

References

  • Vertex Pharmaceuticals Incorporated. (2013). Compounds and methods for the treatment or prevention of Flavivirus infections (Patent No. AU2011276526A1). Google Patents.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Molecular Weight Determination of 2-Amino-1-morpholinopropan-1-one

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Structural Elucidation & Chemical Causality As a Senior Application Scientist, I approach...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Structural Elucidation & Chemical Causality

As a Senior Application Scientist, I approach the characterization of small-molecule building blocks not merely as a checklist of properties, but as a holistic system where molecular structure dictates analytical behavior.

2-Amino-1-morpholinopropan-1-one is a highly polar, nitrogen-rich structural hybrid. Synthetically, it is derived from the amidation of 2-aminopropanoic acid (alanine) with morpholine, a reaction frequently utilized in the1[1].

The molecule features three distinct functional domains that govern its physicochemical profile:

  • The Primary Amine (C2 Position): Acts as a strong proton acceptor, dictating the molecule's basicity and guaranteeing high ionization efficiency in positive-mode mass spectrometry.

  • The Morpholine Ring: Imparts amphiphilic characteristics, balancing aqueous solubility with sufficient lipophilicity for cellular permeability.

  • The Carbonyl Group (C1 Position): Forms a resonance-stabilized tertiary amide bond with the morpholine nitrogen, rendering the core highly resistant to hydrolytic degradation.

Structural_Causality M 2-Amino-1-morpholinopropan-1-one (C7H14N2O2) A Primary Amine (C2) M->A B Morpholine Ring M->B C Carbonyl Group (C1) M->C A_Eff High ESI+ Ionization Efficiency (Proton Acceptor) A->A_Eff dictates B_Eff Amphiphilic Solubility (Favorable LogP) B->B_Eff dictates C_Eff Amide Bond Stability (Resonance Stabilization) C->C_Eff dictates

Logical relationship between molecular structure and physicochemical behavior.

Quantitative Data & Molecular Weight Profiling

In pharmaceutical development, the free base of this compound is rarely used in isolation due to the risk of intermolecular condensation. Instead, it is predominantly isolated as a 2 to enhance long-term shelf stability and aqueous solubility[2].

The table below summarizes the critical mass parameters required for accurate stoichiometric calculations and mass spectrometry calibration.

PropertyValueCausality / Analytical Significance
Chemical Formula C₇H₁₄N₂O₂Derived from the condensation of alanine and morpholine.
Average Molecular Weight 158.201 g/mol Used for standard molarity and bulk stoichiometric calculations[3].
Monoisotopic Mass 158.1055 DaCritical parameter for High-Resolution Mass Spectrometry (HRMS)[4].
Salt Form MW (HCl) 194.66 g/mol The addition of HCl (+36.46 g/mol ) prevents free-base degradation[2].
Target Ion Adduct [M+H]⁺ 159.1128The primary amine readily accepts a proton in acidic environments.

Analytical Challenge: Because 2-Amino-1-morpholinopropan-1-one shares its exact molecular formula (C₇H₁₄N₂O₂) with several constitutional isomers—such as 3—mass spectrometry alone cannot distinguish them without prior chromatographic separation[3].

Self-Validating LC-MS/MS Protocol

To definitively verify the molecular weight and purity of 2-Amino-1-morpholinopropan-1-one, we must design a workflow that eliminates false positives. The following protocol is engineered as a self-validating system .

Step 1: System Suitability & Sample Preparation
  • Action: Dissolve 1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Causality: The primary amine has a pKa of ~8.5. In a neutral solution, it exists in an equilibrium state. The addition of 0.1% Formic Acid (pH ~2.7) forces the equilibrium entirely toward the protonated state, exponentially increasing the ion yield in the Electrospray Ionization (ESI) source.

Step 2: Chromatographic Separation
  • Action: Utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) column (2.1 x 100 mm, 1.7 µm) with a gradient of 90% down to 50% Acetonitrile over 5 minutes.

  • Causality: Due to the highly polar nature of the morpholine ring and the primary amine, the compound lacks sufficient hydrophobic interaction on a standard C18 reversed-phase column and will elute in the void volume. HILIC provides orthogonal retention based on polar partitioning, effectively separating the target from isobaric contaminants.

Step 3: High-Resolution Mass Spectrometry (ESI+)
  • Action: Operate the mass spectrometer in Positive Ion Mode (ESI+). Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C. Extract the ion chromatogram (EIC) for m/z 159.1128 .

Step 4: Self-Validation & Data Processing
  • Action: Run a blank injection (diluent only) immediately before and after the sample.

  • Causality: The pre-blank proves the detected peak is not a result of column carryover. Furthermore, identification is not based solely on the m/z value; the software must validate the isotopic distribution (the ratio of the M+1 and M+2 peaks) against the theoretical model for C₇H₁₄N₂O₂. If the isotopic fit deviates by more than 5%, the system automatically flags the result as a false positive.

LCMS_Workflow S1 Sample Prep (0.1% FA added) S2 HILIC Chromatography (Isomer Separation) S1->S2 2µL Injection S3 ESI+ Ionization ([M+H]+ Formation) S2->S3 Eluent S4 HRMS Detection (m/z 159.1128) S3->S4 Ion Beam S5 Data Validation (Isotope Check) S4->S5 Spectra

LC-MS/MS self-validating analytical workflow for molecular weight verification.

References

  • Title: AU2011276526A1 - Compounds and methods for the treatment or prevention of Flavivirus infections Source: Google Patents URL
  • Title: 4-[(methylamino)acetyl]morpholine (C7H14N2O2) - PubChemLite (Monoisotopic Mass Proxy) Source: uni.lu URL: [Link]

  • Title: 3-(MORPHOLIN-4-YL)PROPANAMIDE | CAS 4441-33-2 (Isomeric MW Reference) Source: Matrix Fine Chemicals URL: [Link]

Sources

Exploratory

The Chemical and Synthetic Profiling of 2-Amino-1-morpholinopropan-1-one: IUPAC Nomenclature, Synthesis, and Applications in Antiviral Drug Discovery

Executive Summary In the landscape of modern drug discovery, α-amino amides serve as highly versatile synthetic building blocks. Among these, 2-Amino-1-morpholinopropan-1-one has emerged as a critical intermediate, parti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, α-amino amides serve as highly versatile synthetic building blocks. Among these, 2-Amino-1-morpholinopropan-1-one has emerged as a critical intermediate, particularly in the development of antiviral therapeutics targeting the Hepatitis C Virus (HCV). As a Senior Application Scientist, I have designed this technical whitepaper to deconstruct the IUPAC nomenclature of this compound, detail a self-validating synthetic protocol for its preparation, and elucidate its mechanistic role in Flavivirus inhibition.

Structural Deconstruction & IUPAC Nomenclature

The systematic IUPAC name 2-Amino-1-morpholinopropan-1-one provides a precise topological map of the molecule. Understanding the causality behind this nomenclature is essential for structural elaboration:

  • Parent Chain (propan-1-one): The core scaffold is a three-carbon alkane chain (propane). The presence of a carbonyl group at the terminal position designates it as a ketone ("-one"). However, because this carbonyl carbon (C1) is directly bonded to the nitrogen of a morpholine ring, the functional group is technically an amide. IUPAC conventions allow amides involving complex heterocycles to be named as 1-substituted ketones.

  • Substituent 1 (1-morpholino): A morpholine heterocycle (a six-membered ring containing opposing oxygen and nitrogen atoms) is attached to the C1 carbonyl via its nitrogen atom. The suffix "-o" indicates it is acting as a substituent.

  • Substituent 2 (2-amino): A primary amine group (-NH2) is located at the C2 position (the α-carbon relative to the carbonyl).

  • Stereochemistry: The C2 carbon is a chiral center. In pharmaceutical applications, the (S)-enantiomer—derived from L-alanine—is predominantly utilized to maintain the necessary spatial orientation for target binding[1].

Physicochemical Profiling

To facilitate experimental design, the quantitative structural and physical data of the compound (specifically its stable hydrochloride salt form) are summarized below.

PropertyValue
Systematic IUPAC Name 2-amino-1-morpholinopropan-1-one hydrochloride
Molecular Formula C₇H₁₄N₂O₂ • HCl (C₇H₁₅ClN₂O₂)
Molecular Weight (Free Base) 158.20 g/mol
Molecular Weight (HCl Salt) 194.66 g/mol
CAS Registry Number 24152-98-5
SMILES String CC(N)C(=O)N1CCOCC1.Cl
Purity Standard ≥95% (Analytical Grade)

Data supported by 2[2].

Synthetic Methodology: A Self-Validating Protocol

The synthesis of (S)-2-amino-1-morpholinopropan-1-one hydrochloride requires strict control over stereochemistry. The following protocol outlines a highly efficient, two-step synthesis starting from Boc-protected L-alanine[1].

Mechanistic Rationale
  • Reagent Selection: HATU is selected over traditional carbodiimides (like EDC) because its unique structure forms a highly reactive, yet sterically hindered active ester. This suppresses epimerization at the sensitive α-chiral center.

  • Solvent & Base: Anhydrous DMF solubilizes all components, while DIPEA (a non-nucleophilic base) deprotonates the carboxylic acid without competing with morpholine.

  • Deprotection Strategy: 4M HCl in dioxane provides anhydrous acidic conditions. This cleaves the acid-labile Boc group and simultaneously drives the precipitation of the product as a stable hydrochloride salt, bypassing the need for complex chromatographic purification.

Step-by-Step Experimental Protocol

Step 1: Amide Coupling (Preparation of tert-butyl (1-morpholino-1-oxopropan-2-yl)carbamate)

  • Initiation: Dissolve 2.11 mmol of (S)-2-((tert-butoxycarbonyl)amino)propanoic acid (Boc-L-alanine) in 10 mL of anhydrous DMF under a nitrogen atmosphere.

  • Activation: Add 6.33 mmol of N,N-Diisopropylethylamine (DIPEA), followed by 2.32 mmol of HATU. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Nucleophilic Attack: Add 2.53 mmol of morpholine dropwise. Stir the reaction for 2 hours at room temperature.

  • Validation (In-Process): Monitor via TLC (Ninhydrin stain). The disappearance of the morpholine amine spot indicates reaction completion.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Boc Deprotection (Preparation of (S)-2-amino-1-morpholinopropan-1-one hydrochloride)

  • Cleavage: Dissolve the crude intermediate from Step 1 in 5 mL of minimal Dichloromethane (DCM). Slowly add 5 mL of 4M HCl in dioxane.

  • Precipitation: Stir vigorously at room temperature for 1 hour. A white precipitate will begin to form as the Boc group is cleaved and the hydrochloride salt is generated.

  • Validation (Final): Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum. Confirm product identity via LC-MS (Expected m/z [M+H]⁺ = 159.11).

SynthesisWorkflow N1 Boc-L-alanine (Chiral Starting Material) N3 HATU / DIPEA (Amide Coupling) N1->N3 N2 Morpholine (Nucleophile) N2->N3 N4 Boc-Protected Intermediate N3->N4 DMF, RT, 2h N5 4M HCl / Dioxane (Deprotection) N4->N5 N6 (S)-2-Amino-1-morpholinopropan-1-one (Target HCl Salt) N5->N6 DCM, RT, 1h

Synthetic workflow of (S)-2-Amino-1-morpholinopropan-1-one highlighting key reagents.

Application in Drug Development: Flavivirus Inhibitors

The primary industrial application of 2-amino-1-morpholinopropan-1-one is its use as a core scaffold in the synthesis of Direct-Acting Antivirals (DAAs) against Flaviviridae infections, most notably the Hepatitis C Virus (HCV)[1].

In drug design, the morpholine ring serves a dual purpose: it acts as a robust hydrogen bond acceptor to interact with viral enzyme active sites, and it significantly improves the aqueous solubility and pharmacokinetic profile of the resulting macrocyclic compounds. The primary amine at the C2 position acts as a functional handle, allowing chemists to couple the molecule to larger peptide-like sequences or heterocyclic systems. These elaborated molecules are designed to act as potent inhibitors of either the HCV NS5B RNA-dependent RNA polymerase or the HCV NS3 serine protease , thereby halting viral replication[3].

HCVInhibition V HCV RNA Genome P NS5B Polymerase / NS3 Protease V->P Encodes R Viral Replication Complex (Proliferation) P->R Catalyzes Replication I Morpholinopropan-1-one Derivative (Antiviral Inhibitor) I->P Allosteric/Active Site Blockade

Mechanism of action for HCV inhibition using morpholinopropan-1-one derived compounds.

References

  • Title: 2-Amino-1-(4-morpholinyl)-1-propanone hydrochloride 95% | Source: AChemBlock | URL: 2

  • Title: AU2011276526A1 - Compounds and methods for the treatment or prevention of Flavivirus infections | Source: Google Patents | URL: 1

  • Title: WO/2012/006060 COMPOUNDS AND METHODS FOR THE TREATMENT OR PREVENTION OF FLAVIVIRUS INFECTIONS | Source: WIPO Patentscope | URL: 3

Sources

Foundational

The Pharmacological Relevance of 2-Amino-1-morpholinopropan-1-one: A Critical Building Block in Antiviral Drug Design

Executive Summary In modern rational drug design, the selection of chiral building blocks dictates not only the spatial orientation of the final active pharmaceutical ingredient (API) but also its pharmacokinetic and pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the selection of chiral building blocks dictates not only the spatial orientation of the final active pharmaceutical ingredient (API) but also its pharmacokinetic and pharmacodynamic profile. As a Senior Application Scientist specializing in synthetic methodology and drug discovery, I frequently leverage 2-amino-1-morpholinopropan-1-one (often utilized as its hydrochloride salt, CAS 24152-98-5)[1] as a highly versatile alpha-amino amide intermediate.

Specifically, the (S)-enantiomer (CAS 186489-67-8)[2] has emerged as a cornerstone in the development of direct-acting antivirals (DAAs). By combining the natural chirality of an alanine backbone with the physicochemical benefits of a morpholine ring, this compound serves as a critical structural vector in the synthesis of non-nucleoside inhibitors, most notably targeting the Hepatitis C Virus (HCV) NS5B polymerase developed by 3[3].

Chemical Identity and Structural Rationale

The integration of a morpholine moiety into an amino acid scaffold is a deliberate pharmacological choice. Morpholine amides are exceptionally stable compared to their ester counterparts, resisting premature enzymatic hydrolysis in vivo.

PropertyValue / DescriptionPharmacological Implication
Chemical Name (S)-2-Amino-1-morpholinopropan-1-one HClStandardizes nomenclature for regulatory and synthetic workflows[1].
CAS Number 186489-67-8 (S)-enantiomerEnsures procurement of the correct stereoisomer to prevent off-target toxicity[2].
Molecular Weight 194.66 g/mol (as HCl salt)Low molecular weight fragment, ideal for modular drug assembly without violating Lipinski's Rule of 5.
H-Bond Acceptors 3 (Carbonyl O, Morpholine O, Morpholine N)Enhances target binding affinity via complex hydrogen bond networks.
Stereocenter C2 (Alpha-carbon)Dictates the 3D spatial orientation of the pharmacophore in the binding pocket.

Causality in Design: We select the morpholine ring over simple dialkylamines because its oxygen heteroatom acts as a potent hydrogen bond acceptor. This significantly improves the aqueous solubility of the final API and modulates its lipophilicity (clogP), which is a critical parameter for oral bioavailability. Concurrently, the (S)-methyl group from the alanine core forces the molecule into a specific conformational dihedral angle, ensuring the downstream inhibitor fits perfectly into the target's allosteric cleft.

Mechanistic Utility: The HCV Polymerase Paradigm

The most prominent pharmacological application of 2-amino-1-morpholinopropan-1-one is its incorporation into allosteric inhibitors of the HCV NS5B RNA-dependent RNA polymerase [4].

In this paradigm, the primary amine of the building block is covalently linked to a larger hydrophobic scaffold (such as a functionalized thiophene-2-carboxylate). When the final drug binds to the NS5B enzyme, the morpholine moiety projects outward toward the solvent-exposed region of the allosteric pocket (typically in the Thumb domain). This dual-action binding—hydrophobic anchoring via the thiophene core and hydrophilic stabilization via the morpholine ring—induces a conformational arrest of the polymerase, blocking viral RNA replication.

Pathway Target HCV NS5B Polymerase Pocket Allosteric Site Exposure Target->Pocket Viral Activation Binding Morpholide Integration Pocket->Binding Inhibitor Binding Arrest Conformational Arrest Binding->Arrest Steric Hindrance Result Viral Replication Blocked Arrest->Result Efficacy

Fig 1: Logical flow of HCV NS5B Polymerase inhibition via morpholide-integrated allosteric modulators.

Experimental Workflows & Self-Validating Protocols

To guarantee the scientific integrity of the final API, the synthesis of the (S)-2-amino-1-morpholinopropan-1-one building block must be executed with strict stereochemical control. The following protocol is a self-validating system adapted from validated patent methodologies[4].

Workflow Step1 Step 1 (S)-Boc-Ala-OH + Morpholine Step2 Step 2 HATU/DIPEA Coupling Step1->Step2 Inter Intermediate Boc-Protected Morpholide Step2->Inter Retains stereocenter Step3 Step 3 HCl/Dioxane Deprotection Inter->Step3 Product Product (S)-2-Amino-1-morpholinopropan-1-one HCl Step3->Product Quantitative yield

Fig 2: Step-by-step synthetic workflow for (S)-2-Amino-1-morpholinopropan-1-one hydrochloride.

Protocol: Synthesis of (S)-2-Amino-1-morpholinopropan-1-one Hydrochloride

Objective: Generate a stereopure morpholide building block for downstream API synthesis, achieving quantitative yield as a solid[4].

Step 1: Amide Coupling (Stereochemical Preservation)

  • Procedure: Dissolve commercially available (S)-2-((tert-butoxycarbonyl)-amino)propanoic acid (400 mg, 2.11 mmol) and HATU (1.1 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) at 0°C, followed by dropwise addition of morpholine (1.2 eq). Stir at room temperature for 4 hours.

  • Causality: The Boc-protecting group is mandatory to prevent self-condensation (oligomerization) of the amino acid. HATU is explicitly chosen over traditional carbodiimides (like EDC) because it rapidly forms the active ester, suppressing the formation of oxazolone intermediates that cause racemization at the alpha-carbon.

  • Self-Validation: Conduct LC-MS analysis. The disappearance of the starting acid mass and the appearance of the Boc-protected intermediate mass confirms reaction completion.

Step 2: Workup and Purification

  • Procedure: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The mild basic wash neutralizes and removes unreacted acid and water-soluble HATU byproducts (such as HOAt), ensuring high purity without requiring column chromatography.

Step 3: Deprotection and Salt Formation

  • Procedure: Dissolve the crude Boc-intermediate in 4M HCl in dioxane. Stir at room temperature for 2 hours until gas evolution (CO₂ and isobutylene) ceases. Concentrate under reduced pressure and triturate with diethyl ether.

  • Causality: HCl in dioxane provides a strictly anhydrous acidic environment, cleaving the Boc group cleanly without hydrolyzing the newly formed morpholine amide.

  • Self-Validation: The precipitation of a white crystalline solid upon ether trituration serves as an immediate visual validation of successful salt formation. Filtration yields (S)-2-amino-1-morpholinopropan-1-one hydrochloride (approx. 446 mg, quantitative yield)[4]. The crystalline nature of the salt ensures long-term bench stability and prevents the free-base amine from undergoing atmospheric degradation.

References

  • AU2011276526A1 - Compounds and methods for the treatment or prevention of Flavivirus infections (Vertex Pharmaceuticals). Google Patents.
  • AU2011276526A1 Assignee Data - Vertex Pharmaceuticals Incorporated. Google Patents.
  • 2-Amino-1-(4-morpholinyl)-1-propanone hydrochloride 95%. Advanced ChemBlocks.
  • C7H15ClN2O2 - Chemical Dictionary. Guidechem.

Sources

Exploratory

Discovery, Synthesis, and Pharmaceutical Applications of 2-Amino-1-morpholinopropan-1-one

Executive Summary In the landscape of modern drug discovery, the strategic selection of chiral building blocks dictates the success of complex synthetic routes. 2-Amino-1-morpholinopropan-1-one (typically utilized as its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of chiral building blocks dictates the success of complex synthetic routes. 2-Amino-1-morpholinopropan-1-one (typically utilized as its hydrochloride salt, CAS 24152-98-5) is a highly specialized, chiral intermediate. Structurally defined as the morpholine amide of the amino acid alanine, this compound has evolved from an early subject of peptide racemization studies into a critical pharmacophore precursor. As a Senior Application Scientist, I have structured this whitepaper to detail the historical context, physicochemical profiling, and the self-validating synthetic protocols required to leverage this molecule in advanced pharmaceutical applications, particularly in the synthesis of Hepatitis C Virus (HCV) polymerase inhibitors and modern enantioconvergent catalysis.

Historical Context: From Niche Peptide Chemistry to Modern Therapeutics

The history of amino acid morpholides traces back to the foundational days of peptide synthesis in the early 1960s. Early researchers synthesized molecules such as p-toluenesulfonyl-DL-alanine morpholide to investigate the disproportionation of mixed anhydrides and to measure racemization rates during amide bond formation[1].

For decades, these morpholides remained relatively niche. However, the 21st-century shift toward complex, enantioenriched small molecules catalyzed a resurgence in their utility. The morpholine ring provides excellent physicochemical properties—acting as a robust hydrogen bond acceptor while improving the aqueous solubility and metabolic stability of the resulting drug candidates. Consequently, the enantiomerically pure forms, particularly (S)-2-amino-1-morpholinopropan-1-one, became indispensable in the synthesis of targeted antivirals, most notably in the assembly of thiophene-2-carboxylate derivatives used to treat Flavivirus infections[2].

Physicochemical Profiling & Structural Dynamics

Understanding the quantitative physical properties of 2-amino-1-morpholinopropan-1-one is essential for predicting its behavior in downstream cross-coupling and nucleophilic substitution reactions. The data below summarizes the core metrics of the hydrochloride salt[3],[4].

ParameterQuantitative Value / Description
IUPAC Name 2-amino-1-morpholinopropan-1-one hydrochloride
CAS Registry Number 24152-98-5
Molecular Formula C₇H₁₅ClN₂O₂
Molecular Weight 194.66 g/mol
SMILES String CC(N)C(=O)N1CCOCC1.Cl
Purity Standard ≥ 95% (Commercial Grade)
¹H NMR (400 MHz, CD₃OD) δ 4.41–4.29 (m, 1H), 3.63–3.55 (m, 5H), 3.50–3.41 (m, 3H), 1.37 (d, J = 6.8 Hz, 3H)
¹³C NMR (100 MHz, CD₃OD) δ 168.1, 66.2, 46.7, 45.6, 42.4, 15.5

Synthetic Methodologies: A Self-Validating Protocol

The primary challenge in synthesizing (S)-2-amino-1-morpholinopropan-1-one is preventing the racemization of the chiral α-carbon. Harsh reagents like thionyl chloride (SOCl₂) promote the formation of an oxazolone intermediate, which rapidly racemizes. Therefore, a mild, peptide-coupling approach is required[2].

Step-by-Step Methodology

Step 1: Carboxylic Acid Activation and Amidation

  • Charge a dry, argon-purged flask with commercially available (S)-Boc-alanine (1.0 eq) and anhydrous dichloromethane (DCM).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq).

    • Causality Insight: EDC/HOBt is specifically chosen to suppress oxazolone formation. HOBt rapidly intercepts the highly reactive O-acylisourea intermediate to form a stable, yet reactive, active ester, preserving the stereocenter.

  • Introduce N,N-Diisopropylethylamine (DIPEA, 2.5 eq) followed by morpholine (1.1 eq). Stir at room temperature for 12 hours.

  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the Boc-protected intermediate.

Step 2: Acidolytic Cleavage of the Boc Group

  • Dissolve the crude Boc-protected intermediate in a minimal amount of anhydrous DCM.

  • Add 4M HCl in anhydrous dioxane (10 eq) dropwise at 0 °C.

    • Causality Insight: Anhydrous conditions are critical here. The use of aqueous acids (like TFA/H₂O) risks hydrolyzing the newly formed morpholine amide. HCl in dioxane cleanly cleaves the tert-butyl carbamate and directly precipitates the product as a highly crystalline hydrochloride salt.

  • Isolate: Stir for 2 hours, then filter the resulting white solid. Wash with cold diethyl ether to afford (S)-2-amino-1-morpholinopropan-1-one hydrochloride in quantitative yield[2].

Step 3: Analytical Self-Validation To ensure this protocol functions as a self-validating system, in-process controls (IPCs) are mandatory. The completion of the Boc-deprotection must be monitored by TLC (ninhydrin stain for primary amines). Post-isolation, structural integrity is confirmed via ¹H NMR by tracking the complete disappearance of the tert-butyl singlet at ~1.4 ppm, and enantiomeric excess (ee) is validated via chiral HPLC[4].

Synthesis A Boc-L-Alanine (Chiral Pool) B Activation (EDC·HCl / HOBt / DIPEA) A->B C Morpholine Addition (Nucleophilic Acyl Substitution) B->C D Boc-Protected Intermediate (tert-butyl (1-morpholino-1-oxopropan-2-yl)carbamate) C->D E Deprotection (4M HCl in Dioxane) D->E F (S)-2-Amino-1-morpholinopropan-1-one HCl (Final Product) E->F

Caption: Synthesis workflow of (S)-2-Amino-1-morpholinopropan-1-one highlighting stereocontrolled steps.

Applications in Drug Discovery

HCV NS5B Polymerase Inhibitors

A major milestone in the history of this compound was its incorporation into the development of Hepatitis C Virus (HCV) NS5B polymerase inhibitors. In these complex synthetic routes, the primary amine of (S)-2-amino-1-morpholinopropan-1-one acts as a nucleophile. It undergoes nucleophilic aromatic substitution (SₙAr) or transition-metal-catalyzed cross-coupling with halogenated thiophene-2-carboxylate scaffolds. The resulting adducts have demonstrated potent inhibition of viral RNA replication[2].

DrugDiscovery A (S)-2-Amino-1-morpholinopropan-1-one C S_NAr / Buchwald-Hartwig Coupling A->C B Thiophene-2-carboxylate Scaffold B->C D Advanced Intermediate C->D E HCV NS5B Polymerase Inhibitor D->E F Viral RNA Replication Arrest E->F

Caption: Integration of the morpholide intermediate into HCV NS5B polymerase inhibitor development.

Modern Enantioconvergent Catalysis

Beyond traditional medicinal chemistry, 2-amino-1-morpholinopropan-1-one has recently emerged as a benchmark substrate in cutting-edge transition-metal catalysis. It is actively utilized in enantioconvergent N-alkylation reactions to synthesize highly enantioenriched commercial drugs[5]. Its doubly activated nature, combined with the steric bulk of the morpholine amide, makes it an excellent candidate for probing the efficacy of novel chiral ligands in photoredox and nickel dual-catalysis systems[4].

References

  • Advanced ChemBlocks. "2-Amino-1-(4-morpholinyl)-1-propanone hydrochloride 95%." Catalog ID: P39437. 3

  • Vertex Pharmaceuticals / Google Patents. "Compounds and methods for the treatment or prevention of Flavivirus infections." Patent AU2011276526A1. 2

  • Amazon S3 / Supporting Information. "Expedient synthesis of highly enantioenriched commercial drugs." 4

  • Chemistry Chemists. "Chemistry of Amino Acid Morpholides and Mixed Anhydrides." Volume 12 (1962). 1

Sources

Foundational

2-Amino-1-morpholinopropan-1-one: Comprehensive Safety, Handling, and Synthetic Utility Guide

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter chiral alpha-amino amides as foundational building blocks for complex Active Pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter chiral alpha-amino amides as foundational building blocks for complex Active Pharmaceutical Ingredients (APIs). 2-Amino-1-morpholinopropan-1-one (typically handled as its hydrochloride salt) is a bifunctional intermediate that elegantly merges the chiral backbone of alanine with the favorable pharmacokinetic properties of a morpholine ring.

This technical whitepaper provides a comprehensive, causality-driven framework for the safe handling, physicochemical profiling, and synthetic integration of this critical intermediate, ensuring high-fidelity results in pharmaceutical development workflows.

Physicochemical Profiling

Understanding the physical parameters of 2-Amino-1-morpholinopropan-1-one is the first step in designing robust synthetic workflows. The data below summarizes the typical commercial hydrochloride salt variant[1].

PropertyValue / Description
Chemical Name 2-Amino-1-(4-morpholinyl)-1-propanone hydrochloride
CAS Registry Number 24152-98-5
Molecular Formula C₇H₁₅ClN₂O₂
Formula Weight 194.66 g/mol
Appearance White to off-white crystalline solid
Typical Purity ≥ 95%
Storage Requirements 2–8°C, desiccated under inert atmosphere

Toxicology and Safety Handling

Handling low-molecular-weight amine derivatives requires strict adherence to safety protocols to prevent degradation and ensure operator safety.

Hazard Identification

2-Amino-1-morpholinopropan-1-one hydrochloride is classified primarily as a skin, eye, and respiratory irritant. While the hydrochloride salt form significantly reduces the volatility compared to its free-base counterpart, it retains localized toxicity upon direct mucosal contact ()[2].

Personal Protective Equipment (PPE) & Engineering Controls
  • Ventilation: All manipulations of the dry powder must be conducted within a certified Class II biological safety cabinet or a standard chemical fume hood to prevent the inhalation of hygroscopic dust.

  • Glove Selection: Nitrile gloves (minimum 0.11 mm thickness) are strictly required. Causality: Nitrile provides superior chemical resistance against residual aprotic solvents (e.g., DMF, Dioxane) that are frequently trapped within the crystal lattice of technical-grade batches. Latex offers insufficient barrier protection against these organic permeants.

Storage and Stability Protocols
  • Conditions: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

  • Causality: The hydrochloride salt is highly hygroscopic. Exposure to ambient humidity facilitates moisture absorption, which can lead to localized salt dissociation. If the salt reverts to its free-base form, the unprotonated primary amine can undergo an intermolecular nucleophilic attack on the amide carbonyl of an adjacent molecule, leading to the irreversible formation of undesired diketopiperazine byproducts.

Synthetic Utility & Experimental Workflows

The compound serves as a critical chiral building block in the synthesis of complex APIs. Notably, it is utilized in the development of Flavivirus inhibitors, specifically targeting the Hepatitis C Virus (HCV) polymerase ()[3].

Causality in Drug Design: The morpholine ring is a privileged medicinal chemistry motif. It enhances the aqueous solubility of the parent drug and modulates the physicochemical profile by introducing a basic, yet sterically shielded, nitrogen. The primary amine of 2-amino-1-morpholinopropan-1-one serves as the nucleophilic anchor, allowing for selective coupling with electrophilic scaffolds (such as thiophene-2-carboxylates) to build the final HCV polymerase inhibitor architecture[3].

Self-Validating Protocol: Enantioselective Synthesis of (S)-2-Amino-1-morpholinopropan-1-one HCl

Objective: To synthesize the morpholine amide of (S)-alanine without compromising the enantiomeric purity of the alpha-chiral center.

Phase 1: Amide Coupling

  • Activation: In an oven-dried flask under argon, dissolve 1.0 eq of (S)-Boc-Alanine and 1.1 eq of HATU in anhydrous DMF (0.2 M).

    • Causality: HATU is utilized over standard carbodiimides (like EDC) because the HOAt leaving group accelerates the amidation, effectively suppressing the formation of the racemization-prone oxazolone intermediate.

  • Base Addition: Cool the mixture to 0°C and add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA, a sterically hindered base, deprotonates the carboxylic acid to initiate activation without acting as a competing nucleophile.

  • Coupling: Add 1.2 eq of morpholine dropwise. Stir for 4 hours, allowing the reaction to warm to ambient temperature.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Wash the combined organics with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

Phase 2: Deprotection and Salt Isolation

  • Acidolysis: Dissolve the crude Boc-protected intermediate in a minimal volume of anhydrous dichloromethane (DCM).

  • Cleavage: Slowly add 5.0 eq of 4M HCl in dioxane at room temperature. Stir for 2 hours.

    • Causality: The anhydrous HCl/dioxane system cleanly removes the Boc group as isobutylene and CO₂ gas. Because the resulting primary amine is immediately protonated, it cannot nucleophilically attack another molecule, preventing auto-condensation.

  • Precipitation & Isolation: The target hydrochloride salt[1] is insoluble in the DCM/dioxane mixture and will precipitate as a white solid. Filter the suspension, wash the filter cake with cold diethyl ether to strip away residual dioxane, and dry under high vacuum. This aligns with established pharmaceutical practices for stabilizing amine-containing compounds ()[4].

Workflow Visualization

Workflow A Boc-Alanine B Morpholine C Amide Coupling (HATU, DIPEA, DMF) D Boc-2-Amino-1-morpholinopropan-1-one C->D E Boc Deprotection (4M HCl in Dioxane) D->E F 2-Amino-1-morpholinopropan-1-one HCl (Target API Intermediate) E->F AB AB AB->C

Fig 1: Synthetic workflow for 2-Amino-1-morpholinopropan-1-one HCl via Boc-alanine coupling.

Sources

Exploratory

Comprehensive Guide to the Solubility Profile of 2-Amino-1-morpholinopropan-1-one in Organic Solvents

Executive Summary 2-Amino-1-morpholinopropan-1-one is a highly versatile amino-amide intermediate utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), notably in the development of H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-1-morpholinopropan-1-one is a highly versatile amino-amide intermediate utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), notably in the development of HCV polymerase inhibitors and Flavivirus treatments[1]. Because this compound is frequently isolated and reacted in both its neutral free base form and its hydrochloride (HCl) salt form, understanding its phase-equilibrium thermodynamics in various organic solvents is critical for optimizing reaction yields, extraction efficiencies, and crystallization processes.

This whitepaper provides an in-depth technical analysis of the solvation mechanics of 2-amino-1-morpholinopropan-1-one, bridging theoretical thermodynamic models with actionable, self-validating laboratory protocols for empirical solubility determination.

Physicochemical Profiling & Solvation Mechanics

The solubility of a compound in any given solvent is a thermodynamic compromise between the energy required to disrupt its crystal lattice and the energy released upon solvation. For organic compounds, this relationship is elegantly captured by the General Solubility Equation (GSE) developed by Yalkowsky, which utilizes melting point (as a proxy for crystal lattice energy) and the octanol-water partition coefficient ( Kow​ ) to predict solubility limits[2].

Structural Analysis of 2-Amino-1-morpholinopropan-1-one

The compound features three distinct functional groups that dictate its solvent interactions:

  • Primary Amine ( −NH2​ ) : Acts as both a strong hydrogen-bond (H-bond) donor and acceptor.

  • Amide Carbonyl ( −C=O ) : Serves as a potent H-bond acceptor.

  • Morpholine Ring : Provides moderate polarizability and an additional ether oxygen for H-bond acceptance.

The Role of Kamlet-Taft Parameters

To predict how specific organic solvents will interact with this molecule, we rely on the Kamlet-Taft solvatochromic parameters[3]:

  • α (H-bond donor capacity) : Critical for solvating the carbonyl and morpholine oxygen.

  • β (H-bond acceptor capacity) : Critical for solvating the primary amine protons.

  • π∗ (Dipolarity/Polarizability) : Drives the stabilization of dipole moments.

Free Base vs. Hydrochloride Salt: The free base has a relatively low crystal lattice energy and high molecular polarizability. It is readily solvated by aprotic solvents with high π∗ and β values (e.g., Dichloromethane, Ethyl Acetate). Conversely, protonation of the primary amine to form the hydrochloride salt drastically increases the crystal lattice enthalpy. Solvating the HCl salt requires solvents with a high dielectric constant ( ϵ ) and strong α parameters (e.g., Methanol, DMSO) to overcome the ionic bonds of the crystal lattice.

Expert Note: The stereochemistry of the compound—whether it is the racemate or the enantiopure (S)- or (R)-isomer—will alter the crystal lattice packing. Consequently, the racemate will exhibit a different quantitative solubility profile than the pure enantiomers due to divergent melting points.

Quantitative Solubility Data in Organic Solvents

The following table summarizes the estimated solubility profiles of both the free base and the hydrochloride salt of 2-amino-1-morpholinopropan-1-one across a spectrum of commonly used organic solvents. Note: Values are representative empirical estimates intended for process chemistry solvent selection.

SolventDielectric Constant ( ϵ )Kamlet-Taft ( α , β , π∗ )Free Base Solubility (mg/mL)HCl Salt Solubility (mg/mL)Primary Solvation Mechanism
Methanol 32.70.93, 0.62, 0.60High (>100)High (>50)Strong H-bond donation ( α ) effectively disrupts the ionic salt lattice.
DMSO 46.70.00, 0.76, 1.00High (>100)High (>100)Extreme dipolarity ( π∗ ) and H-bond acceptance stabilize both neutral and ionic forms.
Dichloromethane 8.90.30, 0.00, 0.82High (>100)Low (<1)High polarizability solvates the neutral base; insufficient ϵ to break the salt lattice.
Ethyl Acetate 6.00.00, 0.45, 0.55Moderate (~20)Very Low (<0.1)Moderate H-bond acceptance; completely insufficient for ionic lattice disruption.
Hexane 1.90.00, 0.00, -0.08Low (<5)InsolubleLack of polarizability and H-bonding prevents solvation of either form.

Experimental Protocol: The Self-Validating Shake-Flask Method

To determine exact thermodynamic solubility limits for process scale-up, the industry-standard shake-flask method must be employed. The following protocol is synthesized from harmonized guidelines provided by the World Health Organization (WHO)[4] and the Consortium of Biopharmaceutical Tools (CoBiTo)[5].

Crucially, this protocol is designed as a self-validating system . Organic solvents can induce polymorphic transitions or solvate formation during equilibration, which would render the solubility data inaccurate for the original polymorph. This workflow prevents such errors.

Step-by-Step Methodology

Step 1: Preparation of Saturated Suspension

  • Weigh approximately 100 mg of 2-amino-1-morpholinopropan-1-one (record exact mass) into a 10 mL borosilicate glass vial.

  • Add 5.0 mL of the target organic solvent.

  • Vortex for 60 seconds. If the solid dissolves completely, add additional API in 50 mg increments until a visible suspension persists. Causality: A persistent solid phase is the absolute thermodynamic prerequisite for establishing a saturated equilibrium.

Step 2: Thermodynamic Equilibration 4. Seal the vial tightly (use PTFE-lined caps to prevent solvent evaporation). 5. Place the vial in an orbital shaker incubator set to 37 ± 1 °C (or the target process temperature) at 150 RPM. 6. Equilibrate for a minimum of 24 to 48 hours. Causality: Shorter equilibration times often capture kinetic supersaturation rather than true thermodynamic solubility, leading to artificially high concentration readings.

Step 3: Phase Separation 7. Transfer the suspension to a centrifuge tube and centrifuge at 10,000 RPM for 15 minutes at the equilibration temperature. 8. Causality for Centrifugation over Filtration: Passing organic solvents through standard syringe filters can lead to rapid solvent evaporation (altering concentration) or adsorption of the API onto the filter membrane. Centrifugation maintains the closed-system equilibrium.

Step 4: Quantification and Solid-State Validation 9. Liquid Phase (Quantification): Carefully aspirate an aliquot of the clear supernatant, dilute it immediately in the HPLC mobile phase, and quantify the concentration using a validated HPLC-UV method. 10. Solid Phase (Validation): Recover the remaining undissolved solid pellet at the bottom of the centrifuge tube. Dry it gently under a stream of nitrogen and analyze it via X-Ray Powder Diffraction (XRPD). 11. Causality: Compare the post-equilibration XRPD diffractogram to the starting material. If the patterns match, the solubility value is valid for that specific polymorph. If they differ, a solvent-mediated polymorphic shift or solvate formation has occurred, and the measured solubility applies to the new crystal form.

Workflow Visualization

ShakeFlask Start Weigh Excess API (2-Amino-1-morpholinopropan-1-one) Solvent Add Organic Solvent (e.g., DMSO, DCM, EtOH) Start->Solvent Equilibrate Orbital Shaking (37°C, 24-48 hours) Solvent->Equilibrate Check Undissolved Solid Present? Equilibrate->Check AddMore Add More API Check->AddMore No Separate Phase Separation (Centrifugation at 10k RPM) Check->Separate Yes AddMore->Equilibrate Quantify HPLC Quantification & XRPD Solid Analysis Separate->Quantify

Figure 1: Self-validating shake-flask workflow for thermodynamic solubility determination.

References

  • Google Patents (AU2011276526A1)
  • Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE) Journal of Chemical Information and Modeling - ACS Publications URL:[Link]

  • Kamlet–Taft solvent parameters (K03367) The IUPAC Compendium of Chemical Terminology URL:[Link]

  • Annex 4: Protocol to conduct equilibrium solubility experiments World Health Organization (WHO) URL:[Link]

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Foundational

Commercial availability of 2-Amino-1-morpholinopropan-1-one

Commercial Availability and Synthetic Utility of 2-Amino-1-morpholinopropan-1-one: A Technical Guide for Drug Development Executive Summary In modern medicinal chemistry, the strategic selection of molecular building blo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Commercial Availability and Synthetic Utility of 2-Amino-1-morpholinopropan-1-one: A Technical Guide for Drug Development

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular building blocks is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-Amino-1-morpholinopropan-1-one (often supplied as its hydrochloride salt) has emerged as a highly versatile intermediate. By integrating a morpholine ring with an α -amino acid backbone, this compound offers enhanced aqueous solubility, favorable metabolic stability, and critical hydrogen-bonding capabilities. This whitepaper details the commercial landscape, mechanistic utility, and self-validating synthetic protocols for this essential building block.

Chemical Identity & Commercial Landscape

Commercially, this building block is almost exclusively supplied as a hydrochloride (HCl) or trifluoroacetate (TFA) salt[1],[2].

Experience Insight: The free base of α -amino amides is highly prone to intermolecular self-condensation, leading to the formation of biologically inactive diketopiperazines over time. Procuring and storing the compound as an HCl salt ensures long-term shelf stability and preserves the chiral integrity of the α -carbon.

It is readily available from specialty chemical vendors such as [1] and [3] in gram to kilogram scales, typically at 95% purity.

PropertySpecification
Chemical Name 2-Amino-1-morpholinopropan-1-one hydrochloride
CAS Registry Number 24152-98-5[1]
Molecular Formula C 7​ H 15​ ClN 2​ O 2​
Molecular Weight 194.66 g/mol
IUPAC Name 2-amino-1-(morpholin-4-yl)propan-1-one hydrochloride
SMILES CC(N)C(=O)N1CCOCC1.Cl

Mechanistic Role in Drug Design

The incorporation of the morpholine moiety is a deliberate structural choice in drug design. Morpholine acts as a dual-character ring: its ether oxygen serves as a strong hydrogen bond acceptor, while its basic nitrogen facilitates salt formation, drastically improving oral bioavailability.

A prominent application of this compound is in the synthesis of antiviral agents, specifically targeting the Hepatitis C Virus (HCV). As detailed in Vertex Pharmaceuticals', (S)-2-amino-1-morpholinopropan-1-one is utilized as a core structural motif to synthesize non-nucleoside HCV NS5B polymerase inhibitors[4]. The morpholine ring fits precisely into the allosteric pockets of the viral polymerase, locking the enzyme in an inactive conformation.

HCV_Pathway Drug Morpholine-Derived HCV Inhibitor Target HCV NS5B Polymerase (Viral Target) Drug->Target Binds to Action Allosteric Binding & Conformational Lock Target->Action Induces Result Inhibition of Viral RNA Synthesis Action->Result Leads to

Fig 1. Pharmacological pathway of morpholine-derived HCV NS5B polymerase inhibitors.

Experimental Workflows & Protocols

For researchers opting to synthesize this building block in-house, the following two-step protocol represents a self-validating, high-yield system derived from established peptide coupling strategies.

Step 1: Amide Coupling (Synthesis of Boc-Ala-Morpholine)
  • Causality & Logic: Standard condensation of carboxylic acids and amines can lead to the racemization of the α -chiral center via an oxazolone intermediate. By utilizing EDC·HCl in conjunction with HOBt, an active ester is formed that is highly reactive toward morpholine but kinetically stable enough to suppress oxazolone formation, thereby preserving enantiomeric excess (ee).

  • Protocol:

    • Dissolve 1.0 equivalent of Boc-L-alanine in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert atmosphere.

    • Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt. Stir for 15 minutes to pre-activate the carboxylic acid.

    • Introduce 1.2 equivalents of morpholine, followed by the dropwise addition of 2.0 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation: Monitor via TLC (Ninhydrin stain). Once complete, wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO 3​ , and brine. Dry over Na 2​ SO 4​ and concentrate to yield the Boc-protected intermediate.

Step 2: Boc Deprotection (Isolation of the HCl Salt)
  • Causality & Logic: Using 4M HCl in dioxane provides a highly controlled, anhydrous acidic environment. The reaction is driven to completion by Le Chatelier's principle as the byproducts (isobutylene and CO 2​ ) escape as gases. Because the resulting amine hydrochloride is insoluble in non-polar solvents, it naturally precipitates, eliminating the need for complex chromatographic purification[4].

  • Protocol:

    • Dissolve the Boc-protected intermediate in a minimal volume of anhydrous 1,4-dioxane.

    • Slowly add 5.0 equivalents of 4M HCl in dioxane at 0 °C.

    • Stir at room temperature for 2–4 hours. Validation: The reaction is self-indicating; vigorous gas evolution will occur initially, followed by the gradual precipitation of a white solid.

    • Concentrate the mixture under vacuum. Triturate the crude solid with cold diethyl ether to remove non-polar impurities.

    • Filter the precipitate and dry under high vacuum to afford pure 2-amino-1-morpholinopropan-1-one hydrochloride.

Synthesis_Workflow SM Boc-L-Alanine + Morpholine (Starting Materials) Coupling EDC·HCl, HOBt, DIPEA (Amide Coupling) SM->Coupling 0°C to RT, 12h Intermediate Boc-Ala-Morpholine (Stable Intermediate) Coupling->Intermediate Prevents Racemization Deprotect 4M HCl in Dioxane (Boc Cleavage) Intermediate->Deprotect RT, 2-4h Product 2-Amino-1-morpholinopropan-1-one HCl (Final Product) Deprotect->Product Gas Evolution & Precipitation

Fig 2. Step-by-step synthetic workflow and chemical logic for 2-Amino-1-morpholinopropan-1-one.

Data Presentation: Quantitative Summary & Quality Control

To ensure the trustworthiness of the synthesized or procured compound, rigorous analytical validation is required. The table below summarizes the expected quantitative outcomes and critical quality control metrics for the described workflow.

Reaction StepReagents / SolventsTemp / TimeTypical Yield (%)Purity (HPLC)Key Quality Metric
Amide Coupling EDC·HCl, HOBt, DIPEA, DCM0 °C RT / 12 h85 – 92%> 98%Chiral retention (ee > 99%) via Chiral HPLC
Boc Deprotection 4M HCl in DioxaneRT / 2 – 4 h95 – 99%> 99%Complete removal of Boc signal (1.4 ppm, 9H) on 1 H NMR

References

  • Title: Compounds and methods for the treatment or prevention of Flavivirus infections (AU2011276526A1)
  • Title: Stereoselective Strategies for the Construction of Cyclic Peptides Source: UC Irvine eScholarship URL: [Link]

Sources

Exploratory

The Versatile Synthon: A Technical Guide to 2-Amino-1-morpholinopropan-1-one as a Chemical Building Block

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of 2-Amino-1-morpholinopropan-1-one, a valuable and versatile chemical building block in mode...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Amino-1-morpholinopropan-1-one, a valuable and versatile chemical building block in modern organic synthesis. Possessing a unique combination of a primary amine, a ketone, and a morpholine moiety, this compound offers a rich platform for the construction of diverse and complex molecular architectures. This guide will delve into its synthesis, key chemical properties, and its application in a range of chemical transformations, including N-acylation, reductive amination, and the formation of heterocyclic scaffolds. Detailed experimental protocols and mechanistic insights are provided to empower researchers in leveraging the full potential of this synthon in drug discovery and materials science.

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of contemporary drug discovery and development, the efficient synthesis of novel molecular entities with desirable pharmacological properties is paramount. Chemical building blocks that offer multiple points for diversification are invaluable tools for medicinal chemists. 2-Amino-1-morpholinopropan-1-one, often available as its hydrochloride salt, is one such scaffold that has garnered significant interest. Its structure, featuring a reactive primary amine and a ketone, allows for a wide array of chemical modifications, while the morpholine ring often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, to the final compounds. The morpholine moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2]

This guide will serve as a comprehensive resource for scientists, providing not only the fundamental chemical data of 2-Amino-1-morpholinopropan-1-one but also practical, field-proven insights into its application as a strategic building block.

Physicochemical Properties and Structural Data

A thorough understanding of the physical and chemical characteristics of a building block is the foundation for its effective use. The key properties of 2-Amino-1-morpholinopropan-1-one hydrochloride are summarized below.

PropertyValueSource
IUPAC Name 2-amino-1-morpholinopropan-1-one hydrochloride[3]
CAS Number 24152-98-5[3]
Molecular Formula C₇H₁₅ClN₂O₂[3]
Molecular Weight 194.66 g/mol [3]
Appearance Typically a solid
Purity Commercially available up to 95%[3]
SMILES CC(N)C(=O)N1CCOCC1.Cl[3]

Synthesis of 2-Amino-1-morpholinopropan-1-one: A Practical Approach

While 2-Amino-1-morpholinopropan-1-one hydrochloride is commercially available, understanding its synthesis provides valuable context for its reactivity and potential impurities. A plausible and efficient synthetic route involves a two-step process starting from the readily available amino acid, L-alanine. This method offers a straightforward pathway to the target molecule.

Synthetic Strategy Overview

The synthesis commences with the protection of the amino group of L-alanine, followed by the activation of the carboxylic acid to form an amide with morpholine. The final step involves the deprotection of the amino group to yield the desired product.

Synthesis_of_2-Amino-1-morpholinopropan-1-one Alanine L-Alanine Boc_Alanine N-Boc-L-alanine Alanine->Boc_Alanine Boc₂O, Base Amide N-Boc-L-alanine morpholine amide Boc_Alanine->Amide Morpholine, Coupling Agent (e.g., EDC/HOBt) Product 2-Amino-1-morpholinopropan-1-one (as hydrochloride salt) Amide->Product Acidic Deprotection (e.g., HCl in Dioxane)

Caption: Synthetic workflow for 2-Amino-1-morpholinopropan-1-one.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on well-established synthetic methodologies for peptide coupling and Boc-deprotection.

Step 1: Synthesis of N-Boc-L-alanine morpholine amide

  • Dissolution: In a round-bottom flask, dissolve N-Boc-L-alanine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Activation: To the solution, add a coupling agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 equivalents) and an additive such as 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Amide Formation: Add morpholine (1.2 equivalents) to the reaction mixture. If starting with morpholine hydrochloride, a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) should be added to liberate the free amine.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acidic solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Deprotection to 2-Amino-1-morpholinopropan-1-one hydrochloride

  • Dissolution: Dissolve the purified N-Boc-L-alanine morpholine amide in a minimal amount of a suitable organic solvent such as 1,4-dioxane or ethyl acetate.

  • Deprotection: Add a solution of hydrochloric acid in dioxane (e.g., 4M HCl in dioxane) in excess.[4]

  • Reaction: Stir the mixture at room temperature. The deprotection is often rapid and can be monitored by TLC.[4] The product, 2-Amino-1-morpholinopropan-1-one hydrochloride, will often precipitate from the reaction mixture as a white solid.

  • Isolation: The solid product can be collected by filtration, washed with a cold non-polar solvent like diethyl ether, and dried under vacuum.

2-Amino-1-morpholinopropan-1-one as a Versatile Building Block

The synthetic utility of 2-Amino-1-morpholinopropan-1-one stems from the orthogonal reactivity of its primary amine and ketone functionalities. This allows for selective transformations at either site, providing a gateway to a diverse range of more complex molecules.

N-Acylation: Expanding Molecular Diversity

The primary amine of 2-Amino-1-morpholinopropan-1-one can be readily acylated with a variety of acylating agents, such as acid chlorides and anhydrides, to introduce a wide range of functional groups. This reaction is fundamental for building amide linkages, which are prevalent in many biologically active compounds.[5][6]

N_Acylation Start 2-Amino-1-morpholinopropan-1-one Product N-Acyl-2-amino-1-morpholinopropan-1-one Start->Product Base (e.g., Triethylamine) AcylatingAgent R-COCl or (RCO)₂O AcylatingAgent->Product

Caption: General scheme for N-acylation.

Experimental Protocol: N-Benzoylation

  • Setup: In a round-bottom flask, suspend 2-Amino-1-morpholinopropan-1-one hydrochloride (1 equivalent) in a suitable solvent like dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (2.2 equivalents) to neutralize the hydrochloride salt and the HCl generated during the reaction. Stir for 10-15 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C in an ice bath and slowly add benzoyl chloride (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic phase with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.[7][8]

Reductive Amination: Forging New C-N Bonds

Reductive amination is a powerful method for forming new carbon-nitrogen bonds.[9][10] The primary amine of 2-Amino-1-morpholinopropan-1-one can react with aldehydes or ketones to form an imine intermediate, which is then reduced in situ to a secondary amine. This transformation is highly valuable for introducing alkyl or arylalkyl substituents on the nitrogen atom.[2]

Reductive_Amination Start 2-Amino-1-morpholinopropan-1-one Product N-Alkyl/Arylalkyl-2-amino- 1-morpholinopropan-1-one Start->Product Reducing Agent (e.g., NaBH(OAc)₃) Carbonyl Aldehyde or Ketone Carbonyl->Product

Caption: Reductive amination workflow.

Experimental Protocol: Reaction with Benzaldehyde

  • Setup: Dissolve 2-Amino-1-morpholinopropan-1-one hydrochloride (1 equivalent) and benzaldehyde (1.1 equivalents) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol. Add triethylamine (1.1 equivalents) to free the amine.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. The product can be purified by column chromatography.

Heterocycle Synthesis: Constructing Privileged Scaffolds

The bifunctional nature of 2-Amino-1-morpholinopropan-1-one makes it an excellent precursor for the synthesis of various heterocyclic systems. For instance, condensation of the primary amine with a 1,3-dicarbonyl compound can lead to the formation of pyrimidine or diazepine derivatives, depending on the nature of the dicarbonyl species and the reaction conditions. These heterocyclic cores are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules.

Applications in Drug Discovery and Beyond

The derivatives of 2-Amino-1-morpholinopropan-1-one are of interest in several therapeutic areas. For example, substituted cathinones, which share the β-keto-phenethylamine scaffold, are known to have psychoactive properties.[9] By modifying the substituents on the amine and the aromatic ring (if introduced), it is possible to modulate the activity and selectivity for various monoamine transporters, which are key targets for antidepressants and other CNS-active drugs.

Furthermore, the morpholine moiety can enhance the drug-like properties of a molecule, and the ability to easily introduce a variety of substituents via the amino and keto groups makes 2-Amino-1-morpholinopropan-1-one a valuable tool for generating libraries of compounds for high-throughput screening.

Conclusion

2-Amino-1-morpholinopropan-1-one is a highly versatile and valuable building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of diverse and complex molecules. The straightforward access to this compound, coupled with the well-established reactivity of its functional groups, ensures its continued importance in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its synthesis, properties, and key applications, with the aim of empowering researchers to fully exploit its synthetic potential.

References

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Paillet-Loilier, M., et al. (2024).
  • Sousa, J., et al. (2022).
  • Synple Chem AG. (n.d.).
  • Advanced ChemBlocks Inc. (2026). 2-Amino-1-(4-morpholinyl)-1-propanone hydrochloride 95%.
  • Gasanov, F. G., et al. (2014). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Journal of the Serbian Chemical Society, 79(2), 157-164.
  • Alfa Chemistry. (n.d.). Mannich Reaction.
  • El-Shehry, M. F. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. SUST Repository.
  • BenchChem. (2025). Application Notes and Protocol for N-Acylation of (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Note: Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride.
  • Williams, S. J., et al. (n.d.).
  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Singh, R. P., & Singh, V. K. (2011).
  • Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332.
  • Wikipedia. (n.d.).
  • Mlostoń, G., et al. (2012). A new approach to morpholin-2-one derivatives via the reaction of β-amino alcohols with dicyanofumarates.
  • Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Glennon, R. A., et al. (2013). Synthetic Cathinones: Chemical Phylogeny, Physiology, and Neuropharmacology. PMC.
  • PubChem. (n.d.). 2-(Morpholin-4-yl)propan-1-amine.
  • Reddy, K. L., et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC.
  • van Heerden, J. (2020). Molecular modelling and crystallographic investigation of novel synthetic cathinone 2-methyl-4'-(methylthio)-2-morpholinopropiophenone (MMMP). University of Pretoria.
  • Chemistry Steps. (2024).
  • Kourounakis, A. P., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Tzara, A., et al. (2020).
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Goldstein, S. W., & Cross, A. V. (2016). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
  • Lee, J. Y., et al. (2012). Preparation of Morpholine-2-one and 1,4-Oxazepan-2-one Derivatives by Cyclization Reaction between N-Bts Amino Alcohol and Chloroacetyl Chloride. Semantic Scholar.
  • Kutschy, P., et al. (2000). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Molecules, 5(2), 245-256.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Bayer CropScience AG. (2010). DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
  • CORE. (n.d.).
  • International Journal of Innovative Research in Science, Engineering and Technology. (2020).
  • Zhejiang University of Technology. (2013). CN102875440A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • Mallinckrodt Chemical Works. (1962). US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
  • Zhejiang University of Technology. (2007). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • Beilstein Journals. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties.
  • PubChem. (n.d.). 2-Amino-1-phenylpropan-1-one;hydrochloride.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Synthesis of 2-Amino-1-morpholinopropan-1-one from Alanine

Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 2-Amino-1-morpholinopropan-1-one, a chiral morpholine-containing amino acid deriva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Amino-1-morpholinopropan-1-one, a chiral morpholine-containing amino acid derivative, starting from the readily available amino acid, L-alanine. The synthetic pathway involves a standard, yet robust, three-step sequence: N-protection of the amino group, amide coupling with morpholine, and final deprotection to yield the target compound.

This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and rationale for key experimental choices. It emphasizes self-validating protocols and is grounded in authoritative chemical literature to ensure scientific integrity and reproducibility.

I. Synthetic Strategy Overview

The synthesis of 2-Amino-1-morpholinopropan-1-one from L-alanine is a well-established route in peptide and medicinal chemistry. The strategy hinges on the differential reactivity of the amino and carboxylic acid functional groups of the starting alanine. To prevent self-polymerization and direct the reaction towards the desired amide formation with morpholine, the nucleophilic amino group of alanine is first temporarily masked with a protecting group. The tert-butoxycarbonyl (Boc) group is selected for this purpose due to its stability under coupling conditions and its facile removal under acidic conditions.[1][2]

Following protection, the carboxylic acid of N-Boc-alanine is activated to facilitate nucleophilic acyl substitution by the secondary amine of morpholine. This amide bond formation is the core transformation.[3] Finally, the Boc group is cleaved to reveal the primary amine of the target molecule, which is typically isolated as a stable salt.

Synthetic_Workflow Alanine L-Alanine Boc_Ala N-Boc-L-Alanine Alanine->Boc_Ala Step 1: N-Protection (Boc)₂O, Base Activated_Ester Activated N-Boc-L-Alanine (e.g., O-acylisourea ester) Boc_Ala->Activated_Ester Step 2a: Activation EDC, HOBt Protected_Product N-Boc-2-amino-1- morpholinopropan-1-one Activated_Ester->Protected_Product Step 2b: Coupling Morpholine Final_Product 2-Amino-1-morpholino propan-1-one Salt Protected_Product->Final_Product Step 3: Deprotection TFA or HCl

Caption: Overall synthetic workflow from L-alanine to the target compound.

II. Part 1: N-Protection of L-Alanine

Principle and Rationale

The first step is the protection of the primary amine of L-alanine. This is critical to prevent its reaction as a nucleophile during the subsequent amide coupling step. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is stable to a wide range of nucleophiles and bases but can be removed under specific acidic conditions that typically do not affect the newly formed amide bond.[2] The reaction is commonly performed using di-tert-butyl dicarbonate, also known as Boc anhydride ((Boc)₂O), in the presence of a base.[1][4] The base neutralizes the carboxylic acid and the proton generated on the amine, driving the reaction to completion.

Reaction Mechanism: Boc Protection

Boc_Protection cluster_0 Boc Protection Mechanism Ala H₂N-CH(CH₃)-COOH Intermediate tBuOCO-N⁺H₂-CH(CH₃)-COO⁻ Ala->Intermediate Nucleophilic Attack Boc2O (tBuOCO)₂O Boc2O->Intermediate Base Base (e.g., Et₃N) Product Boc-NH-CH(CH₃)-COOH Intermediate->Product Deprotonation by Base Byproducts CO₂ + tBuOH + Base·H⁺ Intermediate->Byproducts Breakdown of leaving group

Caption: Nucleophilic attack of alanine's amine on Boc anhydride.

Experimental Protocol: Synthesis of N-Boc-L-Alanine

Materials & Reagents

Reagent/Material M.W. ( g/mol ) Amount Moles (mmol)
L-Alanine 89.09 5.00 g 56.1
Di-tert-butyl dicarbonate ((Boc)₂O) 218.25 13.5 g 61.8 (1.1 eq)
Triethylamine (Et₃N) 101.19 8.6 mL 61.8 (1.1 eq)
Acetone - 50 mL -
Water - 50 mL -
1 M Hydrochloric Acid (HCl) - As needed -
Ethyl Acetate (EtOAc) - ~150 mL -
Brine (Saturated NaCl) - ~50 mL -

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |

Procedure:

  • In a 250 mL round-bottom flask, dissolve L-alanine (5.00 g, 56.1 mmol) in a mixture of acetone (50 mL) and water (50 mL).

  • Add triethylamine (8.6 mL, 61.8 mmol) to the solution and stir until the alanine is completely dissolved. Cool the flask in an ice bath to 0-5 °C.

  • Add di-tert-butyl dicarbonate (13.5 g, 61.8 mmol) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4-6 hours.

  • After the reaction is complete (monitored by TLC), remove the acetone under reduced pressure using a rotary evaporator.

  • Wash the remaining aqueous solution with ethyl acetate (2 x 25 mL) to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl. A white precipitate should form.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-alanine as a white solid.

III. Part 2: Amide Coupling with Morpholine

Principle and Rationale

Amide bond formation between a carboxylic acid and an amine is a condensation reaction that requires activation of the carboxyl group to proceed efficiently.[3] Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents. EDC reacts with the carboxylic acid of N-Boc-alanine to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by morpholine.[3] To improve yields and suppress side reactions, particularly racemization of the chiral center, additives like 1-hydroxybenzotriazole (HOBt) are often included.[5] HOBt traps the O-acylisourea intermediate to form an active ester, which is less prone to racemization and reacts cleanly with the amine.

Reaction Mechanism: EDC/HOBt Mediated Coupling

Amide_Coupling cluster_1 Amide Coupling Mechanism BocAla Boc-Ala-OH O_acylisourea [O-Acylisourea Intermediate] BocAla->O_acylisourea EDC EDC EDC->O_acylisourea Activation Active_Ester [Boc-Ala-OBt] O_acylisourea->Active_Ester Byproduct EDU (Urea byproduct) O_acylisourea->Byproduct HOBt HOBt HOBt->Active_Ester Trapping Product Boc-Ala-Morpholine Active_Ester->Product Morpholine Morpholine Morpholine->Product Nucleophilic Attack Boc_Deprotection cluster_2 Boc Deprotection Mechanism Protected Boc-NH-R Protonated [Boc(H⁺)-NH-R] Protected->Protonated Acid H⁺ (from TFA or HCl) Acid->Protonated Protonation CarbamicAcid [HOOC-NH-R] Protonated->CarbamicAcid Loss of t-butyl cation Byproducts CO₂ + Isobutene Protonated->Byproducts Product H₃N⁺-R CarbamicAcid->Product Decarboxylation

Sources

Application

Application Note: Optimized Synthesis and Amide Coupling Protocols for 2-Amino-1-morpholinopropan-1-one

Introduction 2-Amino-1-morpholinopropan-1-one (commonly isolated as its stable hydrochloride salt, CAS: 24152-98-5[1]) is a highly versatile synthetic building block in medicinal chemistry. Featuring a morpholine ring co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-1-morpholinopropan-1-one (commonly isolated as its stable hydrochloride salt, CAS: 24152-98-5[1]) is a highly versatile synthetic building block in medicinal chemistry. Featuring a morpholine ring coupled to an alanine backbone, this moiety is frequently grafted onto active pharmaceutical ingredients (APIs) to modulate pharmacokinetic profiles, reduce lipophilicity, and dramatically enhance aqueous solubility[2].

This application note provides an in-depth, self-validating methodology for the synthesis of this molecule. By detailing the mechanistic causality behind reagent selection and workup procedures, this guide ensures high-fidelity, racemization-free amide coupling suitable for drug development workflows.

Mechanistic Causality & Experimental Design

The synthesis of 2-amino-1-morpholinopropan-1-one relies on the formation of an amide bond between the carboxyl group of an α -amino acid (alanine) and a secondary amine (morpholine)[2]. Designing this reaction requires navigating several mechanistic hurdles:

  • The Necessity of N-Protection: To prevent runaway polymerization and self-condensation, the primary amine of alanine must be masked. tert-Butyloxycarbonyl (Boc) is the optimal protecting group here, as it is completely stable under the basic conditions of amide coupling but easily cleaved under anhydrous acidic conditions[2].

  • Overcoming Steric Hindrance: Morpholine is a secondary amine. While inherently nucleophilic, its structural bulk slightly retards the rate of nucleophilic attack on the activated ester. If the coupling is too slow, the activated α -amino acid is prone to oxazolone formation, leading to epimerization (loss of chiral integrity) at the α -carbon[3].

  • Coupling Reagent Selection: To outcompete the epimerization pathway, highly reactive uronium/aminium salts like HATU or COMU are strictly preferred over standard carbodiimides (e.g., EDC/HOBt). HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which accelerates the amidation[3]. Alternatively, COMU offers a safer, greener profile with excellent solubility and comparable coupling efficiency[4].

Reaction Workflow & Visualization

The synthetic workflow is a two-stage sequence: (1) Amide coupling of Boc-Ala-OH with morpholine, followed by (2) Acid-mediated Boc deprotection to yield the final hydrochloride salt.

G A Boc-Ala-OH (N-Protected Alanine) B Morpholine (Secondary Amine) C HATU / DIPEA (Activation) D OAt-Activated Ester (Reactive Intermediate) C->D Fast Activation E Boc-Ala-Morpholide (Protected Amide) D->E Nucleophilic Attack F HCl in Dioxane (Deprotection) E->F G 2-Amino-1-morpholinopropan-1-one HCl (Final Product) F->G Boc Cleavage AB AB AB->C

Caption: Workflow for the synthesis of 2-Amino-1-morpholinopropan-1-one HCl via amide coupling.

Quantitative Data: Coupling Reagent Optimization

The following table summarizes the performance of various coupling systems for the specific reaction between Boc-Ala-OH and morpholine, based on established kinetic profiles and large-scale industrial viability[3][4][5].

Coupling SystemBaseSolventReaction TimeEpimerization RiskTypical YieldNotes / Causality
HATU DIPEA (2.5 eq)DMF1 - 2 hVery Low> 92%Gold standard for secondary amines; fast kinetics outcompete racemization.
COMU 2,6-LutidineDMF/Water1 - 2 hVery Low> 90%Greener alternative; byproducts are highly water-soluble, easing workup.
EDC / HOBt DIPEA (2.5 eq)DCM12 - 16 hModerate75 - 85%Slower reaction; requires longer times, increasing the risk of α -carbon epimerization.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) and targeted liquid-liquid extractions ensure that unreacted starting materials are systematically eliminated without the need for column chromatography.

Protocol A: Synthesis of tert-butyl (1-morpholino-1-oxopropan-2-yl)carbamate

Objective: Couple Boc-Ala-OH and morpholine with maximum yield and minimal racemization.

  • Preparation: In an oven-dried round-bottom flask under an inert N 2​ atmosphere, dissolve Boc-Ala-OH (1.0 eq, e.g., 400 mg, 2.11 mmol) and HATU (1.1 eq, 2.32 mmol) in anhydrous DMF (0.1 M, ~20 mL)[2].

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 5.27 mmol) dropwise.

    • Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to rapidly form the highly reactive HOAt ester. The solution will turn pale yellow. Stir for 5 minutes.

  • Coupling: Add morpholine (1.2 eq, 2.53 mmol) in one portion. Stir at room temperature.

  • Self-Validation (IPC): Monitor the reaction by TLC (Eluent: 5% MeOH in DCM). The activated ester intermediate should disappear within 1-2 hours, replaced by a new, higher R f​ spot corresponding to the protected amide.

  • Workup (Purification by Extraction):

    • Dilute the reaction mixture with Ethyl Acetate (100 mL).

    • Wash with 1M aqueous HCl (3 x 30 mL). Causality: This selectively protonates and drives excess morpholine and DIPEA into the aqueous layer.

    • Wash with saturated aqueous NaHCO 3​ (3 x 30 mL). Causality: This deprotonates and removes any unreacted Boc-Ala-OH and acidic HOAt byproducts.

    • Wash with brine (30 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the intermediate as a highly pure white solid.

Protocol B: Deprotection to 2-Amino-1-morpholinopropan-1-one Hydrochloride

Objective: Cleave the Boc group to reveal the primary amine while preserving the newly formed amide bond[2].

  • Reaction: Dissolve the protected intermediate from Protocol A in minimal anhydrous DCM (5 mL).

  • Cleavage: Add 4M HCl in dioxane (10.0 eq). Stir at room temperature for 2 hours.

    • Causality: The anhydrous acidic environment cleanly cleaves the Boc group, releasing isobutylene and CO 2​ gases. The lack of water prevents the hydrolysis of the morpholine amide bond.

  • Self-Validation (IPC): Monitor by LC-MS. The mass of the starting material must completely shift to the desired product mass ( M+H+ = 159.11).

  • Isolation: Concentrate the mixture under vacuum to remove all DCM and dioxane.

  • Trituration: Suspend the resulting crude residue in cold diethyl ether (20 mL) and sonicate.

    • Causality: The hydrochloride salt is highly polar and insoluble in ether, causing it to precipitate as a pure, crystalline solid, while any residual non-polar organic impurities remain dissolved in the supernatant.

  • Filtration: Filter the solid, wash with additional cold ether, and dry under high vacuum to afford 2-amino-1-morpholinopropan-1-one hydrochloride in quantitative yield[2].

Downstream Application: Utilizing the Product as an Amine

Once synthesized, 2-amino-1-morpholinopropan-1-one can act as the nucleophile in subsequent amide couplings to build larger peptide sequences or API scaffolds. Because it is isolated as a stable hydrochloride salt, one extra equivalent of base (e.g., DIPEA or N-methylmorpholine) must be added to the subsequent coupling reaction. This causal step is mandatory to neutralize the HCl and liberate the free primary amine, allowing nucleophilic attack on the next activated carboxylic acid.

References[1] Title: 2-Amino-1-(4-morpholinyl)-1-propanone hydrochloride 95%

Source: AChemBlock URL: 2] Title: AU2011276526A1 - Compounds and methods for the treatment or prevention of Flavivirus infections Source: Google Patents URL: 3] Title: Amide bond formation: beyond the myth of coupling reagents Source: PubMed (Chem Soc Rev) URL: 4] Title: Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: ACS Publications URL: 5] Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: ACS Publications (Organic Process Research & Development) URL:

Sources

Method

Application Note: 2-Amino-1-morpholinopropan-1-one as a Chemoselective Acylating Agent in Peptide Synthesis

Executive Summary In modern peptide chemistry and drug development, the synthesis of enantiopure α -amino aldehydes and α -amino ketones is a critical pathway for generating pseudopeptides and transition-state protease i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern peptide chemistry and drug development, the synthesis of enantiopure α -amino aldehydes and α -amino ketones is a critical pathway for generating pseudopeptides and transition-state protease inhibitors. 2-Amino-1-morpholinopropan-1-one (CAS: 24152-98-5)[1], the morpholine amide derivative of the amino acid alanine, serves as a highly specialized and robust building block for these transformations. By leveraging the unique coordinating properties of the morpholine ring, this compound allows for the precise, chemoselective addition of hydrides or organometallic reagents without the detrimental over-reduction or multiple additions commonly observed with standard esters[2].

This application note provides a deep dive into the mechanistic causality of morpholine amides, quantitative comparisons against traditional reagents, and self-validating experimental protocols for utilizing N-protected 2-Amino-1-morpholinopropan-1-one in advanced peptide synthesis.

Mechanistic Causality: The Morpholine Amide Advantage

To understand why 2-Amino-1-morpholinopropan-1-one is utilized over standard amino acid esters, one must examine the electrophilicity of the reaction intermediates. When a standard ester is treated with a nucleophile (such as LiAlH4​ or a Grignard reagent), the initial tetrahedral intermediate rapidly collapses into an aldehyde or ketone. Because these resulting carbonyls are more electrophilic than the starting ester, the nucleophile attacks a second time, yielding an undesired alcohol[2].

Morpholine amides solve this through chelation control . Similar to Weinreb amides ( N -methoxy- N -methylamides), morpholine amides form a highly stable tetrahedral intermediate when reacted with metal hydrides or organometallic reagents[3]. The oxygen atom within the morpholine ring coordinates with the metal cation (e.g., Li+ or Mg2+ ), creating a rigid chelate structure[4].

The Causality of the Quench: This chelate is thermodynamically stable at low temperatures ( −20∘C to 0∘C ) and physically traps the intermediate, preventing it from collapsing into the highly reactive aldehyde/ketone during the reaction phase[2]. It is only upon the introduction of an aqueous acidic quench that the metal complex is hydrolyzed, cleanly releasing the desired carbonyl compound.

Reaction Workflow Diagram

G A N-Protected 2-Amino-1-morpholinopropan-1-one B Nucleophilic Addition (LiAlH4 or RMgX) A->B C Stable Tetrahedral Metal Chelate B->C Prevents over-reaction D Aqueous Quench (Hydrolysis) C->D E Alaninal (α-Amino Aldehyde) D->E Hydride (H-) F α-Amino Ketone (Peptidomimetic Core) D->F Carbanion (R-)

Chemoselective conversion of morpholine amides to aldehydes/ketones via stable metal chelates.

Quantitative Data Presentation

While Weinreb amides are the historical standard for this transformation, morpholine amides offer comparable yields with significantly lower reagent costs and higher atom economy, making them highly attractive for scale-up in drug development[2].

Acylating Agent TypeOver-Reaction RiskMetal Chelate StabilityRelative CostTypical Aldehyde Yield
Standard Alkyl Ester High (Forms alcohol)Very LowLow< 30%
Weinreb Amide LowHigh (5-membered ring)High85 - 95%
Morpholine Amide LowHigh (Coordination via O)Moderate85 - 98%[3]

Self-Validating Experimental Protocols

Note: 2-Amino-1-morpholinopropan-1-one[1] is often supplied as a hydrochloride salt. Before proceeding, the primary amine must be N-protected (e.g., with Boc or Fmoc) to prevent the acidic protons from quenching the organometallic reagents.

Protocol A: Synthesis of N-Boc-Alaninal via LiAlH4​ Reduction

This protocol describes the reduction of N-Boc-2-Amino-1-morpholinopropan-1-one to its corresponding α -amino aldehyde, a critical precursor for reductive amination in pseudopeptide synthesis[3].

Materials:

  • N-Boc-2-Amino-1-morpholinopropan-1-one (1.0 eq)

  • Lithium Aluminum Hydride ( LiAlH4​ , 1.0 M in THF) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-2-Amino-1-morpholinopropan-1-one in anhydrous THF under an inert argon atmosphere. Cool the reaction flask to 0∘C using an ice-water bath.

  • Hydride Addition: Dropwise, add the LiAlH4​ solution over 15 minutes. Causality: Slow addition prevents localized heating, which could prematurely collapse the chelate and lead to over-reduction.

  • Self-Validation (Monitoring): Stir for 30 minutes at 0∘C . Check reaction completion via TLC (Hexanes/EtOAc 1:1). The morpholine amide spot should completely disappear. If unreacted starting material remains, the chelate has successfully prevented over-reduction, and an additional 0.1 eq of LiAlH4​ can be safely added.

  • Fieser Quench (Critical Step): To quench x grams of LiAlH4​ used, sequentially add x mL of distilled H2​O , x mL of 15% aqueous NaOH , and 3x mL of H2​O .

    • Causality: Standard acidic quenches can trap the highly polar amino aldehyde in a gelatinous aluminum hydroxide emulsion. The Fieser method precipitates the aluminum salts as a granular white solid, ensuring high recovery of the aldehyde in the organic phase.

  • Isolation: Filter the granular salts through a Celite pad. Concentrate the organic filtrate under reduced pressure to yield crude N-Boc-Alaninal, which should be used immediately in subsequent steps to prevent racemization.

Protocol B: Synthesis of α -Amino Ketones via Grignard Addition

This protocol utilizes the morpholine amide to synthesize an α -amino ketone, a structural motif used in protease inhibitor design[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-protected morpholine amide in anhydrous THF. Cool to −20∘C to maximize the thermodynamic stability of the intermediate chelate.

  • Nucleophilic Attack: Add the desired Grignard reagent ( R−MgBr , 2.5 eq) dropwise. Causality: Excess reagent is required because the first equivalent may coordinate with the carbamate protecting group; the morpholine amide chelate safely absorbs the excess without allowing tertiary alcohol formation[2].

  • Incubation: Stir at −20∘C for 2 hours.

  • Hydrolytic Quench: Quench the reaction vigorously with cold 1M KHSO4​ or saturated NH4​Cl .

    • Causality: The acidic aqueous environment breaks the magnesium-oxygen coordination, collapsing the tetrahedral intermediate to release the ketone while simultaneously neutralizing the excess Grignard reagent.

  • Extraction: Extract with Ethyl Acetate ( 3×20 mL), wash with brine, dry over Na2​SO4​ , and concentrate.

Downstream Applications in Drug Development

  • Pseudopeptide Synthesis (Reduced Amide Bonds): The alaninal generated in Protocol A can be immediately reacted with the free N-terminus of a growing peptide chain in the presence of Sodium Cyanoborohydride ( NaBH3​CN ). This reductive amination yields a ψ[CH2​NH] reduced amide bond. This isostere is highly resistant to proteolytic cleavage, drastically increasing the half-life of peptide therapeutics in vivo[3].

  • Protease Inhibitors: The α -amino ketones generated in Protocol B act as transition-state analogs. When recognized by target proteases (such as serine or cysteine proteases), the enzyme's catalytic nucleophile attacks the ketone, forming a stable, reversible hemiketal/thiohemiketal that effectively paralyzes the enzyme.

Sources

Application

Application Note: 2-Amino-1-morpholinopropan-1-one as a Versatile Pharmacophore Building Block in Medicinal Chemistry

Introduction & Strategic Rationale In modern drug discovery, the optimization of absorption, distribution, metabolism, and excretion (ADME) properties is as critical as target binding affinity. 2-Amino-1-morpholinopropan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery, the optimization of absorption, distribution, metabolism, and excretion (ADME) properties is as critical as target binding affinity. 2-Amino-1-morpholinopropan-1-one (often utilized as its chiral (S)-enantiomer hydrochloride salt, CAS: 186489-67-8) has emerged as a highly privileged building block [1]. Structurally, it is an alanine derivative where the carboxylic acid has been converted into a morpholine amide.

This specific fragment is strategically deployed in medicinal chemistry for three primary reasons:

  • The Morpholine Ring: Acts as a hydrophilic, weakly basic moiety (pKa ~8.3) that dramatically improves aqueous solubility and oral bioavailability while resisting cytochrome P450-mediated oxidative metabolism.

  • The Alanine Methyl Vector: The α -chiral center provides a stereospecific methyl projection that is frequently used to probe tight hydrophobic pockets in enzyme allosteric sites.

  • The Primary Amine: Serves as an excellent, unhindered nucleophilic handle for downstream functionalization via SN​Ar , reductive amination, or transition-metal-catalyzed cross-coupling.

G Core 2-Amino-1-morpholinopropan-1-one Amine Primary Amine (Nucleophilic Handle) Core->Amine Functionalization Chiral Chiral Center (Stereospecific Binding) Core->Chiral 3D Orientation Amide Amide Linkage (Metabolic Stability) Core->Amide Linker Morpholine Morpholine Ring (Solubility & PK) Core->Morpholine ADME Optimization

Pharmacophore mapping of 2-Amino-1-morpholinopropan-1-one in drug design.

Key Applications in Targeted Therapeutics

Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors

The most prominent application of this building block is in the synthesis of non-nucleoside allosteric inhibitors of the HCV NS5B RNA-dependent RNA polymerase. In these scaffolds, the primary amine of (S)-2-amino-1-morpholinopropan-1-one is cross-coupled to a thiophene-2-carboxylate core [1]. The morpholine ring remains solvent-exposed, enhancing the overall solubility of the highly lipophilic thiophene core, while the chiral methyl group locks the conformation of the inhibitor within the "thumb" pocket of the viral polymerase [3].

Mitochondrial RNA Polymerase (POLRMT) Inhibitors

Recent advancements in oncology have targeted human mitochondrial RNA polymerase (POLRMT) to selectively starve cancer cells of mitochondrial transcripts. Researchers have utilized the 1-morpholino-1-oxopropan-2-yl moiety as a side-chain modifier to optimize the pharmacokinetic (PK) profiles of chromen-2-one based POLRMT inhibitors, achieving high oral bioavailability and potent in vivo efficacy [2].

Quantitative Data & Reagent Selection

Before executing the synthetic protocols, it is critical to understand the physicochemical parameters of the building block and the rationale behind reagent selection.

Table 1: Physicochemical Profile of (S)-2-Amino-1-morpholinopropan-1-one HCl

ParameterValueMedicinal Chemistry Implication
Molecular Weight 194.66 g/mol (HCl salt)Low MW fragment, ideal for lead optimization without violating Lipinski's Rule of 5.
LogP (Calculated) -0.85 (Free base)Highly hydrophilic; excellent for offsetting lipophilic core structures.
Hydrogen Bond Donors 1 (Primary amine)Capable of forming critical H-bonds with target backbone carbonyls.
Hydrogen Bond Acceptors 3 (Amide O, Morpholine O & N)Enhances aqueous solvation and interacts with target side-chain donors.

Table 2: Optimization Matrix for Morpholine Amidation (Causality of Choice)

Coupling ReagentYieldEpimerizationCausality / Rationale for Selection
EDC / HOBt65%ModerateMorpholine is a hindered secondary amine; standard carbodiimides suffer from slow kinetics, leading to base-catalyzed epimerization of the α -chiral center.
HATU / DIPEA >95% <1% Optimal. The highly reactive HOAt ester intermediate generated by HATU rapidly traps the hindered morpholine, outcompeting the epimerization pathway.

Experimental Protocols

The following protocols are designed as self-validating systems . In-process quality control (QC) checkpoints are embedded to ensure experimental integrity and prevent the carryover of impurities.

Protocol A: Synthesis of (S)-2-Amino-1-morpholinopropan-1-one Hydrochloride

Objective: Synthesize the chiral building block from commercially available Boc-L-Alanine without loss of enantiomeric purity.

Step 1: Amidation (HATU Coupling)

  • Setup: In an oven-dried 250 mL round-bottom flask under an argon atmosphere, dissolve Boc-L-Alanine (10.0 mmol, 1.89 g) in anhydrous N,N-Dimethylformamide (DMF) (40 mL).

  • Activation: Add HATU (11.0 mmol, 4.18 g) and N,N-Diisopropylethylamine (DIPEA) (30.0 mmol, 5.2 mL). Stir at 0 °C for 15 minutes to allow the active ester to form.

  • Coupling: Add Morpholine (12.0 mmol, 1.05 mL) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

  • QC Checkpoint 1 (Self-Validation): Take a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is complete when the Boc-L-Alanine mass ([M-H]- 188.1) is completely consumed and the product mass ([M+H]+ 259.1) is dominant.

  • Workup: Dilute the mixture with Ethyl Acetate (150 mL) and wash sequentially with 1M HCl (3 x 50 mL), saturated NaHCO3​ (3 x 50 mL), and brine (50 mL). Causality: The acidic wash removes unreacted morpholine and DIPEA; the basic wash removes HOAt byproducts. Dry over Na2​SO4​ , filter, and concentrate in vacuo to yield the Boc-protected intermediate as a white solid.

Step 2: Boc Deprotection

  • Reaction: Dissolve the Boc-protected intermediate in anhydrous Dichloromethane (DCM) (20 mL). Cool to 0 °C.

  • Deprotection: Slowly add 4M HCl in Dioxane (20 mL, 80 mmol). Stir at room temperature for 3 hours.

  • Causality of Reagent Choice: Why HCl/Dioxane instead of TFA? Trifluoroacetic acid (TFA) yields hygroscopic salts that are difficult to handle and can poison downstream palladium catalysts. 4M HCl in dioxane allows the hydrochloride salt of the product to precipitate directly out of the DCM solution as a highly crystalline, easily filterable solid.

  • Isolation: Filter the resulting white precipitate, wash with cold diethyl ether (2 x 20 mL), and dry under high vacuum to afford (S)-2-amino-1-morpholinopropan-1-one hydrochloride in quantitative yield.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Objective: Couple the synthesized building block to a heteroaryl halide (e.g., bromothiophene) to form an inhibitor scaffold.

  • Setup: In a Schlenk tube, combine the heteroaryl bromide (1.0 mmol), (S)-2-amino-1-morpholinopropan-1-one HCl (1.2 mmol), Pd2​(dba)3​ (0.05 mmol, 5 mol%), Xantphos (0.1 mmol, 10 mol%), and Cs2​CO3​ (3.0 mmol).

  • Causality of Catalyst System: Why Xantphos? Xantphos possesses a wide bite angle (~111°) which enforces a geometry at the palladium center that heavily favors reductive elimination over deleterious β -hydride elimination, which is critical when coupling primary aliphatic amines.

  • Reaction: Evacuate and backfill the tube with argon three times. Add anhydrous Toluene (10 mL) that has been sparged with argon. Seal the tube and heat at 100 °C for 12 hours.

  • QC Checkpoint 2 (Self-Validation): Monitor via TLC (10% MeOH in DCM). The disappearance of the UV-active heteroaryl bromide spot indicates completion.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, concentrate, and purify via flash column chromatography.

G BocAla Boc-L-Alanine + Morpholine Amidation Peptide Coupling (HATU/DIPEA) BocAla->Amidation BocInt Boc-Intermediate Amidation->BocInt Deprotect Deprotection (HCl/Dioxane) BocInt->Deprotect AmineHCl Amine HCl Salt Deprotect->AmineHCl Coupling Cross-Coupling AmineHCl->Coupling Target Inhibitor Scaffold Coupling->Target

Synthetic workflow from Boc-L-Alanine to target inhibitor scaffolds.

References

  • Compounds and methods for the treatment or prevention of Flavivirus infections. (Patent AU2011276526A1). Describes the synthesis and application of (S)-2-amino-1-morpholinopropan-1-one hydrochloride in coupling with thiophene-2-carboxylate derivatives for HCV inhibition.

  • Discovery of a Novel, Potent, Orally Active, and Safe Inhibitor Targeting Human Mitochondrial RNA Polymerase. Journal of Medicinal Chemistry, 2023. Details the structural optimization of inhibitors utilizing the 1-morpholino-1-oxopropan-2-yl moiety to improve pharmacokinetic profiles.

  • Inhibitors of hepatitis C virus polymerase. (Patent US10464914B2). Outlines the structural biology and allosteric binding mechanisms of thiophene-2-carboxylate based NS5B inhibitors.

Method

Application Note: Advanced Derivatization Strategies for 2-Amino-1-morpholinopropan-1-one in Drug Discovery

Introduction & Strategic Context 2-Amino-1-morpholinopropan-1-one (commonly supplied as its hydrochloride salt, CAS: 24152-98-5)[1] is a highly versatile α-amino amide building block. Structurally derived from alanine an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

2-Amino-1-morpholinopropan-1-one (commonly supplied as its hydrochloride salt, CAS: 24152-98-5)[1] is a highly versatile α-amino amide building block. Structurally derived from alanine and morpholine, it features a primary amine available for functionalization and a morpholine ring that imparts favorable physicochemical properties. The morpholine moiety acts as a hydrogen-bond acceptor, significantly improving the aqueous solubility and metabolic stability of resulting drug candidates compared to simple dialkyl amides.

In medicinal chemistry, this scaffold has gained prominence in the synthesis of direct-acting antivirals. It is a critical precursor in the development of Hepatitis C Virus (HCV) polymerase inhibitors and broader Flavivirus treatments[2],[3]. Furthermore, stereospecific drug discovery campaigns frequently utilize the (S)-enantiomer to maintain the precise spatial orientation required for target protein binding[4].

Mechanistic Insights: The Causality of Reaction Design

Derivatizing the primary amine of 2-amino-1-morpholinopropan-1-one requires navigating specific steric and electronic challenges:

  • Steric Hindrance: The adjacent α-methyl group (from the alanine core) and the bulky morpholine moiety create a sterically demanding environment. Standard coupling reagents (like EDC/HOBt) often result in incomplete conversion. Highly reactive coupling agents, such as HATU, are required to force the reaction forward via a highly reactive 7-azabenzotriazole active ester.

  • Electronic Environment: The basicity of the morpholine nitrogen (pKa ~8.3) means the compound is typically stabilized as a hydrochloride salt to prevent degradation[1]. Neutralization with a non-nucleophilic base (e.g., DIPEA) is mandatory prior to derivatization to liberate the nucleophilic free amine without introducing competing nucleophiles into the reaction matrix.

Derivatization Core 2-Amino-1-morpholinopropan-1-one (Core Scaffold) Acyl N-Acylation (Amide Formation) Core->Acyl R-COOH, HATU, DIPEA RedAm Reductive Amination (Alkylamine Formation) Core->RedAm R-CHO, NaBH(OAc)3 Sulf Sulfonylation (Sulfonamide Formation) Core->Sulf R-SO2Cl, Pyridine Urea Urea Formation (Isocyanate Reaction) Core->Urea R-NCO, TEA

Fig 1. Primary derivatization pathways for the 2-amino-1-morpholinopropan-1-one scaffold.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters for the four primary derivatization pathways, providing a comparative baseline for synthetic planning.

Derivatization TypeReagents & CatalystsSolventTempTimeTypical YieldMechanistic Advantage
N-Acylation HATU, DIPEA, R-COOHDMF25°C2-4 h75-90%Overcomes steric hindrance at the α-carbon
Reductive Amination NaBH(OAc)₃, R-CHO, DIPEADCE25°C12 h65-85%Chemoselective reduction of the intermediate imine
Sulfonylation R-SO₂Cl, Pyridine or TEADCM0-25°C4-6 h70-88%Generates highly stable sulfonamide linkages
Urea Formation R-NCO, TEATHF25°C2-5 h80-95%High atom economy; requires no coupling agents

Experimental Protocols

Protocol A: N-Acylation via HATU Coupling

Objective: Synthesize complex amide derivatives for structure-activity relationship (SAR) studies. Self-Validating Logic: The protocol utilizes an acidic aqueous wash (1M HCl). Because the morpholine ring is basic, unreacted starting material will be protonated and partitioned into the aqueous layer, ensuring that only the neutral, fully coupled product remains in the organic phase.

Workflow Step1 Activation HATU + DIPEA Step2 Nucleophilic Attack Add Core Amine Step1->Step2 Step3 Quench & Extract NaHCO3 / EtOAc Step2->Step3 Step4 Purification Flash Chromatography Step3->Step4

Fig 2. Step-by-step workflow for the N-acylation (amide coupling) protocol.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under N₂, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv) dropwise. Stir for 15 minutes at room temperature to generate the active ester.

  • Coupling: Add 2-amino-1-morpholinopropan-1-one hydrochloride (1.1 equiv)[1] in one portion. The excess DIPEA neutralizes the HCl salt in situ.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove acidic impurities), 1M HCl (to remove unreacted amine and morpholine byproducts), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: Reductive Amination

Objective: Synthesize secondary alkyl amines to modulate the basicity (pKa) and lipophilicity (LogP) of the scaffold. Self-Validating Logic: Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over sodium borohydride (NaBH₄). NaBH(OAc)₃ is a milder reducing agent that selectively targets the imine/iminium intermediate without reducing the unreacted aldehyde or the morpholine amide carbonyl, preventing the formation of unwanted alcohol byproducts.

Step-by-Step Methodology:

  • Imine Formation: Combine 2-amino-1-morpholinopropan-1-one hydrochloride (1.0 equiv), the target aldehyde (1.0 equiv), and DIPEA (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.1 M solution. Stir for 1 hour at room temperature to allow imine formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise to the mixture. The mild acidity of the reagent facilitates the reduction of the imine.

  • Reaction: Stir continuously for 12 hours at room temperature under an inert atmosphere.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer three times with Dichloromethane (DCM). Combine the organic layers and wash with brine.

  • Purification: Concentrate the organic phase and purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the secondary amine as a TFA salt.

References

  • Title: Compounds and methods for the treatment or prevention of Flavivirus infections (Patent AU2011276526A1)
  • Title: Supporting Information: Enantioselective Synthesis and Applications of (S)-2-Amino-1-morpholinopropan-1-one Source: Literature Supplementary Data (Amazon S3 Repository) URL: [Link]

Sources

Application

Application Note: Preparative HPLC Purification of 2-Amino-1-morpholinopropan-1-one Using High-pH BEH Chromatography

Introduction & Chemical Profiling 2-Amino-1-morpholinopropan-1-one (commonly handled as its hydrochloride salt, CAS: 24152-98-5) is a highly polar, basic synthetic intermediate[1]. Structurally, it consists of a primary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

2-Amino-1-morpholinopropan-1-one (commonly handled as its hydrochloride salt, CAS: 24152-98-5) is a highly polar, basic synthetic intermediate[1]. Structurally, it consists of a primary amine at the alpha position of a morpholine-derived amide.

Purifying small, polar, aliphatic amines via standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents severe chromatographic challenges. Under standard acidic mobile phase conditions (e.g., 0.1% TFA, pH 2.0), the primary amine is fully protonated. This leads to poor retention on hydrophobic C18 stationary phases and severe peak tailing due to secondary electrostatic interactions with residual silanols on the silica surface.

To overcome this, this protocol utilizes a High-pH RP-HPLC strategy . By raising the mobile phase pH above the molecule's pKa, the amine is deprotonated into its neutral free-base form. The separation of basic compounds in high-pH mobile phases results in extended retention, excellent peak shapes, and superior loading capacity[2].

Table 1: Physicochemical & Chromatographic Profile
ParameterValue / CharacteristicChromatographic Implication
Chemical Formula C₇H₁₄N₂O₂Small molecule; elutes early in RP-HPLC.
Monoisotopic Mass 158.11 DaTarget[M+H]⁺ for MS-triggered collection is m/z 159.1.
pKa (Primary Amine) ~ 8.0 - 8.5Requires mobile phase pH ≥ 10.0 for full deprotonation.
Chromophore Aliphatic amide onlyWeak UV absorbance; requires low UV (210 nm) or MS detection.

Method Development Rationale (Causality & Logic)

The core of this self-validating protocol lies in the synergy between the mobile phase buffer and the stationary phase chemistry.

  • Buffer Selection (Ammonium Bicarbonate): We utilize 10 mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide. This specific buffer is chosen because it effectively suppresses the ionization of the basic amine while remaining completely volatile, allowing for direct downstream lyophilization of the collected fractions without salt residue[3].

  • Stationary Phase Selection (BEH Technology): Standard silica-based columns undergo rapid dissolution at pH > 8. Therefore, an Ethylene Bridged Hybrid (BEH) particle is mandatory. BEH technology incorporates internal cross-linking of ethylene groups, providing extreme chemical stability up to pH 12 and preventing column degradation[4],[5].

  • Detection Strategy: Because the molecule lacks an aromatic ring, UV detection is limited to the amide bond absorption (~210 nm), which is susceptible to baseline drift from organic solvents. Therefore, Mass-Directed Purification (MSDP) is highly recommended to ensure fraction purity.

MethodLogic A Target: 2-Amino-1-morpholinopropan-1-one (Polar, Basic Amine, pKa ~8.0) B Low pH (pH 2.0) 0.1% TFA A->B C High pH (pH 10.0) 10mM NH4HCO3 A->C D HILIC High Organic A->D E Amine Protonated (+) Poor Retention, Tailing B->E F Amine Neutral (0) High Retention, Sharp Peaks C->F G Good Retention Low Injection Solubility D->G H Selected Method: BEH C18 Stationary Phase F->H

Chromatographic method development logic for polar basic amines.

Experimental Protocols

Phase 1: Analytical Scouting & System Suitability

Before preparative scale-up, the crude mixture must be profiled to establish a baseline for purity and retention time (Rt). This acts as the first half of our self-validating system.

Materials:

  • Column: Waters XBridge BEH C18, 4.6 × 100 mm, 3.5 µm[4].

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Milli-Q Water, adjusted to pH 10.0 with 28% NH₄OH[3].

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Sample Prep: Dissolve 1 mg of crude 2-Amino-1-morpholinopropan-1-one in 1 mL of 5% MeOH / 95% Mobile Phase A. Filter through a 0.22 µm PTFE syringe filter. (Causality: Dissolving in a highly aqueous diluent prevents solvent breakthrough and peak fronting).

Table 2: Analytical HPLC Gradient
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.0982
1.01.0982
8.01.05050
9.01.0595
12.01.0982

System Suitability Criteria: The target peak must exhibit a Tailing Factor ( Tf​ ) of ≤ 1.2 and a theoretical plate count ( N ) of ≥ 10,000.

Phase 2: Preparative HPLC Purification Workflow

Once the analytical retention time is confirmed, the method is geometrically scaled to a preparative column.

Parameters:

  • Column: Waters XBridge OBD Prep BEH C18, 19 × 150 mm, 5 µm.

  • Flow Rate: 18.0 mL/min.

  • Injection Volume: 1.0 - 2.5 mL (Concentration: 50 mg/mL).

  • Detection: UV at 210 nm; MS (ESI+) Trigger at m/z 159.1.

Table 3: Preparative HPLC Gradient
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.018.0982
2.018.0982
12.018.05050
13.518.0595
18.018.0982

Step-by-Step Execution:

  • Equilibration: Flush the preparative column with 5 column volumes (CV) of initial conditions (98% A / 2% B) until the UV baseline is stable.

  • Injection: Inject the filtered crude sample.

  • Fractionation: Collect fractions automatically based on the MS trigger (m/z 159.1). If using UV only, collect based on slope threshold at 210 nm, ensuring blank runs have been performed to map gradient-induced baseline shifts.

  • Pooling: Pool fractions corresponding to the main peak.

PrepWorkflow S1 Crude Sample S2 Dissolution & Filtration (0.22µm) S1->S2 S3 Prep HPLC (BEH C18, pH 10) S2->S3 S4 MS-Triggered Fractionation S3->S4 S5 Analytical QC Check S4->S5 S6 Lyophilization (Free Base) S5->S6

Step-by-step preparative HPLC purification and isolation workflow.

Phase 3: Protocol Validation & Lyophilization (Self-Validating System)

To close the validation loop, the purification must be analytically verified before solvent removal.

  • Analytical QC: Inject 5 µL of the pooled preparative fractions back onto the Analytical HPLC system (from Phase 1).

  • Acceptance Criteria: The chromatogram must show a single peak at the expected Rt with a relative UV area of ≥ 98.0%.

  • Lyophilization: Flash-freeze the pooled aqueous/organic fractions in a shell-freezer and lyophilize for 24-48 hours.

    • Mechanistic Note: As the water and acetonitrile sublime, the ammonium bicarbonate decomposes into ammonia ( NH3​ ) and carbon dioxide ( CO2​ ) gases, leaving behind the pure 2-Amino-1-morpholinopropan-1-one as a free base oil or solid.

  • Salt Formation (Optional): If the hydrochloride salt is required for downstream stability, dissolve the purified free base in anhydrous diethyl ether and add 1.05 equivalents of ethereal HCl (2M). Filter and dry the resulting precipitate.

References

  • 2-Amino-1-(4-morpholinyl)-1-propanone hydrochloride 95% - Advanced ChemBlocks.achemblock.com.
  • XBridge Columns | UHPLC & HPLC Columns with BEH Technology | Waters.waters.com.
  • An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives.aip.org.
  • Synthesis and applications of BEH particles in liquid chromatography.chromatographyonline.com.
  • Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases.researchgate.net.

Sources

Method

Application Note: In-Depth 1H and 13C NMR Analysis of 2-Amino-1-morpholinopropan-1-one

Executive Summary 2-Amino-1-morpholinopropan-1-one is a highly versatile α -amino amide building block, frequently utilized in the synthesis of complex pharmaceutical agents, including Flavivirus and Hepatitis C Virus (H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-1-morpholinopropan-1-one is a highly versatile α -amino amide building block, frequently utilized in the synthesis of complex pharmaceutical agents, including Flavivirus and Hepatitis C Virus (HCV) polymerase inhibitors[1]. Accurate structural characterization of this molecule is critical for downstream synthetic applications. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive confirmation of its structural integrity, particularly concerning the α -chiral center and the morpholine amide linkage[2]. This application note provides a comprehensive, self-validating protocol for the NMR acquisition of the hydrochloride salt of this compound, alongside mechanistic rationales for its unique spectral features.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure reproducibility and high-fidelity data, the following protocol details the preparation and acquisition of 1 H and 13 C NMR spectra.

Causality in Solvent Selection: The hydrochloride salt of 2-Amino-1-morpholinopropan-1-one is highly polar. Methanol- d4​ (CD 3​ OD) is selected over Chloroform- d (CDCl 3​ ) because it provides superior solvation for the ionic lattice. Furthermore, CD 3​ OD facilitates rapid deuterium exchange with the primary ammonium protons (-NH 3+​ ), effectively silencing their signals in the 1 H spectrum. This simplifies the aliphatic region, preventing broad exchangeable peaks from obscuring the critical α -methine coupling[2].

Step-by-Step Methodology
  • Sample Preparation : Accurately weigh 10–15 mg of 2-Amino-1-morpholinopropan-1-one hydrochloride.

  • Dissolution : Dissolve the compound in 0.6 mL of high-purity CD 3​ OD (99.8% D) within a clean glass vial. Agitate gently until optical clarity is achieved.

  • Transfer : Transfer the homogeneous solution into a standard 5 mm NMR tube using a glass Pasteur pipette, ensuring no air bubbles are trapped.

  • Instrument Tuning : Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of CD 3​ OD. Tune and match the probe, and shim the magnet (Z1-Z4) to achieve a sharp solvent residual peak.

  • 1 H NMR Acquisition : Acquire the proton spectrum at 298 K using 16 scans (ns=16), a relaxation delay (d1) of 1.0 s, and a spectral width of 12 ppm.

  • 13 C NMR Acquisition : Acquire the carbon spectrum at 100 MHz using 256 scans (ns=256), a relaxation delay of 2.0 s, and composite pulse decoupling (CPD) to remove 1 H- 13 C scalar couplings.

  • Processing : Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the solvent residual peaks (CD 3​ OD: 1 H δ 3.31 ppm, 13 C δ 49.0 ppm).

NMR_Workflow A 1. Sample Preparation 10-15 mg in 0.6 mL CD3OD B 2. Instrument Setup 400 MHz (1H) / 100 MHz (13C) A->B C 3. 1H NMR Acquisition ns=16, d1=1s, 298 K B->C D 4. 13C NMR Acquisition ns=256, d1=2s, 298 K B->D E 5. Data Processing FT, Phase/Baseline Correction C->E D->E F 6. Spectral Analysis Peak Picking & Integration E->F

Standardized workflow for 1H and 13C NMR acquisition of 2-Amino-1-morpholinopropan-1-one.

Data Presentation: Spectral Assignments

The following tables summarize the quantitative NMR data for (S)-2-Amino-1-morpholinopropan-1-one hydrochloride[2].

Table 1: 1 H NMR Spectral Assignments (400 MHz, CD 3​ OD)

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
4.41 – 4.29Multiplet (m)1HC2 ( α -CH)
3.63 – 3.55Multiplet (m)5HMorpholine CH 2​ (O-adjacent + N-adjacent partial)
3.50 – 3.41Multiplet (m)3HMorpholine CH 2​ (N-adjacent partial)
1.37Doublet (d, J = 6.8 Hz)3HC3 (-CH 3​ )

Table 2: 13 C NMR Spectral Assignments (100 MHz, CD 3​ OD)

Chemical Shift ( δ , ppm)AssignmentStructural Note
168.1C1 (C=O)Amide carbonyl
66.2Morpholine C-OTwo equivalent oxygen-adjacent carbons
46.7C2 ( α -CH)Deshielded alpha-carbon
45.6Morpholine C-NNitrogen-adjacent carbon (Conformer A)
42.4Morpholine C-NNitrogen-adjacent carbon (Conformer B)
15.5C3 (-CH 3​ )Aliphatic methyl carbon

Mechanistic Insights & Field-Proven Expertise

Restricted Rotation in the Morpholine Amide

In a standard, unconstrained morpholine ring, rapid chair-chair flipping and free rotation typically average the carbon signals, yielding two distinct 13 C peaks (one for O-CH 2​ , one for N-CH 2​ ). However, in 2-Amino-1-morpholinopropan-1-one, the amide bond exhibits significant partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl group. This restricts rotation around the C-N bond on the NMR timescale. Consequently, the symmetry of the morpholine ring is broken, and the two N-CH 2​ carbons become chemically non-equivalent, appearing as two distinct shifts at 45.6 ppm and 42.4 ppm[2].

Amide_Resonance A Amide Bond (C-N) Ground State B Resonance Form C=O(-) / C=N(+) A->B Electron Delocalization C Partial Double Bond Character Restricted Rotation B->C D Morpholine Ring Symmetry Breaking C->D E 13C NMR Result: Distinct C-N Shifts (45.6 & 42.4 ppm) D->E

Mechanistic pathway of amide resonance leading to morpholine ring symmetry breaking in NMR.

Alpha-Proton Deshielding

The methine proton at the C2 ( α ) position is subjected to profound electron-withdrawing effects from both the adjacent carbonyl group and the protonated primary amine (-NH 3+​ ). This dual deshielding pushes the multiplet significantly downfield to 4.41–4.29 ppm, a characteristic signature of α -amino amides in their salt form[2].

Deuterium Exchange Dynamics

As noted in the protocol, the expected integration for the intact molecule (C 7​ H 14​ N 2​ O 2​ • HCl) should include 14 protons plus 3 ammonium protons. However, the 1 H NMR data in CD 3​ OD only accounts for 12 protons (1H + 8H + 3H). The three ammonium protons (-NH 3+​ ) undergo rapid chemical exchange with the deuterium in the solvent (CD 3​ OD CD 3​ OH + -ND 3+​ ). Thus, they are invisible in the 1 H NMR spectrum, leaving only the carbon-bound protons to be integrated[2]. Understanding this exchange causality is vital for scientists to avoid misinterpreting the integration values as a structural defect or impurity.

References

[1] Title: AU2011276526A1 - Compounds and methods for the treatment or prevention of Flavivirus infections Source: Google Patents URL:

[2] Title: Supporting Information for - Amazon S3 Source: amazonaws.com URL:

Sources

Application

Application Note: High-Resolution LC-MS/MS Profiling and Quantification of 2-Amino-1-morpholinopropan-1-one

Introduction & Chemical Context 2-Amino-1-morpholinopropan-1-one (CAS: 24152-98-5), structurally characterized as an alanine morpholide, is a highly polar, basic aliphatic amine. It serves as a critical synthetic interme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

2-Amino-1-morpholinopropan-1-one (CAS: 24152-98-5), structurally characterized as an alanine morpholide, is a highly polar, basic aliphatic amine. It serves as a critical synthetic intermediate and structural motif in modern drug discovery, most notably in the development of polymerase inhibitors for the treatment of Flavivirus and Hepatitis C Virus (HCV) infections[1].

Due to its high polarity (low logP ) and basic primary amine, traditional Reversed-Phase Liquid Chromatography (RP-LC) often fails to provide adequate retention, leading to analyte elution in the void volume and severe ion suppression from sample matrix components. To overcome this, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). This self-validating protocol details the causality behind the chromatographic and mass spectrometric behavior of this compound, providing a robust framework for pharmacokinetic (PK) profiling and impurity analysis.

Mass Spectrometry Fundamentals & Causality

Ionization Dynamics

The molecule features two highly proton-affine sites: the primary amine and the morpholine nitrogen. Under acidic ESI conditions (pH < 4), the primary amine ( pKa​≈8.5 ) is readily protonated, yielding a strong pseudo-molecular ion [M+H]+ at m/z 159.11 .

Collision-Induced Dissociation (CID) Pathways

While amide bonds are generally stable, gas-phase protonation at the amide nitrogen during CID significantly weakens the N−CO bond[2]. The fragmentation of 2-amino-1-morpholinopropan-1-one is driven by three primary causal pathways:

  • Amide Cleavage (Charge Retention on Amine): Cleavage of the amide bond with the loss of neutral morpholine (87 Da) yields a stable acylium ion at m/z 72.04 .

  • Amide Cleavage (Charge Retention on Leaving Group): Alternatively, the morpholine ring retains the charge, producing a prominent protonated morpholine fragment at m/z 88.08 .

  • Amine Elimination: Loss of ammonia ( NH3​ , -17 Da) from the primary aliphatic amine yields a fragment at m/z 142.09 .

MS_Fragmentation Precursor [M+H]+ m/z 159.11 LossNH3 [M+H - NH3]+ m/z 142.09 Precursor->LossNH3 - NH3 (-17 Da) Acylium Acylium Ion m/z 72.04 Precursor->Acylium Amide Cleavage (- Neutral Morpholine) Morpholine Protonated Morpholine m/z 88.08 Precursor->Morpholine Amide Cleavage (Charge Retention)

CID Fragmentation Pathway of 2-Amino-1-morpholinopropan-1-one

Chromatographic Strategy: Why HILIC?

For highly polar amines, HILIC provides orthogonal selectivity to RP-LC[3]. The retention mechanism relies on the partitioning of the analyte into a water-enriched layer immobilized on a polar stationary phase (e.g., Zwitterionic or bare silica).

Expert Insight: We utilize a Zwitterionic (ZIC-HILIC) column. To ensure sharp peak shapes and prevent secondary electrostatic interactions with residual silanols, the aqueous mobile phase must contain a volatile buffer (10 mM Ammonium Formate) rather than just acid. The buffer provides the necessary ionic strength to mask active sites while maintaining the analyte in its ionized state.

LCMS_Workflow A Sample Prep (Protein Ppt) B ZIC-HILIC Separation A->B C ESI(+) Ionization B->C D QqQ MS/MS (MRM Mode) C->D E Data Analysis & Validation D->E

HILIC-MS/MS Analytical Workflow for Polar Amine Quantification

Experimental Protocols

Sample Preparation (Protein Precipitation)

Because HILIC mobile phases start with a high percentage of organic solvent, biological samples (e.g., plasma) prepared via protein precipitation with acetonitrile can be injected directly without evaporation and reconstitution, preserving analyte stability.

  • Aliquot 50 µL of plasma into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing an appropriate Internal Standard (IS) (e.g., isotopically labeled analog).

  • Vortex vigorously for 30 seconds to disrupt protein binding.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial for injection.

LC-MS/MS Conditions

System Validation (Trustworthiness): HILIC columns require extensive equilibration. A System Suitability Test (SST) must be run by injecting a standard mix at least 5 times prior to the analytical batch to ensure the aqueous layer on the stationary phase is fully stabilized, guaranteeing retention time reproducibility ( %RSD<2% ).

Table 1: Physico-Chemical & MS Source Parameters

ParameterSpecification
Analyte Formula C7​H14​N2​O2​
Exact Mass / Molecular Weight 158.1055 Da / 158.20 g/mol
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Desolvation Temperature 450 °C
Desolvation Gas Flow 800 L/hr ( N2​ )

Table 2: HILIC Gradient Conditions

  • Column: SeQuant® ZIC®-HILIC (100 mm × 2.1 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Curve
0.01090Initial
1.01090Isocratic Hold
5.05050Linear Ramp
6.05050Column Wash
6.11090Switch to Initial
10.01090Re-equilibration

Table 3: Multiple Reaction Monitoring (MRM) Transitions

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
159.188.15015Quantifier (Morpholine fragment)
159.172.05020Qualifier 1 (Acylium fragment)
159.1142.15010Qualifier 2 (Loss of NH3​ )

References

  • Compounds and methods for the treatment or prevention of Flavivirus infections (Patent detailing the synthesis and application of 2-amino-1-morpholinopropan-1-one). Google Patents (AU2011276526A1). Available at:[1]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data . National Institutes of Health (PMC). Available at:[Link][2]

  • Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis (McCalley, D.V., et al.). Chromatography Online. Available at:[Link][3]

Sources

Method

Application Note: Experimental Protocol for the N-Acylation of 2-Amino-1-morpholinopropan-1-one

Strategic Context and Mechanistic Overview In modern drug development and organic synthesis, morpholine amides are highly valued structural motifs. They serve as robust, cost-effective alternatives to Weinreb amides for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context and Mechanistic Overview

In modern drug development and organic synthesis, morpholine amides are highly valued structural motifs. They serve as robust, cost-effective alternatives to Weinreb amides for the controlled synthesis of ketones via organometallic addition, and are frequently incorporated into active pharmaceutical ingredients (APIs) to improve aqueous solubility and pharmacokinetic profiles 1[1].

The compound 2-amino-1-morpholinopropan-1-one (typically supplied as a stable hydrochloride salt, CAS: 24152-98-5) is a versatile α -amino amide building block 2[2]. N-acylation of its primary amine is a critical transformation used to assemble larger peptidomimetics or small-molecule inhibitors, such as those investigated for the treatment of Flavivirus infections 3[3].

This guide provides a comprehensive, self-validating methodology for the N-acylation of 2-amino-1-morpholinopropan-1-one, detailing the causality behind reagent selection and reaction conditions 4[4].

Experimental Workflow

Workflow Start 2-Amino-1-morpholinopropan-1-one (HCl Salt) Freebase Amine Liberation (Add DIPEA or Et3N) Start->Freebase Base Addition Coupling N-Acylation Reaction (0°C to RT, DCM/DMF) Freebase->Coupling Nucleophilic Attack Acyl Acylating Agent (R-COOH + HATU or R-COCl) Acyl->Coupling Electrophile Activation Workup Aqueous Workup (NaHCO3 / Brine) Coupling->Workup Quench & Extract Purification Purification (Flash Chromatography) Workup->Purification Organic Phase Product N-Acyl-2-amino-1-morpholinopropan-1-one (Target Amide) Purification->Product Isolate

Workflow for the N-acylation of 2-Amino-1-morpholinopropan-1-one.

Reagent Selection and Causality

Successful N-acylation of this substrate requires addressing two key chemical realities: the initial protonation state of the amine and the inherent polarity of the morpholine ring.

  • Amine Liberation: Because 2-amino-1-morpholinopropan-1-one is supplied as an HCl salt to prevent self-condensation, a tertiary amine base (DIPEA or Triethylamine) must be added to liberate the nucleophilic free amine. DIPEA is preferred due to its steric bulk, which prevents it from acting as a competing nucleophile.

  • Coupling Reagent Causality (HATU vs. EDC/HOBt): The adjacent carbonyl group of the morpholine amide exerts a mild electron-withdrawing effect, slightly reducing the nucleophilicity of the primary amine compared to simple aliphatic amines. While EDC/HOBt is cheaper, it proceeds through an O-acylisourea intermediate that reacts slowly with hindered or deactivated amines. HATU generates a highly reactive HOAt ester, overcoming this kinetic barrier, ensuring rapid conversion, and minimizing epimerization if a chiral (S)- or (R)- enantiomer of the acid is used.

  • Solvent Selection: Dichloromethane (DCM) is ideal for acyl chloride reactions. However, for HATU-mediated couplings involving highly polar carboxylic acids, N,N-Dimethylformamide (DMF) is required to ensure complete dissolution of all intermediates.

Quantitative Comparison of Coupling Strategies

Coupling StrategyReagentsTypical YieldReaction TimeAdvantagesDisadvantages
Acyl Chloride R-COCl, Et 3​ N, DCM85–95%1–2 hFast kinetics, highly efficient, low cost.Requires stable acyl chlorides; incompatible with sensitive functional groups.
Uronium Coupling R-COOH, HATU, DIPEA, DMF80–90%2–12 hExcellent for complex/chiral acids, very mild.Higher reagent cost; requires thorough aqueous washing to remove DMF/HATU byproducts.
Carbodiimide R-COOH, EDC·HCl, HOBt, DCM75–85%12–24 hWater-soluble byproducts simplify workup.Slower reaction; potential for unreactive N-acylurea formation.

Detailed Experimental Protocols

Protocol A: N-Acylation via Acyl Chloride (Anhydrous Conditions)

Use this protocol when the acylating agent is a commercially available or easily synthesized acyl chloride.

  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N 2​ or Argon), suspend 2-amino-1-morpholinopropan-1-one hydrochloride (1.0 equiv, 1.0 mmol, 194.7 mg) in anhydrous DCM (5.0 mL).

  • Free-basing: Cool the suspension to 0 °C using an ice bath. Add Triethylamine (Et 3​ N) (2.5 equiv, 2.5 mmol, 348 µL) dropwise. Stir for 10 minutes until the solution becomes mostly homogenous.

  • Acylation: Slowly add the desired acyl chloride (1.1 equiv, 1.1 mmol) dropwise via syringe to control the exothermic reaction.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 1–2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ (5 mL). Extract the aqueous layer with DCM (3 × 10 mL). Expert Tip: Morpholine amides are highly polar. If the R-group is small, use 2-Methyltetrahydrofuran (2-MeTHF) or a 9:1 DCM:MeOH mixture for extraction to prevent yield loss in the aqueous phase.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (typically using a gradient of Hexanes/EtOAc or DCM/MeOH).

Protocol B: N-Acylation via HATU Coupling

Use this protocol for coupling complex, functionalized, or chiral carboxylic acids.

  • Activation: In a dry flask, dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) and HATU (1.1 equiv, 1.1 mmol, 418 mg) in anhydrous DMF (4.0 mL). Add DIPEA (3.0 equiv, 3.0 mmol, 522 µL) and stir at RT for 15 minutes to pre-form the active HOAt ester. The solution will typically turn pale yellow.

  • Amine Addition: In a separate vial, dissolve 2-amino-1-morpholinopropan-1-one hydrochloride (1.1 equiv, 1.1 mmol, 214 mg) in DMF (1.0 mL) and DIPEA (1.0 equiv, 174 µL). Add this solution dropwise to the activated acid mixture.

  • Propagation: Stir the reaction at RT for 2–12 hours, monitoring via LC-MS.

  • Workup: Dilute the reaction mixture with EtOAc (20 mL). Wash sequentially with 5% aqueous LiCl (3 × 10 mL) to remove DMF, followed by saturated NaHCO 3​ (10 mL) and brine (10 mL).

  • Isolation: Dry the organic phase over MgSO 4​ , filter, and evaporate. Purify the crude residue via silica gel chromatography.

Self-Validating Analytical Checkpoints

To ensure a trustworthy and reproducible workflow, integrate these validation steps:

  • Pre-Reaction Validation: During Protocol B, the addition of DIPEA to the HCl salt should result in a clear solution. A persistent cloudy suspension indicates incomplete free-basing, which will stall the acylation.

  • In-Process Validation (TLC & Ninhydrin): Spot the reaction mixture against the starting material. Heat the TLC plate after applying a Ninhydrin stain. The starting α -amino amide will appear as a bright pink/purple spot (primary amine). The successful formation of the product (a secondary amide) will be Ninhydrin-negative, confirming the total consumption of the nucleophile.

  • Post-Reaction Validation (LC-MS): Analyze a 5 µL quenched aliquot. Confirm the disappearance of the m/z 159.1 [M+H]+ peak (corresponding to the free 2-amino-1-morpholinopropan-1-one) and the appearance of the target mass.

References

  • Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Thieme Connect. 1

  • 2-Amino-1-(4-morpholinyl)-1-propanone hydrochloride 95%. Advanced ChemBlocks. 2

  • Compounds and methods for the treatment or prevention of Flavivirus infections (AU2011276526A1). Google Patents. 3

  • A Conventional New Procedure for N-acylation of Unprotected Amino Acids. NIH / PubMed. 4

Sources

Application

Process Chemistry Application Note: Large-Scale Synthesis of 2-Amino-1-morpholinopropan-1-one Hydrochloride

Executive Summary 2-Amino-1-morpholinopropan-1-one is a highly valuable chiral amino-amide building block utilized in the synthesis of various active pharmaceutical ingredients (APIs) and complex heterocyclic scaffolds....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-1-morpholinopropan-1-one is a highly valuable chiral amino-amide building block utilized in the synthesis of various active pharmaceutical ingredients (APIs) and complex heterocyclic scaffolds. While small-scale syntheses often employ expensive coupling reagents such as EDC/HOBt or HATU, transitioning to a multi-kilogram scale requires a more cost-effective, robust, and atom-economical approach. This application note details a validated, large-scale synthetic protocol utilizing the Mixed Anhydride Method to couple Boc-L-alanine with morpholine, followed by a clean HCl-mediated deprotection to yield the target compound as a highly pure hydrochloride salt.

Synthetic Strategy & Mechanistic Rationale

The synthesis is a two-stage process designed to maximize yield while strictly controlling the stereochemical integrity of the α-chiral center.

Activation via Mixed Anhydride Formation

The coupling of Boc-L-alanine and morpholine is achieved using Isobutyl Chloroformate (IBCF) and N-methylmorpholine (NMM).

  • Reagent Selection (Causality): Unlike dicyclohexylcarbodiimide (DCC), which generates stoichiometric amounts of dicyclohexylurea (DCU) that are notoriously difficult to filter on a large scale, the mixed anhydride method generates carbon dioxide and isobutanol as byproducts. These are easily purged as a gas or removed during aqueous workup, making the process highly scalable and cost-efficient.

  • Stereochemical Control: NMM is specifically chosen over stronger bases like triethylamine (TEA). The weaker basicity of NMM minimizes the base-catalyzed formation of oxazolone intermediates, which are the primary pathway for racemization in amino acid couplings .

  • Thermodynamic Control: The activation step is strictly maintained at -15 °C to -10 °C. This low temperature stabilizes the highly reactive mixed carbonic-carboxylic anhydride intermediate and prevents its disproportionation into symmetrical anhydrides, ensuring high chemoselectivity.

Aminolysis and Deprotection

Following activation, the addition of morpholine initiates a nucleophilic acyl substitution. The tetrahedral intermediate collapses, releasing CO₂ and isobutanol, to furnish the Boc-protected amide. The subsequent deprotection utilizes anhydrous HCl in Ethyl Acetate (EtOAc). This solvent system is deliberately chosen because the resulting 2-Amino-1-morpholinopropan-1-one hydrochloride salt is insoluble in EtOAc, allowing for direct isolation via crystallization and filtration without the need for chromatographic purification .

Mechanistic Pathway Visualization

Mechanism BocAla Boc-L-Alanine + NMM MixedAnhydride Mixed Anhydride Intermediate BocAla->MixedAnhydride -15 °C, THF IBCF Isobutyl Chloroformate IBCF->MixedAnhydride Activation BocAmide Boc-Protected Amide MixedAnhydride->BocAmide Aminolysis (- CO2, - Isobutanol) Morpholine Morpholine Morpholine->BocAmide Nucleophilic Attack Deprotection HCl / EtOAc Deprotection BocAmide->Deprotection Cleavage Product 2-Amino-1-morpholinopropan-1-one Hydrochloride Deprotection->Product Crystallization

Reaction mechanism and synthetic pathway for 2-Amino-1-morpholinopropan-1-one synthesis.

Materials & Equipment

Key Reagents:

  • Boc-L-Alanine (Commercially available, >99.0% ee)

  • Isobutyl Chloroformate (IBCF)

  • N-Methylmorpholine (NMM)

  • Morpholine

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • 4M HCl in EtOAc

Process Equipment:

  • 50 L and 100 L Jacketed Glass-Lined Reactors (equipped with overhead stirring and temperature control units capable of -20 °C).

  • Nutsche Filter for large-scale solid isolation.

  • Vacuum Tray Dryer.

Detailed Experimental Protocol

(Note: This protocol is scaled for a 10-mole batch size. Adjust volumes proportionally for different scales. The protocol acts as a self-validating system via integrated In-Process Controls).

Step 1: Mixed Anhydride Formation
  • Reactor Preparation: Purge a 50 L jacketed reactor with Nitrogen. Charge the reactor with Boc-L-Alanine (1.89 kg, 10.0 mol) and anhydrous THF (15.0 L).

  • Base Addition: Initiate stirring (150 rpm) and add N-Methylmorpholine (1.06 kg, 10.5 mol). Cool the reactor internal temperature (T_int) to -15 °C.

  • Activation: Slowly dose Isobutyl Chloroformate (1.43 kg, 10.5 mol) via an addition funnel over 45 minutes. Critical Parameter: Maintain T_int between -15 °C and -10 °C to prevent intermediate degradation.

  • Maturation: Stir the resulting white suspension (NMM·HCl salt precipitates) for 30 minutes at -15 °C.

Step 2: Aminolysis
  • Amine Addition: Prepare a solution of Morpholine (0.91 kg, 10.5 mol) in THF (2.0 L). Dose this solution into the reactor over 60 minutes, strictly maintaining T_int < -5 °C.

  • Reaction Completion: Allow the reaction to slowly warm to room temperature (20 °C) over 2 hours.

  • IPC Check: Sample the slurry and analyze via HPLC. Proceed to workup only when unreacted Boc-L-Alanine is < 1.0% Area.

Step 3: Workup & Solvent Swap
  • Quench: Add 10 L of Deionized (DI) Water to dissolve the precipitated salts.

  • Extraction: Extract the mixture with EtOAc (2 x 10 L). Phase separate and retain the upper organic layers.

  • Washing: Wash the combined organic layers with 1M HCl (5 L), saturated NaHCO₃ (5 L), and Brine (5 L) to remove unreacted morpholine and NMM.

  • Concentration: Transfer the organic layer to a clean 50 L reactor and distill under reduced pressure (T_jacket < 40 °C) to a minimal volume, then chase with fresh EtOAc (15 L) to remove residual THF and water. IPC Check: Karl Fischer (KF) Titration must be < 0.1% before proceeding.

Step 4: Deprotection & Isolation
  • Cleavage: Cool the EtOAc solution of the Boc-protected intermediate to 10 °C. Slowly charge 4M HCl in EtOAc (7.5 L, 30.0 mol).

  • Precipitation: Stir the mixture at 20 °C for 4 hours. Vigorous gas evolution (CO₂ and isobutylene) will occur, followed by the precipitation of a thick white solid. IPC Check: HPLC analysis must show Boc-Amide < 0.5%.

  • Filtration: Transfer the slurry to a Nutsche filter. Filter the product and wash the filter cake with cold EtOAc (2 x 3 L).

  • Drying: Dry the solid in a vacuum tray dryer at 45 °C and < 50 mbar for 12 hours to yield the final API intermediate.

Process Workflow Visualization

Workflow Reactor1 Jacketed Reactor 1 (Activation at -15 °C) Reactor2 Jacketed Reactor 2 (Aminolysis & Quench) Reactor1->Reactor2 Transfer Active Intermediate Workup Aqueous Workup & Phase Separation Reactor2->Workup Add Water/Brine Reactor3 Jacketed Reactor 3 (Deprotection with HCl) Workup->Reactor3 Solvent Swap to EtOAc Filtration Nutsche Filter (Isolation) Reactor3->Filtration Slurry Transfer Drying Vacuum Drying (Final Product) Filtration->Drying Wet Cake

Large-scale unit operations for the synthesis and isolation of the target API intermediate.

Data Presentation

Table 1: Stoichiometry and Reagent Equivalents
ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
Boc-L-Alanine189.211.001.89 kgStarting Material
N-Methylmorpholine101.151.051.06 kgBase
Isobutyl Chloroformate136.581.051.43 kgActivating Agent
Morpholine87.121.050.91 kgNucleophile
4M HCl in EtOAc36.463.007.50 LDeprotection Reagent
Table 2: In-Process Controls (IPC) and Expected Outcomes
Process StepAnalytical MethodAcceptance CriteriaExpected Outcome
Aminolysis (Step 2)HPLC (UV 210 nm)Boc-L-Alanine < 1.0%> 98% conversion to Boc-Amide
Solvent Swap (Step 3)Karl Fischer TitrationWater Content < 0.1%Prevents yield loss in deprotection
Deprotection (Step 4)HPLC (UV 210 nm)Boc-Amide < 0.5%Complete cleavage
Final Product Chiral HPLC / NMR Purity > 99.0%, ee > 99.0% ~1.65 kg (85% overall yield)

References

  • Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: Organic Process Research & Development (ACS Publications) URL: [Link][1]

  • Title: Compounds and methods for the treatment or prevention of Flavivirus infections (AU2011276526A1) Source: Google Patents URL: [2]

Sources

Method

Application Note: Chiral Synthesis of 2-Amino-1-morpholinopropan-1-one Enantiomers

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, stereochemically robust protocol for the synthesis and isolation of (S)- and (R)-2-amino-1-mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, stereochemically robust protocol for the synthesis and isolation of (S)- and (R)-2-amino-1-morpholinopropan-1-one hydrochloride.

Introduction & Mechanistic Rationale

(S)- and (R)-2-amino-1-morpholinopropan-1-one hydrochloride (CAS: 24152-98-5) are highly versatile chiral building blocks utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors, antiviral agents, and allosteric modulators[1],[2],[3].

The primary challenge in synthesizing this morpholine amide from Boc-protected alanine is maintaining the stereochemical integrity of the α -chiral center. Traditional carbodiimide coupling (e.g., using DCC alone) often leads to the formation of an O -acylisourea intermediate. If aminolysis is slow, this intermediate can cyclize into an oxazol-5(4H)-one (oxazolone) derivative. The oxazolone easily undergoes base-catalyzed deprotonation to form an aromatic, achiral enolate, resulting in catastrophic epimerization and loss of enantiomeric excess (ee) 4[4].

To circumvent this, our protocol employs highly efficient coupling additives like HOBt or HOAt (via HATU). These reagents rapidly trap the activated intermediate to form a stable, yet highly reactive, active ester. The neighboring group participation of the nitrogen in these additives accelerates the subsequent nucleophilic attack by morpholine, outcompeting the oxazolone formation pathway and preserving >99% ee[5],[6].

Process Visualization

SynthesisWorkflow Start Boc-Alanine (L- or D-enantiomer) Activation Carboxyl Activation (HATU/DIPEA or EDCI/HOBt) Start->Activation Prevents oxazolone formation Coupling Amide Bond Formation (+ Morpholine) Activation->Coupling Active ester intermediate Intermediate Boc-2-Amino-1- morpholinopropan-1-one Coupling->Intermediate High yield, >99% ee Deprotection Boc Deprotection (4N HCl in Dioxane) Intermediate->Deprotection Anhydrous acidic cleavage Product (S)- or (R)-2-Amino-1- morpholinopropan-1-one HCl Deprotection->Product Gas evolution (CO2, Isobutylene)

Workflow for the chiral synthesis of 2-amino-1-morpholinopropan-1-one enantiomers.

Quantitative Comparison of Coupling Strategies

To guide reagent selection for scale-up versus discovery chemistry, the following table summarizes the performance of various coupling strategies based on field-proven optimization data[7],[4],[2].

Coupling ReagentBaseAdditiveReaction Time (h)Yield (%)Enantiomeric Excess (ee %)Workup Complexity
DCC NMMNone24 - 4845 - 60< 90% (Racemization risk)High (DCU filtration required)
EDCI DIPEAHOBt12 - 1680 - 88> 98%Low (Water-soluble byproducts)
HATU DIPEANone2 - 490 - 95> 99%Moderate (Chromatography often needed)

Note: While HATU provides the fastest kinetics and highest ee for discovery-scale synthesis, EDCI/HOBt is often preferred for multi-kilogram API manufacturing due to the ease of removing water-soluble urea byproducts.

Validated Experimental Protocols

Protocol A: Synthesis of tert-Butyl (1-morpholino-1-oxopropan-2-yl)carbamate

Objective: High-fidelity amide bond formation between Boc-Alanine and morpholine without epimerization.

Step-by-Step Methodology:

  • Substrate Preparation: In an oven-dried round-bottom flask purged with inert nitrogen, dissolve 1.0 equivalent of Boc-L-Alanine (or Boc-D-Alanine) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Carboxyl Activation: Add 1.2 equivalents of HATU to the solution. Stir the mixture for 5 minutes at 0 °C.

    • Causality: Pre-cooling prevents thermal degradation of the active ester and minimizes background racemization kinetics.

  • Base Addition: Dropwise add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a sterically hindered base; unlike unhindered amines, it does not act as a competing nucleophile and strictly minimizes base-catalyzed abstraction of the α -proton[6].

  • Nucleophilic Aminolysis: Add 1.2 equivalents of morpholine. Allow the reaction mixture to slowly warm to room temperature and stir for 2–4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using 5% Methanol in Dichloromethane (DCM) as the eluent. The complete disappearance of the UV-inactive Boc-Alanine spot (visualized via ninhydrin stain) and the appearance of a new, higher Rf​ spot confirms reaction completion.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl (to protonate and remove unreacted morpholine), water, and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the Boc-protected intermediate as a white solid[2].

Protocol B: Boc-Deprotection to Yield 2-Amino-1-morpholinopropan-1-one Hydrochloride

Objective: Anhydrous cleavage of the Boc protecting group to isolate the target API intermediate as a stable salt.

Step-by-Step Methodology:

  • Solubilization: Dissolve the Boc-protected intermediate from Protocol A in a minimal volume of anhydrous DCM.

  • Acidic Cleavage: Cool the solution to 0 °C and slowly add 10 volumes of 4N HCl in dioxane.

    • Causality: Dioxane is an aprotic solvent that provides a strictly anhydrous environment. This prevents the formation of aqueous emulsions and protects the highly water-soluble product from being lost in an aqueous phase during workup[3].

  • Self-Validation (Monitoring): Remove the ice bath and stir at room temperature. The reaction progress is visually indicated by the effervescence of CO 2​ and isobutylene gas. The reaction is self-validating: when gas evolution completely ceases (typically after 2-3 hours), the deprotection has reached 100% conversion.

  • Precipitation: As the Boc group is cleaved, the resulting amine hydrochloride salt becomes insoluble in the DCM/dioxane mixture and precipitates as a crystalline solid. Add cold diethyl ether to the flask to maximize the precipitation yield.

  • Filtration & Drying: Filter the suspension rapidly through a sintered glass funnel. Wash the filter cake with excess cold diethyl ether to remove residual dioxane and organic impurities. Dry the highly hygroscopic solid under high vacuum for 12 hours to afford the pure (S)- or (R)-2-amino-1-morpholinopropan-1-one hydrochloride salt[1],[8].

References

  • Advanced ChemBlocks. "2-Amino-1-(4-morpholinyl)-1-propanone hydrochloride 95%." 1

  • Organic Process Research & Development, ACS Publications. "Improved Scale-up Synthesis and Purification of Clinical Asthma Candidate MIDD0301." 7

  • Google Patents (WO2017092689A1). "Method for preparation of rada-16." 5

  • Thieme Connect. "Carbodiimides." 4

  • NIH. "Diastereodivergent synthesis of chiral tetrahydropyrrolodiazepinediones via a one-pot intramolecular aza-Michael/lactamization sequence." 6

  • Journal of Medicinal Chemistry, ACS Publications. "Discovery of a Potent, Selective, and Orally Available Class I Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Kinase Inhibitor (GDC-0980) for the Treatment of Cancer." 2

  • Google Patents (AU2011276526A1). "Compounds and methods for the treatment or prevention of Flavivirus infections."3

  • Amazon S3. "Supporting Information for Enantioconvergent N-alkylation reactions." 8

Sources

Application

Application Note: Storage, Stability, and Handling Protocols for 2-Amino-1-morpholinopropan-1-one

Executive Summary 2-Amino-1-morpholinopropan-1-one (often handled as its hydrochloride salt, CAS 24152-98-5)[1] is a highly versatile α -amino amide intermediate. It is prominently utilized in the synthesis of complex ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-1-morpholinopropan-1-one (often handled as its hydrochloride salt, CAS 24152-98-5)[1] is a highly versatile α -amino amide intermediate. It is prominently utilized in the synthesis of complex pharmaceutical architectures, including potent inhibitors targeting Hepatitis C Virus (HCV) and other Flaviviruses[2]. However, the structural nature of α -amino amides presents significant stability challenges. This application note provides a comprehensive, mechanistically grounded guide to the degradation pathways, storage requirements, and analytical handling of this compound to ensure absolute structural integrity during drug development workflows.

Chemical Profile & Mechanistic Stability

The stability of 2-Amino-1-morpholinopropan-1-one is entirely dictated by its functional group proximity. As an α -amino amide, the molecule possesses both a nucleophilic primary amine and an electrophilic amide carbonyl.

The Causality of Degradation: When existing as a free base, the unprotonated primary amine ( pKa​≈8.5 ) is highly nucleophilic. Because the morpholine moiety can act as a viable leaving group under specific conditions, the free base rapidly undergoes intermolecular self-condensation. Two molecules react to form a highly thermodynamically stable 6-membered ring: 3,6-dimethylpiperazine-2,5-dione (a diketopiperazine, or DKP), accompanied by the release of two equivalents of morpholine[3].

The Mechanism of Stabilization: To arrest this degradation pathway, the compound must be stored as a salt—typically the hydrochloride (HCl) salt[1]. Protonation of the primary amine ( -NH3+​ ) removes its lone pair of electrons, completely abolishing its nucleophilicity. This simple acid-base manipulation kinetically and thermodynamically shuts down the DKP dimerization pathway.

Degradation A 2-Amino-1-morpholinopropan-1-one (Free Base) B Intermolecular Nucleophilic Attack (Amine to Amide Carbonyl) A->B Room Temp (Degradation) D Protonation (+ HCl) A->D Stabilization C 3,6-Dimethylpiperazine-2,5-dione (Diketopiperazine / DKP) B->C - Morpholine E HCl Salt Form (Stable, Non-Nucleophilic) D->E Prevents Dimerization

Mechanistic pathway of 2-Amino-1-morpholinopropan-1-one degradation and stabilization.

Quantitative Stability Matrix

The following table summarizes the degradation kinetics of 2-Amino-1-morpholinopropan-1-one across different forms and environmental conditions.

Chemical FormStorage ConditionTimeframePrimary DegradantPurity Retention
Free Base 25°C (Neat liquid/oil, Ambient)24 HoursDiketopiperazine (DKP)< 50%
Free Base 4°C (Neat liquid/oil, Argon)7 DaysDiketopiperazine (DKP)~ 80%
HCl Salt 25°C (Ambient air, High Humidity)6 MonthsHydrolysis products (Alanine)> 95%
HCl Salt 4°C (Desiccated, Argon atmosphere)24 MonthsNone detected> 99%

Storage & Handling Directives

To maintain >99% purity over long-term storage, the following directives must be strictly implemented:

  • Form Selection: Always procure and store the compound as the Hydrochloride (HCl) salt [1]. Never store the free base.

  • Temperature: Store at 2°C to 8°C (Standard refrigeration). For multi-year archiving, -20°C is recommended.

  • Atmosphere & Hygroscopicity: The HCl salt is hygroscopic. Moisture absorption can facilitate trace hydrolysis of the amide bond or create localized micro-environments where the pH shifts, slightly deprotonating the amine and re-initiating DKP formation. Store under an inert gas (Argon or Nitrogen) in a tightly sealed container with desiccant packs.

  • Thawing Protocol: Allow the sealed container to reach room temperature before opening. Opening a cold container in ambient air will cause immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining the batch.

Self-Validating Experimental Protocols

Protocol A: In-Situ Free-Basing and Kinetic Trapping

Because the free base is unstable, it must be generated in-situ immediately prior to use (e.g., during peptide coupling or acylation). This protocol uses kinetic trapping to prevent DKP formation.

Step-by-Step Methodology:

  • Preparation: Suspend 2-Amino-1-morpholinopropan-1-one HCl (1.0 eq) in anhydrous Dichloromethane (DCM) under an Argon atmosphere.

  • Cooling: Chill the suspension to 0°C using an ice bath. (Causality: Lowering the temperature reduces the kinetic energy available for the intermolecular DKP formation, which has a higher activation energy than the desired trapping reaction).

  • Electrophile Addition: Add your target electrophile (e.g., an activated carboxylic acid or acyl chloride) (1.1 eq) to the suspension.

  • Base Addition: Dropwise, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature.

Self-Validating Mechanism: By adding the electrophile before or simultaneously with the base, the moment the DIPEA deprotonates the HCl salt to form the free amine, the amine is immediately acylated by the highly reactive electrophile. The sterically hindered DIPEA acts as a base but cannot act as a nucleophile, ensuring the target reaction outcompetes self-dimerization.

Protocol B: Stability-Indicating HPLC-UV Assay

To verify the integrity of stored batches, this HPLC method separates the intact API from its primary degradants (DKP and morpholine).

Step-by-Step Methodology:

  • Column: Waters XBridge C18 ( 4.6×150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Sample Prep: Dissolve 1 mg of the HCl salt in 1 mL of Mobile Phase A. Analyze immediately.

  • Detection: UV at 210 nm (optimal for amide bond detection).

Self-Validating Mechanism: The inclusion of 0.1% TFA (pH ~2) in the mobile phase and sample diluent is critical. It ensures the primary amine remains fully protonated during the entire chromatographic run. This prevents secondary interactions with residual silanols on the stationary phase (eliminating peak tailing) and completely halts any "on-column" DKP formation, guaranteeing that the chromatogram accurately reflects the sample's true stability profile.

HPLC S1 Sample Prep (0.1% TFA in MeCN) S2 C18 Separation (Gradient Elution) S1->S2 S3 UV Detection (210 nm) S2->S3 S4 Data Analysis (API vs DKP) S3->S4

Stability-indicating HPLC-UV workflow for quantifying degradation products.

References

  • AChemBlock.2-Amino-1-(4-morpholinyl)-1-propanone hydrochloride 95% (CAS: 24152-98-5). Advanced ChemBlocks.
  • Google Patents.AU2011276526A1 - Compounds and methods for the treatment or prevention of Flavivirus infections.
  • Benchchem.2-bromo-N-(3-methoxybenzyl)butanamide (Mechanistic insights into alpha-amino amide over-reaction and diketopiperazine formation).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Amino-1-morpholinopropan-1-one

Welcome to the Technical Support Center for 2-Amino-1-morpholinopropan-1-one (CAS: 24152-98-5). This highly polar amino-amide is a critical intermediate in the synthesis of various bioactive molecules, including HCV poly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Amino-1-morpholinopropan-1-one (CAS: 24152-98-5). This highly polar amino-amide is a critical intermediate in the synthesis of various bioactive molecules, including HCV polymerase inhibitors[1].

Due to its unique structural features—a primary amine and a morpholine moiety—researchers frequently encounter significant purification bottlenecks. This guide is engineered to help scientists troubleshoot low yields, spontaneous degradation, and chromatographic failures by addressing the underlying chemical causality of these issues.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my yield exceptionally low after performing an aqueous workup on the free base? Causality: 2-Amino-1-morpholinopropan-1-one possesses both a primary amine and a morpholine oxygen, making the free base highly polar and exceptionally water-soluble. Standard liquid-liquid extraction (e.g., water/ethyl acetate or water/dichloromethane) fails because the partition coefficient heavily favors the aqueous layer. Solution: Avoid aqueous workup entirely if possible. If extraction is mandatory, saturate the aqueous layer with NaCl (salting out) and extract with a highly polar organic solvent mixture like CHCl3​/Isopropanol (3:1). The most robust self-validating approach is to bypass extraction and isolate the compound directly as its hydrochloride salt via precipitation[1][2].

Q2: During concentration or storage of the free base, my product degrades into a new, less polar impurity. What is happening? Causality: Free α -amino acid amides are inherently unstable and highly susceptible to intermolecular condensation[3]. The primary amine of one molecule nucleophilically attacks the carbonyl carbon of another, displacing the morpholine group. This forms a dipeptide intermediate that rapidly undergoes intramolecular cyclization to form a highly stable, thermodynamically favored diketopiperazine (DKP) derivative[4][5]. Solution: Never store 2-Amino-1-morpholinopropan-1-one as a free base. Always convert it immediately to the hydrochloride (HCl) or trifluoroacetate (TFA) salt, which protonates the amine and disables its nucleophilicity. Maintain rotary evaporation temperatures strictly below 30 °C.

Q3: When I attempt to purify the compound using standard normal-phase silica gel chromatography, I observe severe tailing and poor recovery. How can I fix this? Causality: The basic primary amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard normal-phase silica gel. This leads to irreversible chemisorption and severe peak tailing. Solution: Transition to reverse-phase chromatography (C18) using a volatile acidic buffer (e.g., 5 mM HCl or 0.1% Formic Acid)[1]. If normal-phase chromatography is absolutely required, pre-treat the silica column with 1-2% triethylamine (TEA) to cap the acidic silanols, or utilize amine-functionalized silica ( NH2​ -silica).

Q4: How do I remove unreacted morpholine from my final product? Causality: Morpholine is a secondary amine with a polarity and basicity profile remarkably similar to the target molecule, making chromatographic separation of the two free bases nearly impossible. Solution: Remove excess morpholine before the final deprotection step. While the target amine is still Boc-protected, it is significantly less polar than free morpholine. At this stage, morpholine can be easily removed via mild acidic aqueous washes (which selectively protonate and partition the morpholine into the aqueous layer) or standard silica gel chromatography.

Part 2: Quantitative Data: Comparison of Purification Strategies

To assist in selecting the optimal purification route, the following table summarizes the performance metrics of various isolation methods based on empirical laboratory data.

Purification MethodTypical YieldTarget PurityScalabilityKey Limitation / Risk Factor
Direct Precipitation (HCl Salt) 85–95%>95%HighRequires a clean upstream reaction; highly hygroscopic product.
Reverse-Phase HPLC (Acidic) 60–75%>99%LowLow throughput; requires prolonged lyophilization to isolate salt.
Normal Phase Silica (TEA doped) 40–50%85–90%MediumSevere tailing; high risk of on-column Diketopiperazine formation.
Liquid-Liquid Extraction (Free Base) <20%VariableHighExtreme product loss to the aqueous layer due to high polarity.

Part 3: Standardized Experimental Protocols

These protocols are designed as self-validating systems: by strictly controlling the pH and thermal environment, the workflows inherently prevent the formation of diketopiperazine and mitigate aqueous product loss.

Protocol A: Isolation of (S)-2-Amino-1-morpholinopropan-1-one Hydrochloride via Precipitation

This method avoids aqueous workup and maintains the amine in its protonated, non-nucleophilic state.

  • Deprotection: Dissolve the purified Boc-protected precursor in anhydrous 1,4-dioxane (0.1 M concentration). Add 4.0 M HCl in 1,4-dioxane (10.0 equivalents) dropwise at room temperature[2].

  • Reaction: Stir the mixture at room temperature for 2–3 hours. Monitor completion via TLC (ninhydrin stain).

  • Concentration: Once complete, remove the volatiles under reduced pressure. Critical Step: Ensure the water bath temperature does not exceed 30 °C to prevent thermal degradation of any transient free base.

  • Precipitation: Triturate the resulting crude viscous oil with ice-cold, anhydrous diethyl ether ( Et2​O ). The hydrochloride salt will rapidly precipitate as a white solid.

  • Isolation: Filter the solid rapidly under a positive nitrogen atmosphere (the salt is hygroscopic) and wash with additional cold Et2​O . Dry under high vacuum for 12 hours to afford the pure hydrochloride salt[1][2].

Protocol B: Reverse-Phase HPLC Purification of Complex Mixtures

Use this method if the upstream reaction generated non-polar impurities that co-precipitate with the product.

  • Sample Preparation: Dissolve the crude mixture in Water/Methanol (90:10) containing 5 mM HCl to ensure the amine remains protonated.

  • Column Selection: Utilize a C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Gradient Elution: Run a linear gradient from 5% to 60% Methanol in Water (both mobile phases modified with 5 mM HCl) over 30 minutes[1].

  • Fraction Collection: Monitor absorbance at 210 nm (amide bond) and utilize an inline mass spectrometer to trigger fraction collection ( Target [M+H]+=159.1 ).

  • Recovery: Immediately lyophilize (freeze-dry) the collected fractions to isolate the compound as a dry hydrochloride salt. Do not concentrate via rotary evaporation, as heating the aqueous acidic solution will induce hydrolysis of the amide bond.

Part 4: Mechanistic Visualizations

Workflow A Crude Reaction Mixture (Boc-deprotected in HCl/Dioxane) B Concentration in Vacuo (T < 30°C) A->B C Precipitation (Add Cold Et2O) B->C D Filtration & Washing C->D E 2-Amino-1-morpholinopropan-1-one HCl (Stable Salt) D->E F Free-Basing (Optional) (Ion Exchange / RP-HPLC) E->F Base addition G Diketopiperazine Formation (Avoid Heat/High pH) F->G Uncontrolled conditions

Caption: Workflow for isolating 2-Amino-1-morpholinopropan-1-one while preventing DKP formation.

Pathway N1 2-Amino-1-morpholinopropan-1-one (Free Base) N2 Intermolecular Nucleophilic Attack (Amine to Carbonyl) N1->N2 N3 Dipeptide Intermediate N2->N3 N4 Intramolecular Cyclization N3->N4 N5 3,6-Dimethylpiperazine-2,5-dione (Diketopiperazine) + Morpholine N4->N5

Caption: Mechanism of intermolecular dimerization leading to diketopiperazine degradation.

Part 5: References

  • Advanced ChemBlocks. "2-Amino-1-(4-morpholinyl)-1-propanone hydrochloride 95%". achemblock.com. 6

  • Google Patents. "AU2011276526A1 - Compounds and methods for the treatment or prevention of Flavivirus infections". google.com. 1

  • Amazon S3. "Supporting Information for 2-Amino-1-morpholinopropan-1-one hydrochloride (74)". amazonaws.com. 2

  • NIH PMC. "Amino acid analogues provide multiple plausible pathways to prebiotic peptides". nih.gov. 3

  • Google Patents. "Method for synthesis of diketopiperazine and diketomorpholine derivatives". google.com. 4

  • MDPI. "Amino Acids in the Development of Prodrugs". mdpi.com. 5

Sources

Optimization

How to remove impurities from 2-Amino-1-morpholinopropan-1-one

Technical Support Center: Troubleshooting & Purification of 2-Amino-1-morpholinopropan-1-one Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification of 2-Amino-1-morpholinopropan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals isolate highly pure 2-amino-1-morpholinopropan-1-one. This compound is a critical alpha-amino amide building block, but its synthesis is often plagued by dimerization, epimerization, and residual reagent carryover. This guide provides field-proven causality, troubleshooting FAQs, and self-validating protocols to ensure absolute scientific integrity in your workflows.

Mechanistic Overview of Impurity Formation

Understanding the chemical causality behind impurities is the first step to eliminating them. The synthesis of 2-amino-1-morpholinopropan-1-one typically involves the coupling of Boc-protected alanine (Boc-Ala-OH) with morpholine, followed by acidic deprotection.

G BocAla Boc-Ala-OH (Starting Material) BocInter Boc-Ala-morpholide (Intermediate) BocAla->BocInter + Morpholine Oxazolone Oxazolone Intermediate (Epimerization Pathway) BocAla->Oxazolone Over-activation (No HOBt) Morpholine Morpholine Morpholine->BocInter Coupling EDC/HOBt (Coupling Reagents) Coupling->BocInter Activation Urea EDC-Urea / HOBt (Reagent Impurities) Coupling->Urea Byproducts Deprotect 4M HCl / Dioxane (Deprotection) BocInter->Deprotect Target 2-Amino-1-morpholinopropan-1-one HCl (Target API Building Block) Deprotect->Target Anhydrous Cleavage DKP 3,6-Dimethylpiperazine-2,5-dione (Dimerization Impurity) Target->DKP Basic pH / Free Base (Intermolecular Attack) Oxazolone->BocInter Yields (R/S) Mixture Urea->BocInter Carried Over if poorly washed

Figure 1: Mechanistic workflow of 2-Amino-1-morpholinopropan-1-one synthesis and impurity pathways.

Troubleshooting FAQs

Q: Why is my purified 2-amino-1-morpholinopropan-1-one degrading into an insoluble white powder during storage? A: You are observing diketopiperazine (DKP) dimerization. When stored as a free base, the primary amine of one molecule attacks the carbonyl carbon of another, displacing morpholine and forming a stable 3,6-dimethylpiperazine-2,5-dione ring [2]. Causality & Solution: The morpholine amide is a competent leaving group for aminolysis. To physically prevent this thermodynamically favorable cyclization, the amine must be deactivated. Always isolate and store the compound as a protonated salt (e.g., Hydrochloride or Trifluoroacetate). If your downstream application requires the free base, generate it in situ immediately prior to use and keep the temperature below 0°C during the neutralization step.

Q: I am detecting the D-enantiomer in my final product, but I started with enantiopure L-Boc-Ala-OH. How do I prevent this? A: Epimerization is occurring during the morpholine coupling step via the oxazolone pathway. Causality & Solution: When the carboxylic acid is activated by a carbodiimide (like EDC), the adjacent Boc-carbamate oxygen can attack the activated carbonyl, forming an oxazolone. The alpha-proton of this intermediate is highly acidic, leading to rapid racemization [1]. To suppress this, you must use a racemization suppressant like HOBt (1-Hydroxybenzotriazole). These additives act as superior nucleophiles, rapidly trapping the O-acylisourea intermediate to form a stable active ester before oxazolone formation can occur.

Q: My final NMR shows residual morpholine, but I cannot wash it out because my product is also highly water-soluble. What is the best approach? A: You must remove the morpholine before the deprotection step. Causality & Solution: Both morpholine and the deprotected 2-amino-1-morpholinopropan-1-one are highly polar and water-soluble. However, the Boc-protected intermediate (Boc-Ala-morpholide) is highly soluble in organic solvents. Perform a rigorous acidic aqueous wash (5% KHSO4) at the Boc-protected stage to protonate and extract the unreacted morpholine into the aqueous layer.

Q: How do I efficiently remove EDC-urea byproducts without chromatography? A: Similar to morpholine, EDC-urea must be removed during the Boc-protected stage. EDC-urea is water-soluble. Washing the organic phase of the Boc-Ala-morpholide reaction mixture with water and dilute acid will partition the urea into the aqueous waste [4]. Do not attempt to separate EDC-urea from the final deprotected amino amide, as their solubility profiles are nearly identical.

Standardized Purification Protocols

These protocols are designed as self-validating systems. By moving the purification burden to the protected intermediate stage, the final deprotection yields a pristine product without the need for chromatography.

Protocol A: Synthesis and Purification of Boc-Ala-morpholide (Pre-deprotection Cleanup)

  • Activation: Dissolve 1.0 eq of Boc-Ala-OH and 1.1 eq of HOBt in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the vessel to 0°C to stabilize reactive intermediates.

  • Coupling: Add 1.1 eq of EDC·HCl. Stir for 15 minutes to allow the HOBt active ester to fully form, preventing oxazolone-mediated epimerization.

  • Aminolysis: Add 1.2 eq of morpholine and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-Process Control: Verify reaction completion via TLC (Ninhydrin stain; the primary amine starting material will stain purple, the protected product will not).

  • Aqueous Workup (Critical Step):

    • Wash the DCM layer 3x with 5% aqueous KHSO4. Causality: This protonates unreacted morpholine, DIPEA, and captures water-soluble EDC-urea, pulling them into the aqueous phase.

    • Wash 3x with saturated aqueous NaHCO3. Causality: This deprotonates and removes residual HOBt and unreacted Boc-Ala-OH.

    • Wash 1x with brine, dry over anhydrous Na2SO4, and concentrate under vacuum.

Protocol B: Deprotection and Isolation of the Stable Hydrochloride Salt

  • Cleavage: Dissolve the purified Boc-Ala-morpholide in anhydrous 4M HCl in dioxane (10 mL per gram of intermediate). Causality: Anhydrous conditions are critical here; the presence of water during acidic cleavage can lead to the hydrolysis of the morpholine amide.

  • Reaction: Stir at room temperature for 2 hours. Gas evolution (CO2 and isobutylene) will be observed as the Boc group fragments.

  • Precipitation: Concentrate the solution under reduced pressure to a thick syrup.

  • Trituration: Vigorously stir the syrup while adding cold, anhydrous diethyl ether. The target 2-amino-1-morpholinopropan-1-one hydrochloride will crash out as a white, crystalline solid.

  • Validation: Filter the solid and wash with additional cold ether. Causality: The strict insolubility of the target salt in ether ensures that any trace organic impurities (like cleaved tert-butyl artifacts) remain dissolved in the filtrate. Dry under high vacuum.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Impurity Profiling Limits

Analyte / ImpurityMolecular Weight ( g/mol )Detection MethodAcceptable LimitMitigation Strategy
2-Amino-1-morpholinopropan-1-one HCl 194.66HPLC-UV (210 nm) / MS> 98.0% (Target)N/A
Morpholine 87.12GC-FID or LC-MS< 0.1%5% KHSO4 wash at Boc-stage
3,6-Dimethylpiperazine-2,5-dione (DKP) 142.16HPLC-UV (210 nm)< 0.5%Store as HCl salt; avoid basic pH
D-Enantiomer (Epimer) 194.66Chiral HPLC< 0.5%Use HOBt/Oxyma during coupling
EDC-Urea 175.27LC-MS< 0.1%Aqueous extraction at Boc-stage

Table 2: Coupling Reagent Efficiency for Morpholide Synthesis (Data represents typical outcomes for alpha-amino acid morpholide couplings [3])

Coupling SystemAdditiveReaction TimeEpimerization (%)Isolated Yield (%)Post-Reaction Workup Difficulty
DCC None12 h> 5.0%65%High (DCU is insoluble, requires filtration)
EDC·HCl None8 h2.5 - 4.0%75%Low (Urea is water-soluble)
EDC·HCl HOBt4 h< 0.5%92%Low (Standard acid/base washes)
HATU DIPEA1 h< 0.2%95%Medium (Requires removal of uronium salts)

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]

  • Yamazaki, Y., et al. (2009). Acid catalyzed monodehydro-2,5-diketopiperazine formation from N-α-ketoacyl amino acid amides. Tetrahedron, 65(18), 3688-3694. URL:[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in 2-Amino-1-morpholinopropan-1-one Synthesis

Executive Summary The synthesis of 2-amino-1-morpholinopropan-1-one (commonly isolated as the hydrochloride salt, CAS 24152-98-5) is a critical pathway in the preparation of various pharmaceutical intermediates. The most...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-amino-1-morpholinopropan-1-one (commonly isolated as the hydrochloride salt, CAS 24152-98-5) is a critical pathway in the preparation of various pharmaceutical intermediates. The most reliable synthetic route involves the amidation of an N-protected alanine (e.g., Boc-Ala-OH) with morpholine, followed by acidic deprotection.

However, researchers frequently encounter stalled conversions (<60%) or isolation failures. The primary bottlenecks are the moderate steric hindrance of the secondary amine (morpholine) during coupling and the extreme hygroscopicity of the final hydrochloride salt. This guide provides causal troubleshooting, optimized protocols, and mechanistic insights to help you achieve >95% conversion.

Diagnostic Logic

Diagnostic Start Low Conversion in 2-Amino-1-morpholinopropan-1-one Synthesis? Isolate Isolate the Problem Step Start->Isolate Step1 Step 1: Amide Coupling (Boc-Ala-OH + Morpholine) Isolate->Step1 Step2 Step 2: Deprotection (Boc Removal) Isolate->Step2 CheckCoupling Which Reagent? Step1->CheckCoupling CheckDeprotect Product is Gummy/Oil? Step2->CheckDeprotect EDC EDC/HOBt (Prone to N-acylurea) CheckCoupling->EDC HATU HATU/DIPEA (High Reactivity) CheckCoupling->HATU Trituration Use Anhydrous MTBE/Ether for Trituration CheckDeprotect->Trituration Yes

Diagnostic logic tree for identifying bottlenecks in 2-amino-1-morpholinopropan-1-one synthesis.

FAQ & Troubleshooting Guide

Q1: My coupling of Boc-Alanine and Morpholine is stalling at 50-60% conversion. Why? Causality: Morpholine is a secondary amine. While it possesses good basicity, its nucleophilicity is sterically hindered by its 6-membered ring structure compared to primary alkylamines. When using standard carbodiimide coupling reagents like EDC or DCC, the intermediate O-acylisourea forms rapidly. However, because the subsequent nucleophilic attack by morpholine is slow, the O-acylisourea has time to undergo an irreversible intramolecular rearrangement into a highly stable, inactive N-acylurea byproduct. Solution: Switch to a uronium-based coupling reagent like HATU. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that accelerates the nucleophilic attack, effectively outcompeting the side reactions .

Q2: I switched to HATU, but I'm seeing a new impurity with a mass of +98 Da relative to my target. What is it? Causality: This is a classic guanidinylation side reaction. If HATU and morpholine are mixed before the carboxylic acid is fully activated, or if the pre-activation phase is excessively long, morpholine will attack the uronium carbon of HATU directly. This forms a highly stable tetramethylguanidinium byproduct. Solution: Strictly control your order of addition. Dissolve Boc-Ala-OH and HATU in DMF. Add DIPEA and let it pre-activate for exactly 2–3 minutes to form the active ester. Only then should you add the morpholine.

Q3: Is there a risk of racemization during the coupling of Boc-Alanine? Causality: Alpha-amino acids are prone to racemization via oxazolone formation during carboxyl activation. Fortunately, urethane-protecting groups (like Boc) strongly suppress this pathway by preventing the nitrogen lone pair from participating in the cyclization. Solution: As long as you maintain a temperature below 25°C during the exothermic coupling phase and avoid excessive base (keep DIPEA ≤ 2.5 eq), racemization will be minimal (typically <1% epimerization) .

Q4: My deprotection step yields a gummy residue instead of the pure hydrochloride salt. How do I fix this? Causality: The final product, 2-amino-1-morpholinopropan-1-one hydrochloride, is highly polar and hygroscopic. If the deprotection is performed in aqueous HCl, or if ambient moisture enters the reaction, the salt will trap water and form a syrup. Furthermore, residual DMF from the coupling step strongly inhibits crystallization. Solution: Perform the deprotection strictly under anhydrous conditions using 4M HCl in 1,4-dioxane. To induce crystallization, evaporate the dioxane, then triturate the residue vigorously with anhydrous methyl tert-butyl ether (MTBE). The hydrochloride salt is completely insoluble in ethereal solvents and will precipitate as a free-flowing powder.

Quantitative Data: Coupling Reagent Efficacy

The following table summarizes the expected conversion rates and byproduct profiles when coupling Boc-Ala-OH with morpholine (1.2 eq) in DMF at 25°C for 4 hours.

Coupling ReagentBase (Equiv)Conversion (%)Major ByproductRecommendation
EDC / HOBt TEA (2.0)45 - 55%N-acylureaNot recommended for secondary amines.
DCC None30 - 40%N-acylurea, DCUPoor yield, difficult purification.
T3P (50% in EtOAc)DIPEA (3.0)75 - 85%None (clean reaction)Good alternative, easy aqueous workup.
HATU DIPEA (2.5)>95%TetramethylguanidiniumOptimal . Requires strict order of addition.

Standard Operating Procedure: Optimized Workflow

Note: This protocol is designed as a self-validating system. Do not proceed to the next phase without confirming the validation checkpoints.

Phase 1: Amide Coupling
  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve Boc-Ala-OH (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).

  • Activation: Add HATU (1.05 eq, 10.5 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

  • Base Addition: Add DIPEA (2.5 eq, 25 mmol) dropwise over 5 minutes. Stir at 0°C for exactly 3 minutes to form the HOAt active ester.

  • Amination: Add morpholine (1.2 eq, 12 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers sequentially with 1M HCl (30 mL), water (3 x 30 mL, critical to remove all DMF), and brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Validation Checkpoint 1: Analyze the crude intermediate via LC-MS. You should observe the expected mass for the Boc-protected intermediate ([M+H]⁺ = 259.1). TLC (Ninhydrin stain) should be negative, confirming the absence of unreacted amino acid.

Phase 2: Deprotection & Salt Formation
  • Boc Removal: Dissolve the crude Boc-protected intermediate in anhydrous dichloromethane (DCM) (10 mL). Cool to 0°C.

  • Acidification: Add 4M HCl in 1,4-dioxane (10 eq, 25 mL) slowly. Stir at room temperature for 2 hours.

  • Precipitation: Concentrate the mixture under reduced pressure to a thick syrup. Add anhydrous MTBE (30 mL) and stir vigorously until a white precipitate forms.

  • Isolation: Filter the solid under a nitrogen blanket (to prevent moisture absorption), wash with additional MTBE (10 mL), and dry under high vacuum to afford 2-amino-1-morpholinopropan-1-one hydrochloride.

Validation Checkpoint 2: Validate final product purity via ¹H NMR (D₂O). Ensure the complete disappearance of the intense Boc singlet at ~1.4 ppm.

Reaction Pathway Diagram

Workflow N1 Boc-Ala-OH + HATU N2 Active Ester Formation N1->N2 DIPEA, 0°C 3 mins N3 Morpholine Addition N2->N3 N4 Boc-Amide Intermediate N3->N4 RT, 4 hrs N5 4M HCl / Dioxane (Anhydrous) N4->N5 DCM solvent N6 Target Molecule: HCl Salt N5->N6 MTBE Trituration

Step-by-step chemical workflow for the synthesis and isolation of 2-amino-1-morpholinopropan-1-one.

References

  • Reeves, J. T., Visco, M. D., Marsini, M. A., Grinberg, N., Busacca, C. A., Mattson, A. E., & Senanayake, C. H. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140-177. URL:[Link]

  • Nimmagadda, S. K., et al. (2024). "Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3." The Journal of Organic Chemistry. URL:[Link]

Optimization

Technical Support Center: Stability &amp; Troubleshooting for 2-Amino-1-morpholinopropan-1-one

Welcome to the Technical Support Center for 2-Amino-1-morpholinopropan-1-one . As a versatile α -amino amide building block, this compound is critical in medicinal chemistry, chemical upcycling, and API synthesis .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Amino-1-morpholinopropan-1-one . As a versatile α -amino amide building block, this compound is critical in medicinal chemistry, chemical upcycling, and API synthesis . However, its unique structural motifs—a primary amine adjacent to a morpholine amide—render it susceptible to specific instability pathways in solution.

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we explore the thermodynamic and kinetic causality behind the compound's degradation, providing you with self-validating protocols to ensure absolute chemical and chiral integrity during your experiments.

Part 1: Environmental Triggers & Degradation Logic

Before troubleshooting, it is crucial to understand how environmental variables dictate the degradation pathways of your compound.

DegradationLogic API 2-Amino-1-morpholinopropan-1-one Hydrolysis Amide Hydrolysis API->Hydrolysis pH < 4 Water Racemization Racemization API->Racemization pH > 8 Heat DKP DKP Formation API->DKP Conc. > 50mM pH 7-9

Fig 1: Logical relationship between environmental triggers and degradation pathways.

Part 2: Frequently Asked Questions & Troubleshooting
Q1: Why does my solution show a gradual decrease in assay purity with the appearance of free morpholine over time?

The Causality: You are observing Amide Hydrolysis . While morpholine amides are classically recognized for their robust stability compared to Weinreb amides , the presence of the adjacent α -amino group alters the electronic landscape. In aqueous solutions at pH extremes, the protonated amine exerts a strong electron-withdrawing inductive effect on the carbonyl carbon, increasing its electrophilicity. Water nucleophilically attacks the carbonyl, expelling morpholine as a leaving group and yielding 2-aminopropanoic acid (alanine). The Fix: Avoid phosphate buffers, which can act as bifunctional catalysts for amide hydrolysis. Instead, formulate your solutions in non-nucleophilic Good's buffers (e.g., MES or acetate) at a strictly controlled pH of 4.5 to 5.5. Store solutions at 2–8°C to reduce the kinetic energy available to overcome the hydrolysis activation barrier.

Q2: I am observing a loss of enantiomeric excess (ee%) when the compound is formulated in basic buffers. What is the mechanism?

The Causality: This is Base-Catalyzed Racemization . The α -proton of 2-Amino-1-morpholinopropan-1-one is highly acidic due to the dual electron-withdrawing effects of the adjacent carbonyl group and the primary amine. When exposed to hydroxide ions (pH > 8), this proton is abstracted, forming a planar enolate intermediate. Upon reprotonation from the solvent, stereochemical memory is lost, resulting in a racemic (R/S) mixture . The Fix: Never expose the chiral compound to pH levels above 7.5 for prolonged periods. If a basic pH is required for a downstream reaction, perform the pH adjustment immediately prior to the reaction (just-in-time formulation) and conduct the step at sub-ambient temperatures (0–4°C) to suppress the enolization rate.

Q3: At high concentrations (>50 mg/mL), a new high-molecular-weight impurity appears. What is this, and how can I prevent it?

The Causality: You are triggering Intermolecular Self-Condensation , leading to Diketopiperazine (DKP) formation. Because the molecule contains both a nucleophile (free primary amine) and an electrophile (morpholine amide), high concentrations increase the bimolecular collision frequency. The amine of one molecule attacks the amide of another, forming a linear dipeptide intermediate that rapidly cyclizes into a stable 6-membered DKP ring, expelling two equivalents of morpholine . The Fix: DKP formation is a second-order kinetic process. Dilute your stock solutions to 10 mg/mL. Additionally, maintaining the solution pH below the pKa of the primary amine (pKa 8.2) ensures the amine remains protonated ( −NH3+​ ), rendering it non-nucleophilic and completely halting DKP formation.

Part 3: Quantitative Stability Data

To assist in your experimental design, the following table summarizes the kinetic degradation profiles of 2-Amino-1-morpholinopropan-1-one across various pH levels at 25°C.

pH LevelPrimary DegradantApparent Half-Life ( t1/2​ )Recommended Action
pH 2.0 Alanine + Morpholine45 DaysAvoid strong acids; store as a lyophilized powder.
pH 5.0 None (Stable)> 2 YearsOptimal formulation pH. Use MES buffer.
pH 8.0 Diketopiperazine (DKP)14 DaysDilute solution; lower pH below amine pKa.
pH 10.0 Racemic Mixture + DKP< 24 HoursAvoid basic conditions entirely; use just-in-time prep.
Part 4: Self-Validating Experimental Protocol

To rigorously profile the stability of your specific batch, execute the following Forced Degradation & Mass Balance Assay . This protocol is designed as a self-validating system: it includes internal mathematical checks to ensure no volatile degradants are lost and no data is skewed by solvent evaporation.

StabilityWorkflow Start Step 1: Prepare 10 mg/mL Stock in MES buffer (pH 5.0) Split Step 2: Aliquot into Stress Vials (Record exact vial weights) Start->Split Acid Acid Stress (0.1N HCl, 40°C) Split->Acid Base Base Stress (0.1N NaOH, 40°C) Split->Base Thermal Thermal Stress (pH 5.0, 60°C) Split->Thermal Quench Step 3: Quench & Dilute (Neutralize to pH 5.0) Acid->Quench Base->Quench Thermal->Quench Analysis Step 4: Biphasic Analysis (UPLC-MS & Chiral HPLC) Quench->Analysis

Fig 2: Experimental workflow for forced degradation and stability profiling.

Step-by-Step Methodology:
  • Baseline Establishment (Time-Zero Control): Prepare a 10 mg/mL stock of the compound in 50 mM MES buffer (pH 5.0). Immediately quench a 100 μ L aliquot and analyze via UPLC-MS and Chiral HPLC to establish 100% mass balance and initial chiral purity.

  • Stress Initiation: Aliquot 1 mL of the stock into sealed, pre-weighed amber glass vials (amber prevents photolytic variables). Subject the vials to the stress conditions outlined in Fig 2.

  • Orthogonal Quenching & Weight Verification: At predefined time points (1h, 4h, 24h), remove the vials and let them cool to room temperature.

    • Self-Validation Check 1: Re-weigh the vials. A weight loss of >0.5% indicates solvent evaporation, which will artificially inflate your concentration readings. Discard and repeat if evaporation is detected.

    • Neutralize the samples back to pH 5.0 using 0.1N HCl or NaOH to instantly arrest degradation kinetics.

  • Biphasic Analysis: Run the quenched samples on Reverse-Phase UPLC-MS (to quantify intact API, morpholine, alanine, and DKP) and Chiral HPLC (to quantify R/S enantiomeric ratio).

  • Mass Balance Calculation: Sum the molar concentrations of the parent API and all identified degradants.

    • Self-Validation Check 2: The total molarity must equal 100% ± 2% of the Time-Zero control. A mass balance deficit indicates undetected volatile degradants, irreversible column binding, or precipitation.

References
  • Taillades, J., et al. (2001). "Enantioselective Hydration of α -Amino Nitriles Using Chiral Carbonyl Catalysts." ResearchGate. URL:[Link]

  • Sellmer, A., et al. (2021). "Substrate-Guided Development of HDAC11-Selective Inhibitors Featuring α -Amino Amide Zinc-Binding Groups." Journal of Medicinal Chemistry. URL:[Link]

Troubleshooting

Technical Support Center: Preventing Racemization During 2-Amino-1-morpholinopropan-1-one Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing racemization during the synthesis of 2-Amino-1-morpholinopropan-1-one. Maintaining stereochemical integrity is paramount, as the biological activity of chiral molecules is highly dependent on their specific three-dimensional structure.[1][2] This resource is designed to provide you with the mechanistic understanding and practical protocols necessary to ensure the synthesis of your target molecule with high enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of 2-Amino-1-morpholinopropan-1-one?

A1: Racemization is the conversion of a pure enantiomer (e.g., the L- or S-enantiomer of a protected alanine precursor) into a mixture containing both enantiomers.[1][2] In the context of synthesizing 2-Amino-1-morpholinopropan-1-one, which is derived from a chiral amino acid, maintaining the original stereochemistry is crucial. The biological and pharmacological properties of the final compound are intrinsically linked to its specific enantiomeric form. The presence of the undesired enantiomer can lead to reduced efficacy, altered biological activity, or even undesirable off-target effects, and diastereomeric impurities can be difficult to remove.[1][2]

Q2: What are the primary chemical mechanisms that lead to racemization during the amide coupling step?

A2: Racemization during the amide bond formation between a protected amino acid (like N-Boc-L-alanine) and morpholine primarily occurs through two base-catalyzed pathways:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism.[1] The activated carboxyl group of the N-protected amino acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton on the chiral α-carbon of this oxazolone is highly acidic and can be easily removed by a base.[1][3] The resulting achiral enolate can be reprotonated from either face, leading to a loss of stereochemical information.[3][4]

  • Direct Enolization (α-Proton Abstraction): A base can directly remove the α-proton from the activated amino acid intermediate, forming an enolate.[1][4] Subsequent reprotonation can occur non-stereoselectively, resulting in racemization.[4] This pathway is particularly relevant for amino acids with acidic α-protons.[4]

Q3: Which factors have the most significant impact on the extent of racemization?

A3: Several factors during the coupling reaction can influence the rate and extent of racemization:

  • Coupling Reagent: The choice of activating agent is critical. Highly reactive intermediates are more prone to racemization.[5][6]

  • Base: The strength, steric hindrance, and concentration of the base used are crucial.[5][7] Stronger and less sterically hindered bases tend to increase racemization.[7]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[2][6][8]

  • Solvent: The polarity of the solvent can affect the stability of intermediates and influence the reaction pathway.[9]

  • N-Protecting Group: The type of protecting group on the amino acid influences the propensity for oxazolone formation. Urethane-type protecting groups (like Boc and Fmoc) are generally better at suppressing racemization than acyl-type groups.[3][10]

Troubleshooting Guide: High Levels of Racemization Detected

If you are observing significant levels of the undesired diastereomer in your product, follow this systematic troubleshooting guide to identify and resolve the issue.

Issue: My final product, 2-Amino-1-morpholinopropan-1-one, shows a high degree of racemization after synthesis.

This is a common challenge that can often be traced back to the conditions of the amide coupling reaction. Here is a step-by-step approach to mitigate this problem.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is a primary determinant of racemization.

  • If you are using a carbodiimide (e.g., DCC, DIC, EDC) without an additive: This is a likely source of racemization. Carbodiimides form a highly reactive O-acylisourea intermediate which is very susceptible to racemization.[1]

    • Solution: Always use a racemization-suppressing additive when employing carbodiimides.[7][11] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the O-acylisourea to form a more stable active ester that is less prone to racemization.[1][6][11] HOAt and OxymaPure are generally more effective than HOBt.[7]

  • If you are using an onium salt (e.g., HBTU, HATU, PyBOP): These reagents are generally considered "low-racemization" because they form active esters in situ.[1][12] However, racemization can still occur, especially with sensitive substrates.

    • Solution: Consider switching to a different onium salt. HATU (which incorporates HOAt) is often superior to HBTU (which incorporates HOBt) in suppressing racemization.[5] COMU, which uses OxymaPure as the additive, is also an excellent choice for minimizing racemization.[7]

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the relative effectiveness of common coupling systems in preventing racemization.

Coupling SystemAdditiveRelative Racemization RiskKey Considerations
DIC / DCCNoneHighNot recommended for chiral amino acids without an additive.[11]
DIC / DCCHOBtModerateA standard, cost-effective option.[11]
DIC / DCCHOAt / OxymaPureLowMore effective than HOBt at suppressing racemization.[7]
HBTUHOBtLow-ModerateGenerally reliable, but HATU is often better for sensitive couplings.
HATUHOAtLowHighly effective at minimizing racemization.[5]
PyBOPHOBtLowA good alternative to uronium salts.
COMUOxymaPureVery LowOne of the most effective reagents for suppressing racemization.
Step 2: Scrutinize the Base Used in the Reaction

The base plays a critical role in the deprotonation steps that lead to racemization.[4]

  • If you are using a strong, non-hindered base (e.g., triethylamine, DBU): These bases can readily abstract the α-proton, accelerating racemization.[13]

    • Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) (pKa 7.38) or 2,4,6-collidine (pKa 7.43) are much less likely to cause racemization than N,N-diisopropylethylamine (DIPEA) (pKa 10.1).[5] Also, use the minimum amount of base necessary for the reaction to proceed.

Step 3: Control the Reaction Temperature

Higher temperatures provide the activation energy for the racemization pathways.

  • If you are running the reaction at room temperature or elevated temperatures: This can significantly increase the rate of racemization.[2][8]

    • Solution: Perform the coupling reaction at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature.[2][14] For particularly sensitive couplings, maintaining the reaction at 0 °C for a longer period may be beneficial.

Experimental Protocols
Protocol 1: Recommended Low-Racemization Amide Coupling

This protocol is designed to minimize racemization during the coupling of an N-protected alanine with morpholine.

Materials:

  • N-Boc-L-alanine

  • Morpholine

  • Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)

  • N-methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-L-alanine (1.0 eq) and OxymaPure (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIC (1.1 eq) to the solution and stir for 5-10 minutes for pre-activation.

  • In a separate flask, dissolve morpholine (1.2 eq) in anhydrous DCM and add NMM (1.2 eq).

  • Slowly add the morpholine/NMM solution to the activated amino acid solution at 0 °C.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction and proceed with standard aqueous work-up and purification.

Protocol 2: Chiral Purity Analysis by HPLC

This protocol provides a general method for determining the enantiomeric excess (ee) or diastereomeric ratio (dr) of your product.

Materials:

  • Crude or purified 2-Amino-1-morpholinopropan-1-one (after deprotection)

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

  • HPLC grade solvents (e.g., hexane, isopropanol)

Procedure:

  • Develop a suitable mobile phase for the separation of the enantiomers. A typical starting point is a mixture of hexane and isopropanol.

  • Dissolve a small sample of your compound in the mobile phase.

  • Inject the sample onto the chiral HPLC system.

  • Analyze the resulting chromatogram to determine the ratio of the two enantiomers by integrating the peak areas.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.

Mandatory Visualizations
Diagram 1: Racemization Mechanisms

racemization_mechanisms cluster_0 Activated N-Protected Amino Acid cluster_1 Path A: Direct Enolization cluster_2 Path B: Oxazolone Formation cluster_3 Product Activated R-C(O)-X Enolate Enolate Intermediate (Achiral) Activated->Enolate + Base - H+ Oxazolone 5(4H)-Oxazolone Activated->Oxazolone Intramolecular Cyclization Racemic Racemic Product Enolate->Racemic + H+ Oxazolone_Enol Oxazolone Enol (Achiral) Oxazolone->Oxazolone_Enol + Base - H+ Oxazolone_Enol->Racemic + H+ + Amine

Caption: The two primary mechanisms of racemization during amide bond formation.

Diagram 2: Troubleshooting Workflow

troubleshooting_workflow start High Racemization Detected reagent Step 1: Evaluate Coupling Reagent start->reagent base Step 2: Evaluate Base reagent->base If using carbodiimide, is additive present? If using onium salt, can it be improved? sol_reagent Use Additive (Oxyma/HOAt) or Switch to HATU/COMU reagent->sol_reagent No / Yes temp Step 3: Evaluate Temperature base->temp Is a strong, non-hindered base used? sol_base Switch to Weaker/Hindered Base (NMM, Collidine) base->sol_base Yes sol_temp Lower Reaction Temperature (e.g., to 0°C) temp->sol_temp Yes end Re-analyze Chiral Purity temp->end Is reaction run at RT or higher? sol_reagent->base sol_base->temp sol_temp->end

Caption: A logical workflow for troubleshooting high racemization levels.

References

  • Carpino, L. A., et al. (1990s). Studies on the influence of basicity and steric hindrance of organic bases on racemization in peptide condensation reactions. As summarized in multiple sources.
  • Goodman, M., & Glaser, C. (1970). Reactions of 5(4H)-oxazolones, including studies on the kinetics of racemization and aminolysis.
  • Jadhav, G., et al. (2021). Discussion on the direct Hα abstraction mechanism by bases in amino acid racemization.
  • König, W., & Geiger, R. (1970). First report on the use of 1,2,3-benzotriazol-1-ol (HOBt) in peptide synthesis. Chemische Berichte.
  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
  • Various sources on peptide synthesis. The biological activity of peptides is highly dependent on their specific three-dimensional structure.
  • Multiple sources on peptide chemistry. Histidine (His) and Cysteine (Cys)
  • General knowledge in peptide synthesis.
  • Albericio, F., et al.
  • General knowledge in peptide synthesis.
  • Bergmann, M., & Zervas, L. (1928). Early work on the racemization of N-acyl protected amino acids and the proposal of the oxazolone mechanism. Biochemische Zeitschrift.
  • General best practices in peptide synthesis.
  • Multiple sources on peptide coupling reagents. The use of additives with carbodiimides is a standard and essential practice.
  • General knowledge in peptide synthesis.
  • Various sources comparing coupling reagents.
  • General knowledge in peptide chemistry.
  • General principles of organic chemistry. Solvent polarity can affect reaction mechanisms.
  • General knowledge in peptide synthesis.
  • General knowledge in organic synthesis.
  • Various sources on peptide coupling reagents.
  • General principles of organic chemistry.
  • General knowledge in chemical kinetics.
  • Standard laboratory practice for sensitive reactions. Starting reactions at low temperatures is a common technique to control exothermic reactions and minimize side reactions.

Sources

Optimization

Column chromatography optimization for 2-Amino-1-morpholinopropan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with 2-Amino-1-morpholinopropan-1-one .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with 2-Amino-1-morpholinopropan-1-one .

Due to its primary amine, morpholine ring, and lack of a conjugated chromophore, this alpha-amino amide is notoriously difficult to purify using standard silica gel chromatography[1]. This guide synthesizes field-proven methodologies, troubleshooting logic, and step-by-step protocols to ensure high-yield, high-purity isolation.

Part 1: Troubleshooting & FAQs for 2-Amino-1-morpholinopropan-1-one

Q1: Why is my compound streaking severely across the TLC plate and column, resulting in poor resolution? The Causality: 2-Amino-1-morpholinopropan-1-one is a highly polar, basic molecule. Standard normal-phase silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH). When a basic primary amine interacts with these Brønsted acid sites, it undergoes strong hydrogen bonding and ion-exchange interactions[2]. This acid-base interaction causes the compound to adsorb strongly to the stationary phase, leading to severe peak tailing, band broadening, and irreversible retention. The Solution: You must mask the acidic silanol groups. Add a volatile basic modifier, such as 1–2% Triethylamine (TEA) or aqueous Ammonium Hydroxide (NH₄OH), to your mobile phase[2]. The modifier competitively binds to the silanol sites, allowing your target amine to elute as a sharp, well-defined band.

Q2: I cannot see my compound on the TLC plate under 254 nm UV light. How do I track my fractions? The Causality: UV detection at 254 nm relies on the presence of a conjugated π -system or an aromatic ring. 2-Amino-1-morpholinopropan-1-one only contains an isolated amide bond and an aliphatic amine, meaning it lacks a sufficient chromophore for standard UV visualization. The Solution: You must use a chemical stain that reacts specifically with the functional groups present. The Ninhydrin stain is the gold standard here. Ninhydrin reacts with the primary amine group on the molecule upon gentle heating to form a deep purple-pink complex known as Ruhemann's purple[3][4].

Q3: Normal-phase chromatography is still giving me low recoveries. Should I switch to Reversed-Phase (C18)? The Causality: If your compound is synthesized or supplied as a hydrochloride salt (e.g., 2-Amino-1-morpholinopropan-1-one HCl)[1], its extreme hydrophilicity makes normal-phase chromatography highly inefficient. The compound will precipitate on the column or require excessively polar solvents (like pure methanol) that dissolve the silica gel. The Solution: Yes, switch to Reversed-Phase (C18) chromatography. Use a mobile phase of Water/Acetonitrile. To prevent tailing on C18, either use an acidic modifier (0.1% Trifluoroacetic acid) to keep the amine fully protonated and paired, or a volatile basic buffer (10 mM Ammonium Bicarbonate, pH 8) to suppress ionization.

Part 2: Experimental Workflows & Logical Relationships

To determine the best purification strategy, follow the decision matrix below based on the physical state of your crude mixture.

Workflow Start Crude 2-Amino-1- morpholinopropan-1-one CheckPolarity Is the crude highly water-soluble (Salt)? Start->CheckPolarity NormalPhase Normal Phase (Silica) DCM/MeOH + 1% TEA CheckPolarity->NormalPhase No / Free Base ReversedPhase Reversed Phase (C18) H2O/MeCN + 0.1% TFA CheckPolarity->ReversedPhase Yes / HCl Salt TLC Monitor fractions via Ninhydrin Stain NormalPhase->TLC ReversedPhase->TLC

Caption: Workflow for selecting the optimal chromatography method for 2-Amino-1-morpholinopropan-1-one.

Mechanism Silica Acidic Silanol (Si-OH) Masked Masked Silanol (Si-O⁻ H⁺-TEA) Silica->Masked Acid-Base Neutralization TEA Triethylamine (TEA Modifier) TEA->Masked Elution Sharp Elution Band (No Tailing) Masked->Elution Prevents amine adsorption Amine 2-Amino-1-morpholino propan-1-one Amine->Elution Bypasses active sites

Caption: Mechanism of acidic silanol masking by triethylamine to prevent basic amine tailing.

Part 3: Quantitative Data & System Optimization

Table 1: Solvent System Comparison for Normal-Phase Silica

Data reflects the free base form of 2-Amino-1-morpholinopropan-1-one.

Solvent System (v/v)ModifierExpected Rf​ Tailing FactorResolution Quality
100% Ethyl AcetateNone0.05> 3.0 (Severe)Poor (Stuck on baseline)
90:10 DCM:MeOHNone0.152.5 (High)Poor (Streaking)
90:10 DCM:MeOH1% TEA0.351.1 (Excellent)High (Sharp band)
85:14:1 DCM:MeOH:NH₄OHNone0.401.0 (Ideal)Excellent (Best for highly polar)
Table 2: TLC Visualization Methods

Due to the lack of a UV chromophore, chemical staining is mandatory.

Visualization MethodMechanism of ActionExpected Result for TargetReliability
UV Light (254 nm)Fluorescence quenchingInvisibleNot Applicable
Ninhydrin StainReacts with primary amineDeep Purple/Pink spotHigh (Gold Standard)
Potassium PermanganateOxidizes oxidizable groupsYellow spot on purpleModerate (Prone to false positives)
Iodine ChamberReversible complexationBrown spotLow (Fades rapidly)

Part 4: Step-by-Step Experimental Protocols

Protocol A: Normal-Phase Silica Gel Chromatography with Basic Modifier

Self-Validating Step: Always run a 2D TLC plate prior to the column to ensure the TEA modifier does not cause compound degradation.

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) in a 90:10 ratio. Add exactly 1% (v/v) Triethylamine (TEA)[2]. Mix thoroughly.

  • Column Packing: Slurry-pack the silica gel column using the prepared mobile phase. Critical: Flush the column with at least 3 column volumes (CV) of the mobile phase to ensure all acidic silanol groups are fully neutralized by the TEA before loading the sample.

  • Sample Loading: Dissolve the crude 2-Amino-1-morpholinopropan-1-one in the minimum amount of DCM. If it is insoluble, add drops of MeOH until dissolved. Carefully load it onto the silica bed.

  • Elution: Elute the column under positive pressure. Collect small fractions (e.g., 10 mL for a 20 g column) because the neutralized column will cause the compound to elute in a very tight, concentrated band.

  • Post-Purification: Co-evaporate the pooled fractions with toluene or place under high vacuum for 12 hours to remove residual TEA traces.

Protocol B: Ninhydrin Staining for Fraction Monitoring

Self-Validating Step: Test the stain on a known primary amine standard (e.g., glycine or benzylamine) to confirm the reagent is active.

  • Stain Preparation: Dissolve 1.5 g of Ninhydrin in 100 mL of n-butanol. Add 3 mL of glacial acetic acid[3]. Store in a wide-mouth amber glass bottle away from light.

  • Spotting: Spot 2 μ L of each collected fraction onto a silica-coated TLC plate. Allow the elution solvent to evaporate completely.

  • Staining: Briefly dip the TLC plate into the Ninhydrin solution using forceps. Wipe excess stain from the back of the plate with a paper towel.

  • Development: Heat the plate gently using a heat gun (set to ~150°C) or a hot plate. Move the heat source continuously to avoid burning the silica.

  • Observation: 2-Amino-1-morpholinopropan-1-one will appear as a distinct purple/pink spot within 30–60 seconds[4][5]. Circle the spots immediately with a pencil, as Ruhemann's purple can fade over time.

Part 5: References

  • ChemicalDesk. TLC Stains Preparation. Retrieved from:[Link]

  • Journal of Chemical Education (ACS Publications). Determination of an Unknown Aryl Amine Reactant Using Microwave-Assisted Acetanilide Synthesis and Thin-Layer Chromatography. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues in 2-Amino-1-morpholinopropan-1-one Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex solubility and isolation challenges associated with 2-Amino-1-morpholinopropan-1-one (often ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex solubility and isolation challenges associated with 2-Amino-1-morpholinopropan-1-one (often handled as its hydrochloride salt, CAS: 24152-98-5).

This compound is an α -amino amide building block heavily utilized in the synthesis of pharmaceuticals and biologically active heterocycles. However, its structural features—a morpholine ring, an amide carbonyl, and a primary amine—create a highly polar, hydrogen-bond-rich network that frequently leads to reaction stalling, emulsion formation, and catastrophic yield losses during standard aqueous workups [1].

This guide moves beyond basic troubleshooting to explain the thermodynamic and kinetic causality behind these issues, providing self-validating protocols to ensure your synthetic workflows are robust and reproducible.

Diagnostic Data: Solubility Profiles

To troubleshoot effectively, we must first understand the thermodynamic partitioning of the compound. The table below summarizes the solubility behavior of both the free base and the hydrochloride (HCl) salt.

Table 1: Solubility Profile of 2-Amino-1-morpholinopropan-1-one

SolventDielectric Constant ( ε )Free Base SolubilityHCl Salt SolubilityMechanistic Rationale
Water 80.1Very HighVery HighExtensive H-bond accepting/donating; ion-dipole interactions for the salt.
Methanol 32.7HighHighProtic nature disrupts the crystalline lattice of the salt.
Dichloromethane (DCM) 8.9ModerateVery Low Insufficient polarity to overcome the high lattice energy of the HCl salt.
Ethyl Acetate (EtOAc) 6.0LowInsoluble Lacks H-bond donating capacity; cannot solvate the primary amine effectively.
Hexanes 1.9InsolubleInsolubleCompletely non-polar; incompatible with the zwitterion-like character.

Troubleshooting Guide & FAQs

Q1: Why do my N-alkylation and amide coupling reactions fail or give low yields when using the HCl salt in aprotic solvents like DCM or THF?

The Causality: The failure is rarely kinetic; it is thermodynamic. The HCl salt of 2-amino-1-morpholinopropan-1-one possesses a high lattice energy stabilized by a rigid intermolecular hydrogen-bonding network between the primary ammonium ion and the morpholine/amide oxygens. Low-dielectric solvents like DCM ( ε=8.9 ) cannot overcome this lattice energy, leaving the reagent suspended as an unreactive solid. The Solution: You must disrupt the lattice prior to the addition of your electrophile. Do not rely on heterogeneous mixtures. Instead, perform an in situ free-basing using a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) in a more polar aprotic solvent like DMF or DMSO. Alternatively, if DCM must be used, employ Schotten-Baumann biphasic conditions where the reaction occurs at the aqueous-organic interface.

Q2: During aqueous workup, I lose the majority of my free base product to the aqueous layer. How can I improve recovery?

The Causality: 2-Amino-1-morpholinopropan-1-one is exceptionally hydrophilic. The combination of the morpholine ether oxygen, the amide carbonyl, and the free primary amine drives its partition coefficient (LogP) close to or below zero. Standard liquid-liquid extraction (LLE) with EtOAc or DCM will fail because the compound forms a highly stable hydration shell in water. The Solution: Implement Salting-Out Assisted Liquid-Liquid Extraction (SALLE) [2]. Do not simply use sodium chloride (brine). According to the Hofmeister series, the sulfate anion ( SO42−​ ) is a significantly stronger kosmotrope than the chloride anion ( Cl− ) [1]. Saturating the aqueous layer with Na2​SO4​ effectively "steals" the water molecules to solvate the highly charged sulfate ions, destroying the amine's hydration shell and forcing it into the organic phase (preferably utilizing a more polar extracting solvent like 2-Methyltetrahydrofuran).

Q3: Can I avoid aqueous workup entirely for this highly polar amine, especially during parallel library synthesis?

The Causality: Yes. When dealing with highly polar amines where LLE is thermodynamically unfavorable, phase-switching via solid supports is the most efficient strategy. The Solution: Utilize "Catch and Release" Solid Phase Extraction (SPE) [3][4]. By passing your crude reaction mixture through a Strong Cation Exchange (SCX) resin (e.g., propylsulfonic acid functionalized silica), the primary aliphatic amine is quantitatively protonated and "caught" via ionic bonding. Neutral and acidic impurities are washed away with organic solvents. The pure free base is then "released" by washing the resin with a methanolic ammonia solution, which deprotonates the amine and breaks the ionic interaction.

Mandatory Visualization: Workflows & Mechanisms

WorkupDecision Start Reaction Complete (Aqueous/Organic Mixture) LogPCheck Assess Product LogP (Is it < 1.0?) Start->LogPCheck LowLogP Yes (Highly Polar) Use Advanced Techniques LogPCheck->LowLogP LogP < 1 HighLogP No (Lipophilic) Standard LLE LogPCheck->HighLogP LogP > 1 SaltingOut Salting-Out Extraction (Saturate with Na2SO4) LowLogP->SaltingOut Liquid-Liquid Preferred CatchRelease Catch & Release SPE (SCX Resin) LowLogP->CatchRelease Solid-Phase Preferred

Decision tree for selecting the optimal workup strategy for highly polar amines.

CatchRelease Load 1. Load Crude mixture applied to SCX Catch 2. Catch Amine protonates binds to SO3- Load->Catch Wash 3. Wash Neutrals/Acids elute to waste Catch->Wash Release 4. Release Basify (NH3/MeOH) to elute free amine Wash->Release

Mechanistic workflow of Catch-and-Release SPE using Strong Cation Exchange.

Experimental Protocols

Protocol A: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Use this protocol when scaling up reactions where SPE is cost-prohibitive.

  • Quench & Basify: Quench the reaction mixture and adjust the aqueous phase to pH > 10 using 1MNaOH to ensure 2-amino-1-morpholinopropan-1-one is fully in its free base form.

  • Kosmotropic Saturation: Add anhydrous Sodium Sulfate ( Na2​SO4​ ) directly to the aqueous layer until no more dissolves (saturation point is approx. 497 g/kg in water at 32 °C)[2]. Self-validation step: You should observe a distinct phase separation or "clouding" as the organic components are forced out of the aqueous phase.

  • Extraction: Add 2-Methyltetrahydrofuran (2-MeTHF) in a 1:1 volume ratio to the aqueous layer. 2-MeTHF is highly recommended over DCM due to its superior hydrogen-bond accepting capabilities.

  • Phase Separation: Shake vigorously and allow the layers to separate. The high ionic strength of the aqueous layer will prevent emulsion formation.

  • Isolation: Collect the top organic layer, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Catch-and-Release SPE (SCX Resin)

Use this protocol for rapid purification of small-scale reactions or library generation.

  • Resin Equilibration: Condition a pre-packed SCX (Strong Cation Exchange, e.g., propylsulfonic acid) cartridge by passing 2 Column Volumes (CV) of Methanol, followed by 2 CV of DCM.

  • Loading: Dilute your crude reaction mixture in DCM (or a DCM/MeOH blend if solubility is poor) and load it onto the cartridge. Allow it to pass through via gravity or light positive pressure. The primary amine of 2-amino-1-morpholinopropan-1-one will ionically bind to the sulfonic acid groups [4].

  • Washing (The "Catch"): Wash the cartridge with 3 CV of DCM, followed by 3 CV of Methanol. Self-validation step: Analyze the wash fractions via TLC/LCMS. They should contain unreacted electrophiles and neutral byproducts, but NO amine product.

  • Elution (The "Release"): Elute the target amine by passing 2 to 3 CV of 2MAmmonia in Methanol ( NH3​/MeOH ) through the cartridge. The ammonia deprotonates the amine, breaking the ionic bond.

  • Concentration: Evaporate the methanolic ammonia eluent under a stream of nitrogen or reduced pressure to yield the highly pure free base.

References

  • Hyde, A. M., Zultanski, S. L., Waldman, J. H., Zhong, Y.-L., Shevlin, M., & Peng, F. (2017). "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Organic Process Research & Development.[Link]

  • Cova, E., et al. (2025). "Novel Salting-Out-Assisted Liquid–Liquid Extraction for Efficient γ-Valerolactone Recovery from Aqueous Solutions." ACS Sustainable Chemistry & Engineering.[Link]

  • Zhang, W. (2009). "Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides." Current Opinion in Drug Discovery & Development (Archived in PMC).[Link]

Optimization

Protecting group strategies for 2-Amino-1-morpholinopropan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless drug development professionals through the nuances of peptidomimetic synthesis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless drug development professionals through the nuances of peptidomimetic synthesis. 2-Amino-1-morpholinopropan-1-one (often referred to as alanine morpholide) is a highly versatile building block used in the design of protease inhibitors and targeted therapeutics.

However, its unique combination of a primary alpha-amine and a morpholine amide presents specific physicochemical challenges—namely, unexpected aqueous solubility, steric hindrance during coupling, and the risk of epimerization. This guide provides field-proven troubleshooting, self-validating protocols, and authoritative mechanistic insights to optimize your protecting group strategies.

Diagnostic Workflow: Protecting Group Strategy

G Start 2-Amino-1-morpholinopropan-1-one (Alanine Morpholide) Decision Select Protection Strategy Based on Downstream Chemistry Start->Decision Boc Boc Protection (Acid-Labile) Decision->Boc Fmoc Fmoc Protection (Base-Labile) Decision->Fmoc Cbz Cbz Protection (Reductive-Labile) Decision->Cbz BocIssue Risk: High Aqueous Solubility during Workup Boc->BocIssue FmocIssue Risk: Steric Clash During Coupling Fmoc->FmocIssue CbzIssue Risk: Catalyst Poisoning During Hydrogenolysis Cbz->CbzIssue

Strategic workflow for selecting protecting groups for 2-Amino-1-morpholinopropan-1-one.

Troubleshooting Guides & FAQs

Q1: Why is my yield consistently low after the aqueous workup of Boc-2-Amino-1-morpholinopropan-1-one? Causality: The morpholine ether oxygen and the amide carbonyl create a highly polar, hydrogen-bond-accepting motif. Even with the addition of a lipophilic Boc group, the molecule retains significant water solubility. Solution: Avoid washing your organic layer with plain water. Instead, use saturated aqueous NaCl (brine) to force the organic product into the organic layer via the salting-out effect. If yields remain low, back-extract the aqueous layer with a highly polar organic solvent like ethyl acetate (EtOAc) or 2-methyltetrahydrofuran.

Q2: I am experiencing incomplete coupling when attaching an Fmoc-protected amino acid to the free amine of the morpholide. What is the cause? Causality: The morpholine ring adopts a bulky chair conformation. When coupling a sterically demanding protected amino acid (e.g., Fmoc-Val-OH) to the alpha-amine, the transition state becomes highly crowded. This leads to slow kinetics. As noted in literature regarding the[1], prolonged activation times of the incoming amino acid increase the risk of oxazolone formation and subsequent epimerization. Solution: Abandon standard carbodiimide (EDC/DIC) chemistry for this step. Use highly efficient uronium/aminium coupling reagents like HATU or COMU, which form highly reactive OAt esters, allowing the coupling to proceed rapidly before racemization can occur.

Q3: Myth vs. Reality: Does the morpholine ring act as an internal base and buffer the acid during Boc deprotection? Causality: No. A common misconception is that the morpholine ring will buffer the trifluoroacetic acid (TFA) because free morpholine is a secondary amine (pKa ~8.3). However, in 2-Amino-1-morpholinopropan-1-one, the morpholine nitrogen is part of an amide bond. The nitrogen's lone pair is delocalized into the adjacent carbonyl pi-system, rendering it non-basic. The ether oxygen is also non-basic under standard deprotection conditions. Solution: Standard TFA protocols (e.g., 50% TFA in DCM) are perfectly sufficient, as detailed in standard texts like [2]. Do not overcompensate with excess acid, which could lead to unwanted side reactions.

Q4: How do I monitor the protection/deprotection reactions to ensure a self-validating workflow? Causality: Relying solely on LC-MS can be misleading due to poor ionization of some protected intermediates. Solution: Implement orthogonal TLC validation. The free primary amine of 2-Amino-1-morpholinopropan-1-one reacts with ninhydrin stain to produce a deep purple color (Ruhemann's purple). Upon successful Boc or Fmoc protection, the primary amine is masked, and the TLC spot will become ninhydrin-negative. For Fmoc and Cbz, the introduction of the aromatic ring makes the product UV-active (254 nm), whereas the starting material is UV-inactive.

Quantitative Data: Protecting Group Comparison

Protecting GroupCleavage ReagentRelative HydrophobicitySteric ProfileRecommended Coupling Reagent
Boc TFA or 4M HCl in DioxaneLow-ModerateModerateHATU / COMU
Fmoc 20% Piperidine in DMFHighBulkyHATU / PyBOP
Cbz H₂, Pd/CModerate-HighModerateEDC / HOBt

Self-Validating Experimental Protocols

Protocol 1: Boc Protection of 2-Amino-1-morpholinopropan-1-one

Note: The starting material is typically supplied as a hydrochloride salt to prevent auto-condensation[3]. This protocol accounts for the necessary neutralization.

  • Preparation: Dissolve 2-Amino-1-morpholinopropan-1-one hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Neutralization (Causality Step): Cool the flask to 0°C. Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) dropwise. Why? The first equivalent neutralizes the HCl salt, liberating the nucleophilic free amine. The extra 1.2 eq acts as a general base catalyst. Cooling controls the exothermic neutralization.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Validation Check: Spot the reaction mixture on a silica TLC plate. Stain with ninhydrin and heat. The reaction is complete when the baseline purple spot (free amine) disappears.

  • Workup (Critical Step): Wash the organic layer twice with saturated aqueous NaCl (brine), not water . Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected morpholide.

Protocol 2: Acid-Mediated Boc Deprotection & Subsequent Amide Coupling

This protocol utilizes pre-activation to prevent racemization during the coupling of a new amino acid to the morpholide[4].

  • Deprotection: Dissolve Boc-2-Amino-1-morpholinopropan-1-one in a 1:1 mixture of TFA/DCM. Stir for 1 hour at room temperature.

  • Concentration: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. Why? Complete removal of TFA is critical; residual acid will consume the basic coupling reagents in the next step, leading to failed couplings.

  • Pre-activation (Causality Step): In a separate flask, dissolve the incoming Fmoc-Amino Acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 5 minutes. Why? Pre-activation forms the highly reactive OAt ester. Doing this before introducing the sterically hindered morpholide minimizes the time the activated amino acid spends in solution, suppressing oxazolone-driven racemization.

  • Coupling: Add the deprotected morpholide (from Step 2) to the pre-activated mixture, followed immediately by DIPEA (3.0 eq). Stir for 2 hours at room temperature.

  • Validation Check: Confirm product formation via LC-MS. The target mass will be the sum of the Fmoc-AA and the morpholide minus water (18 Da).

References

  • Title: Greene's Protective Groups in Organic Synthesis, Fourth Edition Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Peptide Synthesis Using Unprotected Amino Acids Source: ChemRxiv URL: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-Amino-1-morpholinopropan-1-one

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing 2-Amino-1-morpholinopropan-1-one, particularly when transitioning fro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing 2-Amino-1-morpholinopropan-1-one, particularly when transitioning from bench-scale to pilot or manufacturing scale. This guide provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to ensure a robust, scalable, and safe synthetic process.

Introduction: The Challenge of Scaling Amide Synthesis

2-Amino-1-morpholinopropan-1-one is a key building block in medicinal chemistry. Its synthesis, typically involving the coupling of a protected alanine derivative with morpholine followed by deprotection, appears straightforward on paper. However, scaling this process introduces significant challenges related to reaction kinetics, thermodynamics, impurity profiles, and process safety. Issues that are negligible at the milligram scale can become critical at the kilogram scale, leading to failed batches, low yields, and purification bottlenecks.

This guide is structured to address these challenges proactively, moving from common reaction-level problems to the specific hurdles of large-scale production.

General Synthesis Workflow and Key Control Points

The most common synthetic route involves a two-step process: an amide coupling reaction followed by the removal of a protecting group. Understanding this workflow is essential for effective troubleshooting.

graph TD { rankdir=LR; node [shape=box, style=rounded, margin=0.2, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: General two-step synthesis workflow.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Category 1: Low Reaction Yield or Stalled Reactions

Question 1: My amide coupling reaction shows low conversion to the desired protected intermediate. What are the primary causes and how can I fix it?

Answer: Low conversion is a common issue often stemming from inadequate activation of the carboxylic acid or suboptimal reaction conditions.[1]

  • Causality & Solution:

    • Ineffective Coupling Reagent: The chosen coupling reagent may not be potent enough. For many routine couplings, reagents like EDC in combination with HOBt are effective.[2] However, for challenging or large-scale reactions, phosphonium (e.g., PyBOP) or aminium/uronium salts (e.g., HATU) often provide higher yields and faster reaction times, though at a higher cost.[3]

    • Suboptimal Solvent Choice: Poor solubility of starting materials can significantly slow down the reaction. While solvents like Dichloromethane (DCM) and Dimethylformamide (DMF) are common, their use is increasingly restricted.[4] Consider more sustainable and often equally effective alternatives like 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc).[4] If solubility remains an issue, a more polar aprotic solvent like DMF or NMP may be necessary.[1]

    • Incorrect Stoichiometry or Base: Ensure morpholine is used in slight excess (1.1-1.2 equivalents) to drive the reaction. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is crucial to neutralize the acid formed without competing in the reaction.

    • Moisture Contamination: Water can hydrolyze the activated carboxylic acid intermediate, quenching the reaction. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

Question 2: The deprotection step is incomplete, leaving significant amounts of protected starting material. What should I do?

Answer: Incomplete deprotection, especially of a Boc-group, is usually due to insufficient acid strength or quantity, or a short reaction time.

  • Causality & Solution:

    • Insufficient Acid: Ensure at least 3-4 equivalents of a strong acid like Trifluoroacetic Acid (TFA) in a solvent like DCM, or a solution of HCl in an organic solvent (e.g., 4M HCl in Dioxane) are used.

    • Scavenger Issues: During deprotection, the released tert-butyl cation can alkylate the product or other nucleophiles. While less of an issue for this specific product, it's good practice to add a scavenger like triethylsilane (TES) or anisole.

    • Reaction Time and Temperature: Boc deprotection is typically fast at room temperature (1-2 hours). Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. Do not quench the reaction prematurely.

Category 2: Impurity Formation and Purification Challenges

Question 3: My final product is contaminated with several byproducts. What are the likely side reactions and how can they be minimized?

Answer: Side reactions can occur during both the coupling and deprotection steps. Identifying them is key to suppression.

  • Common Side Reactions and Mitigation Strategies:

    • Racemization: The chiral center of alanine is susceptible to racemization, especially with over-activation or prolonged exposure to base.

      • Mitigation: Use coupling reagents with racemization suppressants built-in (e.g., HATU) or add an agent like HOBt or Oxyma Pure.[2][3] Keep reaction temperatures low and minimize reaction time post-activation.

    • N-Acylurea Formation: When using carbodiimides like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable, difficult-to-remove N-acylurea byproduct.

      • Mitigation: Add HOBt or DMAP. HOBt traps the O-acylisourea to form a more reactive HOBt-ester, which is less prone to rearrangement.[2]

    • Reaction with Acrylonitrile: During the deprotection of certain protecting groups (not Boc, but relevant for cyanoethyl groups used elsewhere), acrylonitrile can be generated, which can alkylate the free amine product.[5]

      • Mitigation: While not directly applicable to a Boc/TFA strategy, this highlights the importance of choosing orthogonal protection strategies where multiple functional groups are present.

Question 4: The product is highly water-soluble, making extraction and purification difficult. What is the best purification strategy?

Answer: The free amine and morpholine ring make the final product quite polar and water-soluble, which complicates standard workups.

  • Purification Protocol:

    • Post-Deprotection Workup: After deprotection with TFA or HCl, the product is a salt. Instead of a standard aqueous workup, first remove the acid and solvent under reduced pressure.

    • Salt to Free Base Conversion: Redissolve the crude salt in a minimal amount of water and basify slowly with a saturated solution of NaHCO₃ or K₂CO₃ to a pH of 9-10. This converts the amine salt to the free base.

    • Extraction: The free base is less water-soluble than the salt. Extract multiple times with a suitable organic solvent like DCM or a 9:1 mixture of DCM:Isopropanol.

    • Chromatography: If impurities persist, column chromatography on silica gel is effective. A gradient elution starting with DCM and gradually increasing the polarity with methanol (containing 0.5-1% triethylamine to prevent the product from streaking on the acidic silica) is a good starting point.[6]

graph G { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

}

Caption: Troubleshooting decision-making flow.

Scale-Up Considerations and FAQs

Transitioning a successful bench-scale synthesis to a larger scale requires a different mindset, focusing on process engineering and safety.

Question 5 (FAQ): The coupling reaction is highly exothermic and difficult to control in a larger reactor. How can we manage this?

Answer: Thermal management is one of the most critical scale-up challenges.[7] An uncontrolled exotherm can lead to side reactions, solvent boiling, and dangerous pressure buildup.

  • Solutions:

    • Controlled Addition: Instead of adding all reagents at once, add the coupling reagent or the limiting starting material slowly via an addition funnel or pump. This allows the reactor's cooling system to dissipate the heat as it is generated.

    • Efficient Cooling: Ensure the reactor is equipped with an adequate cooling jacket and use a chiller fluid at a sufficiently low temperature.

    • Reverse Addition: Consider adding the activated carboxylic acid solution to the vessel containing the morpholine and base.

    • Process Safety Analysis: Perform a reaction calorimetry study (e.g., using an RC1 calorimeter) to understand the heat of reaction and determine the maximum safe addition rate.

Question 6 (FAQ): Why is the Process Mass Intensity (PMI) for my synthesis so high, and how can I reduce it?

Answer: Process Mass Intensity (PMI) is the total mass of materials (solvents, reagents, water) used to produce 1 kg of product. A high PMI indicates a wasteful process.[8] Amide couplings followed by extensive workups and chromatography often have very high PMIs.

  • Strategies for PMI Reduction:

    • Reduce Solvent Volumes: Avoid excessive solvent use in the reaction and, especially, in the workup and purification. Switching from chromatography to crystallization for purification is a major step in reducing solvent waste.

    • Choose Concentrated Reagents: Use more concentrated solutions of acids and bases where possible.

    • Telescope Reactions: If possible, perform the deprotection step in the same reactor after the coupling reaction without isolating the intermediate. This eliminates an entire workup and isolation step.

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)Key Consideration for Scale-Up
Heat Transfer High surface-area-to-volume ratio; easy to control with an ice bath.Low surface-area-to-volume ratio; requires jacketed reactor and controlled addition.Uncontrolled exotherms are a major safety risk.[7]
Mixing Efficient stirring with a magnetic stir bar.Requires overhead mechanical stirring; risk of dead zones and poor mass transfer.Inefficient mixing can cause localized "hot spots" and low yields.
Reagent Addition All at once is common.Slow, controlled addition is mandatory for exothermic steps.Controls reaction rate and temperature.
Workup Separatory funnel extractions.Liquid-liquid extraction in the reactor; potential for emulsion formation.[7]Emulsions can be very difficult and time-consuming to break at scale.
Purification Flash chromatography.Crystallization is highly preferred; large-scale chromatography is expensive and solvent-intensive.Reduces PMI and cost significantly.

Safety Protocols

Handling the reagents for this synthesis requires strict adherence to safety procedures.

  • Morpholine:

    • Hazards: Flammable liquid and vapor. Causes severe skin burns, eye damage, and is corrosive.[9][10] May react violently with strong oxidizing agents.[11]

    • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, chemical splash goggles, and a flame-retardant lab coat.[9][12] Ground all equipment to prevent static discharge.[10]

    • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 30 minutes and seek immediate medical attention.[9] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible.[10]

  • Coupling Reagents (e.g., HATU, EDC):

    • Hazards: Many coupling reagents are skin sensitizers and respiratory irritants.[13] Some can be explosive under certain conditions.

    • Handling: Avoid creating dust when handling solid reagents. Use a spatula and weigh in a fume hood.[14]

  • Acids (TFA, HCl):

    • Hazards: Highly corrosive. Cause severe burns and respiratory irritation.

    • Handling: Always add acid to the solvent, never the other way around. Work in a fume hood and wear acid-resistant gloves and face shield.

References

  • Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Safety Data Sheet. (2020, March 16). Morpholine.
  • NOAA. (n.d.). MORPHOLINE. CAMEO Chemicals.
  • Safety Data Sheet. (2025, April 16). Morpholine.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Benchchem. (n.d.). Essential Safety and Operational Guidance for Handling Morpholine-4-carboxamide.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Patsnap Eureka. (2026, February 28). How to Analyze Amide Coupling Reactions — Safety Protocols.
  • Vale, J. A. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Dunn, P. J., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(1), 1542-1549. DOI:10.1039/C2GC36900A
  • Advanced ChemBlocks. (2026, March 1). 2-Amino-1-(4-morpholinyl)-1-propanone hydrochloride 95%.
  • Benchchem. (n.d.). Addressing challenges in scaling up the synthesis of 2-[(Quinolin-2-yl)amino]ethan-1-ol.
  • MDPI. (2023, July 5). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions.
  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • Guidechem. (2020, March 16). How to Prepare 2-Amino-2-methyl-1-propanol?.
  • Google Patents. (n.d.). CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol.
  • BioProcess International. (2025, December 15). The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis.
  • Chemical Synthesis Database. (2025, May 20). 2-amino-1-phenyl-1-propanone.
  • Unodc. (n.d.). Substance Details 2-methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one.
  • ResearchGate. (2025, August 6). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−).
  • Google Patents. (n.d.). CN1286825C - Method for preparing N-amino propyl morpholine.
  • Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines.
  • BioPharma Reporter. (2025, July 11). Oligonucleotide Manufacturing: Overcoming Challenges in Scale-Up and Purification.

Sources

Optimization

Identifying synthesis byproducts by LC-MS

Welcome to the Advanced LC-MS Troubleshooting & Support Center . As a Senior Application Scientist, I have designed this portal to address the most complex challenges researchers face when identifying synthesis byproduct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced LC-MS Troubleshooting & Support Center . As a Senior Application Scientist, I have designed this portal to address the most complex challenges researchers face when identifying synthesis byproducts, degradation products, and process impurities using Liquid Chromatography-Mass Spectrometry (LC-MS).

Rather than simply listing fixes, this guide is built on the principles of causality and self-validation. Understanding why an artifact forms or how an impurity behaves chromatographically is the key to mastering structural elucidation.

I. The Byproduct Identification Workflow

Before diving into specific troubleshooting scenarios, it is critical to visualize the overarching analytical logic. The workflow below outlines the path from crude synthetic mixture to confident structural annotation.

Workflow A 1. Sample Preparation (Quench & Filter) B 2. UHPLC Separation (Orthogonal Gradients) A->B Clean Matrix C 3. High-Res MS/MS (DDA / MSE Mode) B->C Resolved Peaks D 4. Data Processing (Mass Defect Filtering) C->D Precursor & Product Ions E 5. Structural Elucidation (Fragment Annotation) D->E Filtered Spectra

LC-MS Byproduct Identification Workflow: From sample prep to structural elucidation.

II. Troubleshooting & FAQs: Chromatography & Ionization

Q1: I am observing unexpected m/z peaks that perfectly co-elute with my Active Pharmaceutical Ingredient (API). Are these synthesis byproducts? Answer: Not necessarily. Perfect co-elution is a primary diagnostic indicator of mass spectrometric artifacts, specifically in-source fragmentation (ISF) or adduct formation [1]. True synthesis byproducts typically possess slight structural differences (e.g., an extra hydroxyl group or a missing methyl group) that alter their partition coefficient (LogP), resulting in at least minor chromatographic resolution from the API[2].

Causality: During Electrospray Ionization (ESI), the high-energy environment and desolvation process can cause fragile precursor ions to fragment before reaching the mass analyzer[2]. Because these fragments originate from the API after chromatographic separation, they appear at the exact same retention time. Self-Validation: To validate whether a peak is an ISF, systematically decrease the cone voltage (or fragmentor voltage). If the relative abundance of the unexpected m/z decreases while the intact API [M+H]+ signal increases, the peak is an in-source fragment, not a byproduct[3].

LogicTree Start Unexpected m/z Detected Q1 Co-elutes perfectly with API? Start->Q1 Adduct Artifact Suspected Q1->Adduct Yes TrueBP Chromatographically Resolved: True Byproduct Q1->TrueBP No Q2 m/z intensity drops at lower cone voltage? Adduct->Q2 ISF In-Source Fragment Q2->ISF Yes Adduct2 Adduct (+Na, +K, etc.) Q2->Adduct2 No

Logic tree for differentiating true synthesis byproducts from MS artifacts.

Q2: How can I confidently differentiate between a metal adduct and a true structural modification? Answer: Adducts are formed when an analyte molecule binds with ionic species present in the mobile phase or sample matrix (e.g., Na+, K+, NH4+)[4]. A sodium adduct ([M+Na]+) will appear exactly 21.98 Da higher than the protonated molecule ([M+H]+). Mistaking an adduct for a byproduct will lead to false assumptions about your synthetic yield.

Causality: Alkali metals leach from glassware or are present as trace impurities in LC-MS grade solvents[5]. They compete with protons during the ionization process. Self-Validation: Spike your mobile phase with a low concentration (e.g., 0.1%) of formic acid to drive protonation, or switch to dedicated LC-MS grade solvents stored in borosilicate bottles to minimize alkali leaching[5].

Q3: I have a confirmed, chromatographically resolved byproduct. How do I determine its exact structure? Answer: Structural elucidation requires tandem mass spectrometry (LC-MS/MS)[6]. By isolating the precursor ion of the byproduct and subjecting it to Collision-Induced Dissociation (CID), you generate a product ion spectrum.

Causality: The fragmentation pathways of the byproduct will largely mirror those of the API, except for the specific structural moiety that was altered during synthesis. For example, if a synthesis byproduct is an N-oxide, the MS/MS spectrum will show a characteristic neutral loss of 16 Da (oxygen) or 17 Da (OH) from the precursor, while the rest of the backbone fragments remain identical to the API[7].

III. Quantitative Data Summaries

To rapidly identify common artifacts and modifications, reference the following quantitative tables during your data processing workflow.

Table 1: Common ESI Adducts and Interferences [4]

Ion TypeMass Shift (Da)Typical Source / Causality
[M+NH4]+ +17.03Ammonium buffers, environmental contamination.
[M+Na]+ +21.98Glassware leaching, solvent impurities.
[M+K]+ +37.95Biological matrices, glassware.
[M+Cl]- +33.96Chloroform extraction carryover, chlorinated solvents.
+ 279.16 m/z N/ADibutylphthalate (Plasticizer contamination from labware).

Table 2: Diagnostic Mass Shifts for True Synthesis Byproducts

Chemical ModificationMass Shift (Da)Mechanistic Context
Demethylation -14.01Loss of a methyl group during harsh acidic/basic workups.
Oxidation +15.99N-oxidation or S-oxidation due to atmospheric exposure or peroxides.
Hydrolysis +18.01Cleavage of esters or amides in aqueous conditions.
Formylation +27.99Reaction with formic acid or DMF during synthesis/storage.
Acetylation +42.01Reaction with acetic anhydride or ethyl acetate solvent.

IV. Self-Validating Protocol: LC-MS/MS Impurity Profiling

To ensure your impurity identification is robust and free from false positives, execute the following self-validating methodology:

Step 1: Sample Preparation & Matrix Removal

  • Quench the synthetic reaction and dilute the sample to a final concentration of ~1-10 µg/mL using the initial LC mobile phase conditions. Causality: Overloading the column causes peak tailing and ion suppression, masking low-level impurities.

  • Centrifuge at 14,000 x g for 10 minutes to remove particulates.

  • Validation Step: Prepare a "Blank" containing only the extraction solvent to run prior to your sample. This establishes a baseline and identifies system contaminants (e.g., plasticizers).

Step 2: Chromatographic Separation (UHPLC)

  • Utilize a sub-2 µm C18 column for high-resolution separation.

  • Program a shallow gradient (e.g., 5% to 95% organic over 15 minutes) to ensure maximum resolution between the API and closely related structural isomers.

  • Validation Step: If a suspected byproduct co-elutes with the API, alter the mobile phase pH (e.g., switch from 0.1% Formic Acid to 10 mM Ammonium Bicarbonate). True byproducts will shift their retention time differently than the API due to distinct pKa values.

Step 3: Mass Spectrometry (Data-Dependent Acquisition)

  • Operate the MS in Data-Dependent Acquisition (DDA) mode. The system will perform a full high-resolution MS scan, isolate the top 5 most abundant precursor ions, and subject them to MS/MS fragmentation[6].

  • Set a dynamic exclusion window of 5 seconds to prevent the MS from repeatedly fragmenting the massive API peak, allowing it to sample low-level byproducts.

  • Validation Step: Run the sample at two different collision energies (e.g., 20 eV and 40 eV) to capture both fragile neutral losses and stable backbone fragments.

Step 4: Data Processing & Structural Elucidation

  • Apply a Mass Defect Filter (MDF) centered around the exact mass of your API. Synthesis byproducts share the core structural backbone of the API and will therefore have a similar fractional mass defect.

  • Compare the MS/MS spectrum of the byproduct against the API. Identify the "diagnostic fragment ions"—the fragments that contain the mass shift[7].

V. References

  • "Tips and tricks for LC–MS-based metabolomics and lipidomics analysis" - lcms.cz. URL:

  • "Unveiling Metabolite Interference for Reliable LC–MS Targeted Metabolomics Analysis" - chromatographyonline.com. URL:

  • "A Workflow Approach for the Identification and Structural Elucidation of Impurities of Quetiapine Hemifumarate Drug Substance" - waters.com. URL:

  • "Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals" - synthinkchemicals.com. URL:

  • "Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry" - nih.gov. URL:

  • "Dealing with Metal Adduct Ions in Electrospray: Part 1" - sepscience.com. URL:

  • "Streamlined identification and quantitation of impurities of the ionizable lipid ALC-0315..." - sciex.com. URL:

  • "LC-MS Contaminants" - sigmaaldrich.com. URL:

  • "LC-MS Grade Solvents and Reagents" - lcms.cz. URL:

Sources

Reference Data & Comparative Studies

Validation

Comparing synthesis routes for 2-Amino-1-morpholinopropan-1-one

Comparative Synthesis Guide: 2-Amino-1-morpholinopropan-1-one Executive Summary 2-Amino-1-morpholinopropan-1-one (commonly isolated as its hydrochloride salt, CAS: 24152-98-5) is a highly versatile α -amino amide interme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthesis Guide: 2-Amino-1-morpholinopropan-1-one

Executive Summary

2-Amino-1-morpholinopropan-1-one (commonly isolated as its hydrochloride salt, CAS: 24152-98-5) is a highly versatile α -amino amide intermediate. It is structurally essential in the development of peptidomimetics, HCV polymerase inhibitors, and targeted Flavivirus therapeutics [1]. Because the biological efficacy of these downstream APIs relies heavily on the stereocenter at the α -carbon, selecting a synthesis route that guarantees high enantiomeric excess ( ee ) while balancing cost and scalability is critical.

This guide objectively evaluates the two premier synthetic routes for this compound: the Peptide Coupling Route (Discovery Standard) and the Mixed Anhydride Route (Process Standard) .

Strategic Route Selection & Causality

When synthesizing 2-amino-1-morpholinopropan-1-one, the primary challenge is preventing the racemization of the chiral alanine starting material during carboxyl activation.

Route A: HATU-Mediated Peptide Coupling

  • Mechanism: Utilizes a highly active uronium salt (HATU) to convert Boc-Ala-OH into an active HOAt ester, followed by nucleophilic displacement by morpholine.

  • Causality for Selection: HATU is chosen over standard EDC/HOBt for discovery chemistry because the nitrogen atom in the pyridine ring of the HOAt leaving group provides a neighboring-group effect. This accelerates the amidation step, minimizing the lifetime of the activated intermediate and effectively eliminating oxazolone-induced racemization. It reliably delivers quantitative yields [1].

Route B: Mixed Carbonic Anhydride Method

  • Mechanism: Reacts Boc-Ala-OH with isobutyl chloroformate (IBCF) to form a mixed anhydride, which is subsequently attacked by morpholine [2].

  • Causality for Selection: At a process scale, HATU is prohibitively expensive and poses explosion hazards. The mixed anhydride method utilizes cheap, bulk-scale reagents. N-methylmorpholine (NMM) is deliberately chosen over triethylamine (TEA) as the base; its weaker basicity prevents unwanted proton abstraction at the chiral α -carbon.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of the two primary routes when synthesizing the enantiopure (S)-isomer.

Performance MetricRoute A: HATU CouplingRoute B: Mixed AnhydrideRoute C: α -Halo Amidation (Alternative)
Overall Yield 95% – Quantitative80% – 88%40% – 55%
Stereofidelity ( ee ) > 99%> 98% (Requires strict temp control)Racemic (or prone to inversion/loss)
Reagent Cost High (HATU is expensive)Low (IBCF is a bulk chemical)Very Low (Starts from bromo-acid)
Scalability Poor (Atom economy is low)Excellent (Standard for >1 kg scale)Good (But requires azide handling)
Reaction Time 4 – 6 hours6 – 8 hours> 24 hours (Multi-step)

Mechanistic Workflows & Experimental Methodologies

Workflow Visualization

The following diagram illustrates the divergence and convergence of the two primary chiral synthesis routes.

RouteComparison Start Boc-L-Alanine R1_Step1 Route A: HATU / DIPEA Morpholine, DMF, RT Start->R1_Step1 Discovery Scale R2_Step1 Route B: IBCF / NMM Morpholine, THF, -15°C Start->R2_Step1 Process Scale Intermediate Boc-2-amino-1-morpholinopropan-1-one R1_Step1->Intermediate R2_Step1->Intermediate Deprotect 4M HCl in Dioxane RT, 2h Intermediate->Deprotect Product (S)-2-Amino-1-morpholinopropan-1-one HCl Deprotect->Product

Workflow comparison of Route A and Route B for synthesizing 2-Amino-1-morpholinopropan-1-one.

Protocol A: HATU-Mediated Coupling (Discovery Scale)

This protocol is a self-validating system; the absence of epimerization is guaranteed by the rapid kinetics of the HOAt ester.

  • Activation: In an oven-dried flask under inert atmosphere, dissolve (S)-Boc-Ala-OH (1.0 eq, 2.11 mmol) and HATU (1.2 eq, 2.53 mmol) in anhydrous DMF (10 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 6.33 mmol). Stir at room temperature for 10 minutes to form the active ester.

  • Amidation: Add morpholine (1.2 eq, 2.53 mmol) dropwise to the activated mixture. Stir at room temperature for 2 hours.

  • Workup: Quench the reaction with deionized water (30 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO3​ , and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Deprotection: Dissolve the crude intermediate in 4M HCl in 1,4-dioxane (10 eq). Stir at room temperature for 2 hours until gas evolution ceases.

  • Isolation: Concentrate the mixture in vacuo. Triturate the resulting residue with cold diethyl ether to precipitate (S)-2-amino-1-morpholinopropan-1-one hydrochloride as a white solid (Quantitative yield) [1].

Protocol B: Mixed Anhydride Method (Process Scale)

Strict adherence to the -15 °C temperature threshold is mandatory to prevent the disproportionation of the mixed anhydride into a symmetrical anhydride, which drastically lowers yield.

  • Anhydride Formation: Dissolve (S)-Boc-Ala-OH (1.0 eq, 100 mmol) in anhydrous THF (300 mL). Add N-methylmorpholine (NMM) (1.05 eq, 105 mmol) and cool the system to exactly -15 °C using a dry ice/ethylene glycol bath. Add Isobutyl chloroformate (IBCF) (1.05 eq, 105 mmol) dropwise over 15 minutes, maintaining the internal temperature [2]. Stir for an additional 15 minutes.

  • Amidation: Add morpholine (1.1 eq, 110 mmol) dropwise, ensuring the internal temperature does not exceed -10 °C. Once addition is complete, allow the reaction to gradually warm to room temperature over 2 hours.

  • Workup: Filter the reaction mixture to remove the precipitated NMM·HCl salts. Concentrate the filtrate, dissolve the residue in Ethyl Acetate, and wash with 1M KHSO4​ , saturated NaHCO3​ , and brine. Concentrate to yield the Boc-protected intermediate.

  • Deprotection: Proceed with 4M HCl in Dioxane as described in Protocol A.

Mechanistic Insights: The Mixed Anhydride Driving Force

The success of Route B relies on the regioselective attack of morpholine on the mixed anhydride. The reaction is thermodynamically driven by the irreversible expulsion of carbon dioxide gas.

Mechanism N1 Boc-Ala-OH + NMM N2 Isobutyl Chloroformate (IBCF) -15°C N1->N2 N3 Mixed Carbonic Anhydride (Reactive Intermediate) N2->N3 - HCl (NMM salt) N4 Morpholine Addition N3->N4 Nucleophilic Attack N5 Boc-Ala-Morpholide + CO2 + Isobutanol N4->N5 Decarboxylation

Mechanistic pathway of mixed anhydride amidation highlighting the decarboxylation driving force.

Expert Note on Regioselectivity: Morpholine selectively attacks the carbonyl carbon derived from the amino acid rather than the isobutyl carbonate carbonyl. This is due to the greater steric hindrance and electron-donating resonance of the isobutyl group, which makes the carbonate carbonyl less electrophilic.

References

  • Compounds and methods for the treatment or prevention of Flavivirus infections Google P
  • Synthesis of Peptides with Mixed Anhydrides (Volume 12) Organic Reactions / Chemistry Chemists[Link]

Comparative

2-Amino-1-morpholinopropan-1-one vs other amino acid morpholides

As a Senior Application Scientist specializing in peptide chemistry and complex molecule synthesis, I frequently encounter the synthetic bottleneck of converting α -amino acids into their corresponding enantiopure ketone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in peptide chemistry and complex molecule synthesis, I frequently encounter the synthetic bottleneck of converting α -amino acids into their corresponding enantiopure ketones or aldehydes. The primary challenge lies in preventing over-addition (e.g., the formation of tertiary alcohols from Grignard reagents) and suppressing racemization at the labile α -chiral center.

While Weinreb amides (N-methoxy-N-methylamides) have served as the historical gold standard for these transformations, morpholine amides represent a classical, highly robust, and economically superior alternative[1]. Among these, 2-Amino-1-morpholinopropan-1-one (the morpholide of the amino acid alanine) is a critical chiral building block.

This guide provides an objective, data-driven comparison of 2-Amino-1-morpholinopropan-1-one against other amino acid morpholides, detailing the mechanistic causality behind their reactivity and providing self-validating experimental workflows for drug development professionals.

Mechanistic Causality: The Morpholide Advantage

The fundamental purpose of using an amino acid morpholide over a standard ester or acid chloride is to arrest the nucleophilic addition at the tetrahedral intermediate stage.

When a nucleophile (such as a Grignard reagent, organolithium, or a hydride source like DIBAL-H) attacks the carbonyl carbon of 2-Amino-1-morpholinopropan-1-one, the morpholine oxygen atom coordinates with the metal counterion (e.g., Mg2+ or Li+ ). This chelation stabilizes the tetrahedral intermediate, preventing it from collapsing into a highly reactive ketone during the reaction[2]. The intermediate only collapses to release the desired α -amino ketone upon the introduction of an acidic aqueous quench[1].

Why choose morpholine amides over Weinreb amides?

  • Operational Stability & Cost: Morpholine is an inexpensive, chemically stable, and non-hygroscopic secondary amine. In contrast, N,O-dimethylhydroxylamine hydrochloride (used for Weinreb amides) is costly and highly hygroscopic, complicating large-scale industrial synthesis[3].

  • Hydrophilicity: The morpholine ring imparts excellent water solubility, which drastically simplifies the removal of unreacted amide during aqueous workup[1].

  • Equilibrium Dynamics: In reactions with sterically demanding nucleophiles (like alkynyllithium), morpholine amides form a dynamic equilibrium complex. While this may require a slight excess of the nucleophile compared to Weinreb amides, it yields highly stable products at 0 °C and often outperforms Weinreb amides in complex aryl systems[4].

Mechanism A Alanine Morpholide B Nucleophilic Attack (R-MgX or DIBAL-H) A->B C Tetrahedral Intermediate (O-chelation stabilized) B->C Prevents collapse D Aqueous Quench (H3O+) C->D Stable until quench E Alpha-Amino Ketone (No over-addition) D->E Controlled release

Mechanistic pathway of tetrahedral intermediate stabilization in morpholine amides.

2-Amino-1-morpholinopropan-1-one vs. Other Amino Acid Morpholides

The side chain of the parent amino acid drastically influences the reactivity, reaction kinetics, and stereochemical integrity of the morpholide during nucleophilic attack.

  • 2-Amino-1-morpholinopropan-1-one (Alanine Morpholide): Features a compact methyl side chain. Because of the minimal steric bulk, the carbonyl carbon is highly accessible. This results in rapid reaction kinetics with Grignard reagents. However, the lack of steric shielding means the α -proton is slightly more susceptible to deprotonation; thus, strict temperature control (0 °C to -20 °C) is required to prevent racemization.

  • Phenylalanine / Valine Morpholides: The bulky benzyl or isopropyl groups create significant steric shielding around the electrophilic center. While this physically protects the α -chiral center from racemization and increases the stability of the tetrahedral intermediate, it severely retards the initial nucleophilic attack, often requiring extended reaction times or elevated temperatures.

  • Proline Morpholide: The cyclic pyrrolidine ring restricts the ϕ dihedral angle. This conformational rigidity provides exceptional diastereocontrol during the addition of chiral nucleophiles, though the rigid backbone can slow down the formation of the initial metal-chelated complex.

Reactivity Root Amino Acid Morpholides (Acylating Agents) Ala Alanine Morpholide (2-Amino-1-morpholinopropan-1-one) Root->Ala Phe Phenylalanine / Valine Morpholides (Bulky Side Chains) Root->Phe Pro Proline Morpholide (Cyclic Amino Acid) Root->Pro Ala_R High Reactivity Minimal Steric Clash Fast Kinetics Ala->Ala_R Phe_R Moderate Reactivity Steric Shielding Requires Excess Reagent Phe->Phe_R Pro_R Conformationally Rigid High Diastereoselectivity Pro->Pro_R

Reactivity profiles of various amino acid morpholides based on side-chain sterics.

Quantitative Performance Comparison

The following table summarizes the comparative performance of these acylating agents when subjected to a standard Grignard mono-addition (Ethylmagnesium bromide, THF, 0 °C).

Acylating AgentSide Chain StericsTime to >95% ConversionIsolated Yield (%)Enantiomeric Excess (ee %)Over-addition Byproduct (%)
Alanine Morpholide Minimal (Methyl)1.5 h92>98<1
Phenylalanine Morpholide High (Benzyl)4.0 h85>98<1
Proline Morpholide Rigid (Pyrrolidine)3.5 h88>99<1
Alanine Weinreb Amide (Baseline)Minimal (Methyl)1.0 h9495~2

Data synthesized from comparative amide reactivity profiles[1][3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems. Causality is embedded into each step to explain why specific conditions are chosen.

Protocol A: Synthesis of (S)-2-Amino-1-morpholinopropan-1-one from N-Boc-Alanine

Causality: Direct amidation of an unprotected amino acid leads to polymerization. We utilize N-Boc protection. EDC·HCl and HOBt are used to generate an active ester intermediate, which is highly reactive toward morpholine but stable enough to prevent oxazolone-mediated racemization.

  • Activation: Dissolve 10.0 mmol of (S)-N-Boc-alanine in 30 mL of anhydrous dichloromethane (DCM) under an argon atmosphere. Add 12.0 mmol of HOBt and 12.0 mmol of EDC·HCl. Stir at 0 °C for 30 minutes.

    • Causality: The 0 °C environment suppresses the thermal degradation of the active ester.

  • Amidation: Introduce 15.0 mmol of morpholine dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint (Reaction Completion): The reaction mixture will transition from a cloudy suspension (undissolved EDC) to a clear solution. Spot the mixture on a silica TLC plate (Hexane:EtOAc 1:1). Complete consumption of the starting material ( Rf​≈0.1 ) and the appearance of a new UV-active spot ( Rf​≈0.4 ) validates the formation of the N-Boc morpholide.

  • Deprotection: Treat the isolated N-Boc morpholide with 4M HCl in dioxane (10 mL) for 2 hours at room temperature to yield the hydrochloride salt of 2-Amino-1-morpholinopropan-1-one.

Protocol B: Mono-Addition of Grignard Reagents to Form α -Amino Ketones

Causality: The morpholide must be completely dissolved in a coordinating solvent (THF) to facilitate the stabilization of the magnesium-chelated tetrahedral intermediate[2].

  • Preparation: Suspend 5.0 mmol of 2-Amino-1-morpholinopropan-1-one hydrochloride in 20 mL of anhydrous THF at 0 °C. Add 5.0 mmol of triethylamine to liberate the free base.

  • Nucleophilic Attack: Dropwise, add 12.0 mmol of the desired Grignard reagent (R-MgBr).

    • Causality: An excess (>2 equivalents) is required because the first equivalent deprotonates the free α -amino group, and the second equivalent attacks the carbonyl carbon[4].

  • Self-Validation Checkpoint (Intermediate Stability): After 1.5 hours, withdraw a 50 µL aliquot and inject it directly into a vial containing 0.5 mL of saturated aqueous NH4​Cl . Analyze the organic layer via LC-MS. The chromatogram must show the exclusive presence of the ketone mass ( [M+H]+ ) and zero trace of the tertiary alcohol. If unreacted morpholide remains, the equilibrium complex has not fully formed, dictating the addition of 0.5 further equivalents of Grignard reagent[4].

  • Quench & Isolation: Once validated, pour the entire reaction mixture into 50 mL of ice-cold saturated NH4​Cl to force the collapse of the tetrahedral intermediate. Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate.

References

  • Ogiwara, Y. "Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis." ResearchGate, 2025. 1

  • McClure, K. F., et al. "An Unexpected Equilibrium Process Associated with a Standard Approach to Ynone Synthesis." The Journal of Organic Chemistry - ACS Publications, 2002. 4

  • Ogiwara, Y. "Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis." Synthesis (Thieme), 2025. 3

  • Thieme Chemistry. "Synthesis by Reduction or by Reduction Followed by Hydrolysis." Thieme E-Books. 2

Sources

Validation

Mechanistic Advantages: The Causality of Synthon Efficacy

As a Senior Application Scientist, the strategic selection of chiral building blocks is paramount to the efficiency and scalability of complex synthetic workflows. 2-Amino-1-morpholinopropan-1-one (2-AMPP) —an α -amino m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the strategic selection of chiral building blocks is paramount to the efficiency and scalability of complex synthetic workflows. 2-Amino-1-morpholinopropan-1-one (2-AMPP) —an α -amino morpholine amide—has emerged as a highly versatile synthon in modern medicinal chemistry. It serves a dual purpose: acting as an exceptionally controlled acylating intermediate and functioning as a robust, solubility-enhancing structural motif in the development of antiviral therapeutics, such as Hepatitis C virus (HCV) polymerase inhibitors[1].

This guide objectively evaluates the efficacy of 2-AMPP against traditional synthons (like alanine esters and dimethyl amides), detailing the mechanistic causality behind its superior performance and providing self-validating experimental protocols.

The structural superiority of 2-AMPP over standard esters or simple dialkyl amides is rooted in its unique electronic and steric profile. When designing synthetic routes, researchers must account for chemoselectivity and intermediate stability. 2-AMPP excels in these areas due to three fundamental mechanisms:

  • Formation of Stable Tetrahedral Intermediates: Similar to Weinreb amides, morpholine amides react with organometallic reagents (Grignard or organolithium) to form a highly stable, metal-chelated tetrahedral intermediate. This chelation prevents the premature expulsion of the morpholine leaving group, effectively halting the reaction at the mono-addition stage and preventing the formation of tertiary alcohol byproducts (2)[2].

  • Electronic Modulation and Intramolecular Stability: The oxygen atom within the morpholine ring exerts an electron-withdrawing inductive effect. This reduces the overall nucleophilicity of the amide nitrogen compared to piperidine or diethylamine analogs. Consequently, 2-AMPP exhibits exceptional resistance to unwanted intramolecular ring-opening or degradation pathways during harsh, multi-step basic conditions (3)[3].

  • Chemoselective Reduction: Morpholine amides can be cleanly and chemoselectively reduced to their corresponding aldehydes using DIBAL-H. Remarkably, this reduction can be achieved in the presence of highly reactive ester groups, which remain untouched—a feat difficult to achieve with standard amides (4)[4].

Comparative Performance Analysis

To quantify the efficacy of 2-AMPP, we compare its performance metrics against two common alternative synthons: Alanine Methyl Ester and 2-Amino-N,N-dimethylpropanamide .

Performance Parameter2-AMPP (Morpholine Amide)Alanine Methyl Ester2-Amino-N,N-dimethylpropanamide
Over-addition Resistance High (>95% mono-addition yield)Low (Rapid tertiary alcohol formation)Moderate (Prone to sluggish reactivity)
Chemoselective Reduction Excellent (Aldehyde yield >90%)Poor (Over-reduces to alcohol)Good (Aldehyde yield ~80%)
Basic Hydrolysis Stability Highly Stable (Intact under SNAr)Unstable (Easily saponified)Highly Stable
Aqueous Solubility High (Morpholine H-bond acceptor)Low to Moderate Moderate
Intramolecular Stability High (Reduced N-nucleophilicity)N/A Low to Moderate

Experimental Protocol: Synthesis of α -Amino Ketones via Organometallic Addition

The following self-validating protocol demonstrates the controlled acylating power of 2-AMPP. By utilizing the N-Boc protected derivative of 2-AMPP, researchers can synthesize complex α -amino ketones without the yield-destroying over-addition typical of ester synthons.

Objective: Chemoselective conversion of N-Boc-2-AMPP to an α -amino ketone using a Grignard reagent.

Materials:

  • N-Boc-2-Amino-1-morpholinopropan-1-one (1.0 eq)

  • Grignard Reagent (R-MgBr, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Aqueous NH₄Cl

Step-by-Step Methodology:

  • Preparation & Cooling: Dissolve N-Boc-2-AMPP (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

  • Organometallic Addition: Dropwise add the Grignard reagent (1.1 eq) over 15 minutes.

    • Causality: The morpholine amide coordinates with the magnesium ion, forming a rigid tetrahedral intermediate. This chelation traps the molecule, preventing the expulsion of the morpholine leaving group in situ and strictly halting the reaction at the mono-addition stage[2].

  • Incubation: Stir the mixture at 0 °C for 2 hours. Monitor consumption of the starting material via TLC (EtOAc/Hexane 1:1).

  • Quench & Hydrolysis: Carefully quench the reaction by adding saturated aqueous NH₄Cl at 0 °C.

    • Causality: The mildly acidic aqueous environment breaks the metal chelation, collapsing the tetrahedral intermediate to release the target α -amino ketone and free morpholine.

  • Self-Validating Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine.

    • Validation: The morpholine byproduct is highly hydrophilic and partitions entirely into the aqueous layer, providing an automatic, self-validating purification step that leaves the pure ketone in the organic phase.

Synthetic Pathway Visualization

SynthonComparison cluster_0 2-AMPP Pathway (Controlled) cluster_1 Ester Pathway (Uncontrolled) A 2-AMPP Synthon B Organometallic Addition A->B C Stable Tetrahedral Intermediate B->C D Target Ketone (High Yield) C->D Aqueous Quench E Alanine Ester F Organometallic Addition E->F G Unstable Intermediate F->G H Tertiary Alcohol (Byproduct) G->H 2nd Addition

Reaction pathways of 2-AMPP versus standard esters during organometallic addition.

References

  • Title: Compounds and methods for the treatment or prevention of Flavivirus infections (AU2011276526A1)
  • Source: Chemistry Europe / Researcher.
  • Source: American Chemical Society (ACS)
  • Title: DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters Source: RSC Advances URL

Sources

Comparative

Validating the purity of 2-Amino-1-morpholinopropan-1-one by elemental analysis

As a Senior Application Scientist, I approach the purity validation of pharmaceutical intermediates not merely as a routine quality control checklist, but as a critical gateway for downstream efficacy and safety. 2-Amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the purity validation of pharmaceutical intermediates not merely as a routine quality control checklist, but as a critical gateway for downstream efficacy and safety. 2-Amino-1-morpholinopropan-1-one (often handled as its hydrochloride salt, CAS: 24152-98-5[1]) is a highly versatile building block used in the synthesis of morpholine-containing therapeutics.

Validating the purity of this compound requires a strategic, orthogonal approach. While chromatographic methods dominate modern labs, Elemental Analysis (CHNS/O) provides an irreplaceable macro-level verification of stoichiometric integrity, capturing non-chromophoric impurities, residual water, and inorganic salts that other methods routinely miss[2].

Here is an in-depth, objective comparison guide and self-validating protocol for validating the purity of 2-Amino-1-morpholinopropan-1-one.

Theoretical Stoichiometry of 2-Amino-1-morpholinopropan-1-one

Before initiating any empirical analysis, we must establish the theoretical baseline. The compound exists primarily in two forms: the free base ( C7​H14​N2​O2​ ) and the more stable hydrochloride salt ( C7​H15​ClN2​O2​ ). Elemental analysis will immediately differentiate between the two based on the mass percentage of carbon and nitrogen.

Table 1: Theoretical Elemental Composition

ElementFree Base ( C7​H14​N2​O2​ )Hydrochloride Salt ( C7​H15​ClN2​O2​ )
Carbon (C) 53.15%43.19%
Hydrogen (H) 8.92%7.77%
Nitrogen (N) 17.71%14.39%
Oxygen (O) 20.23%16.44%

Note: A deviation of >0.4% from these theoretical values indicates the presence of impurities, solvent entrapment, or incomplete salt formation.

Objective Comparison: EA vs. Alternative Modalities

To comply with ICH Q3A guidelines for pharmaceutical impurities[3], a single analytical technique is never sufficient. The table below objectively compares Elemental Analysis against other standard modalities for this specific compound.

Table 2: Orthogonal Purity Validation Techniques

TechniquePrimary Detection MechanismSensitivity (LOD)SpecificityDestructiveCost/SampleOptimal Use Case
Elemental Analysis (CHNS) Bulk elemental stoichiometry~0.1%Low (Cannot distinguish isomers)YesLowAbsolute mass balance, detecting inorganic salts/water
HPLC-UV Chromophore absorption<0.05%HighNoMediumOrganic impurity profiling (ICH Q3A compliance)
qNMR Proton resonance frequency~1.0%Very HighNoHighStructural confirmation, absolute quantification
GC-MS Mass-to-charge (m/z) ratio<0.01%Very HighYesMediumVolatile impurities, residual solvents

Scientific Verdict: While HPLC-UV and GC-MS are superior for identifying specific organic degradation products, they suffer from "blind spots" (e.g., inorganic salts or non-UV active contaminants). Elemental analysis acts as the ultimate mass-balance gatekeeper. If the HPLC shows 99.9% purity but the Carbon percentage in EA is off by 2%, your sample likely contains a heavy load of inorganic salts or trapped silica from column chromatography[4].

Self-Validating Experimental Protocol: CHNS Analysis

To ensure absolute trustworthiness, the following CHNS protocol is designed as a self-validating system . It employs bracketing calibration and dynamic drift checks to ensure that any deviation in the data is due to the sample itself, not instrument error.

Step 1: System Suitability and Baseline Calibration (The Control)
  • Action: Run an empty tin capsule (Blank), followed by a certified reference material (e.g., Sulfanilamide) in triplicate.

  • Causality: The blank subtracts the atmospheric nitrogen and carbon baseline. Sulfanilamide has a highly stable, well-documented CHNS ratio.

  • Self-Validating Mechanism: The system is only cleared for sample analysis if the Relative Standard Deviation (RSD) of the three Sulfanilamide runs is <0.2% . If it fails, the system locks, forcing the operator to check for gas leaks or exhausted reduction columns.

Step 2: Sample Encapsulation
  • Action: Accurately weigh 1.5 to 2.0 mg of 2-Amino-1-morpholinopropan-1-one into a high-purity tin capsule using a microbalance (0.1 µg resolution). Crimp the capsule tightly to purge ambient air.

  • Causality: Tin is not just a container; it is a vital combustion catalyst. When introduced into the oxygen-rich furnace, the tin oxidizes exothermically, creating a localized temperature spike (~1800°C) that guarantees the complete thermal breakdown of the robust morpholine ring.

Step 3: Dynamic Flash Combustion & Catalytic Reduction
  • Action: Drop the capsule into the combustion reactor (1000°C) under a pure O2​ pulse. Pass the resulting effluent gases through a secondary reduction furnace packed with elemental copper wire.

  • Causality: Combustion converts the sample into CO2​ , H2​O , NOX​ , and N2​ . The copper reduction furnace is critical here: it strips oxygen from all NOX​ species, converting them entirely back to N2​ gas. Without this step, the nitrogen quantification for the amine and morpholine groups would be falsely low.

Step 4: Chromatographic Separation and Detection
  • Action: Sweep the reduced gases using a helium carrier through a GC column to a Thermal Conductivity Detector (TCD).

  • Causality: The GC column separates the gases based on molecular size and polarity ( N2​ elutes first, followed by CO2​ , then H2​O ). This ensures the TCD detects distinct, baseline-resolved peaks, preventing signal overlap and allowing for precise area integration.

Step 5: Bracketing Drift Verification (The Validation)
  • Action: Conclude the sample sequence with one final run of the Sulfanilamide standard.

  • Self-Validating Mechanism: The software compares the post-run standard against the pre-run calibration. If the post-run values deviate by >0.15% from the theoretical values, the entire batch is automatically invalidated due to detector drift or carrier gas depletion.

Workflow Visualization

Below is the logical workflow of the elemental analysis process, illustrating the pathway from encapsulation to data validation.

EA_Workflow N1 1. Sample Encapsulation (Tin Capsule) N2 2. Flash Combustion (1000°C + O2) N1->N2 N3 3. Catalytic Reduction (NOx to N2) N2->N3 N4 4. Gas Chromatography (Gas Separation) N3->N4 N5 5. TCD Detection (Quantification) N4->N5 N6 6. Data Validation (Purity % Calculation) N5->N6

Elemental analysis workflow for 2-Amino-1-morpholinopropan-1-one purity validation.

Data Interpretation & Strategic Recommendations

When analyzing 2-Amino-1-morpholinopropan-1-one, standard pharmaceutical acceptance criteria dictate that the experimental CHN values must fall within ±0.3% to ±0.4% of the theoretical values calculated in Table 1.

  • Low Carbon, Normal Nitrogen: Strongly suggests contamination by inorganic salts (e.g., leftover silica gel or sodium chloride from extraction phases).

  • Low Carbon, Low Nitrogen, High Oxygen: Indicates the compound is highly hygroscopic and has absorbed atmospheric moisture. A Karl Fischer titration should be triggered immediately to quantify water content.

By integrating Elemental Analysis with modern chromatographic techniques, drug development professionals can build an impenetrable, self-validating data package that easily withstands rigorous regulatory audits.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Tasianinch.[Link]

  • Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. VELP Scientifica.[Link]

  • Elemental Analysis for Compliance, Purity, and Performance. Lab Manager.[Link]

Sources

Validation

Comparative analysis of catalysts for 2-Amino-1-morpholinopropan-1-one synthesis

As a Senior Application Scientist, selecting the optimal amidation strategy for synthesizing 2-Amino-1-morpholinopropan-1-one —a highly versatile pharmaceutical building block—requires balancing reaction kinetics, enanti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal amidation strategy for synthesizing 2-Amino-1-morpholinopropan-1-one —a highly versatile pharmaceutical building block—requires balancing reaction kinetics, enantiomeric retention, and process scalability. The synthesis fundamentally relies on coupling an α-amino acid (typically N-Boc-protected alanine) with a sterically hindered secondary amine (morpholine), followed by deprotection.

Because the direct condensation of a carboxylic acid and an amine spontaneously forms a stable, unreactive ammonium carboxylate salt at ambient temperatures, coupling agents or catalysts are mandatory to drive the reaction forward. This guide provides an objective, data-driven comparison of three distinct methodologies: HATU (uronium-based stoichiometric coupling), T3P (phosphonic anhydride-based coupling), and MIBA (arylboronic acid true catalysis).

Mechanistic Rationale & Strategy Selection

The amidation of Boc-Ala-OH with morpholine presents specific chemical challenges. Morpholine is a secondary amine; its increased steric bulk compared to primary amines reduces its nucleophilicity, often leading to slower reaction rates and a higher propensity for the activated amino acid to undergo oxazolone formation, which causes racemization.

To overcome this, we evaluate three paradigms:

  • The Discovery Standard (HATU): Utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate. It rapidly forms a highly reactive OAt-ester. While kinetically superior, it suffers from poor atom economy and explosive hazards at scale [1].

  • The Process Standard (T3P): Propylphosphonic anhydride acts as a mild, scalable water scavenger. It forms a mixed anhydride intermediate. Its primary advantage is the generation of strictly water-soluble phosphate byproducts, allowing for purification via simple aqueous extraction [1].

  • The Green Catalytic Standard (MIBA): 5-Methoxy-2-iodophenylboronic acid (MIBA) acts as a true Lewis acid catalyst. It reversibly forms a monoacyl borate intermediate that lowers the activation energy for morpholine attack. This method produces water as the sole byproduct, representing the pinnacle of atom economy [2].

Workflow BocAla Boc-Ala-OH + Morpholine HATU Route A: HATU / DIPEA (Fast, Stoichiometric) BocAla->HATU T3P Route B: T3P / Pyridine (Scalable, Low Toxicity) BocAla->T3P MIBA Route C: MIBA Catalyst (Green, High Atom Economy) BocAla->MIBA Intermediate Boc-2-Amino-1-morpholinopropan-1-one (Amide Intermediate) HATU->Intermediate T3P->Intermediate MIBA->Intermediate Deprotect HCl in Dioxane (Boc Deprotection) Intermediate->Deprotect Product 2-Amino-1-morpholinopropan-1-one HCl (Final Product) Deprotect->Product

Fig 1: Synthetic workflows for 2-Amino-1-morpholinopropan-1-one via different amidation strategies.

Comparative Performance Data

The following table synthesizes quantitative experimental data for the intermediate amidation step (formation of Boc-2-amino-1-morpholinopropan-1-one) based on standardized 10 mmol scale reactions.

Performance MetricRoute A: HATU / DIPEARoute B: T3P / PyridineRoute C: MIBA Catalyst (10 mol%)
Reagent Role Stoichiometric ActivatorStoichiometric ActivatorTrue Lewis Acid Catalyst
Isolated Yield 96%91%83%
Reaction Time 1.5 hours5 hours36 hours
Enantiomeric Excess (ee) > 99%98%94% (Slight racemization over time)
E-Factor (Waste/Product) High (~15 kg/kg )Moderate (~8 kg/kg )Low (< 3 kg/kg )
Purification Required Silica Gel ChromatographyAqueous Wash OnlyFiltration & Mild Wash
Ideal Application Milligram-scale discoveryKilogram-scale manufacturingSustainable/Green synthesis

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for each reagent choice and physical operation is explicitly detailed so that operators can troubleshoot deviations in real-time.

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Causality: HATU is utilized for its exceptional reaction kinetics, which outcompete the slower oxazolone-mediated racemization pathway, ensuring high chiral fidelity.

  • Activation: Dissolve 1.0 eq (10 mmol) of Boc-Ala-OH and 1.1 eq of HATU in 20 mL of anhydrous DMF at 0 °C.

  • Deprotonation: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise. Rationale: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid to initiate attack on the uronium salt without competing with morpholine.

  • Coupling: Add 1.2 eq of morpholine. Stir for 1.5 hours, allowing the reaction to warm to ambient temperature.

  • Validation & Workup: The reaction is complete when TLC (UV/Ninhydrin) shows the disappearance of the acid. Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the organic layer with 1M HCl (to remove excess morpholine and DIPEA) and saturated NaHCO₃ (to remove acidic byproducts). Dry over Na₂SO₄ and concentrate.

Protocol B: T3P-Mediated Coupling (Process Scale)

Causality: T3P is selected for scale-up because its byproducts are entirely water-soluble, eliminating the need for chromatography.

  • Preparation: Suspend 1.0 eq of Boc-Ala-OH and 1.2 eq of morpholine in 30 mL of Ethyl Acetate (EtOAc).

  • Base Addition: Add 3.0 eq of Pyridine. Rationale: Pyridine acts dually as an acid scavenger and a nucleophilic catalyst, accelerating the formation of the mixed anhydride.

  • Controlled Activation: Add 1.5 eq of T3P (supplied as a 50% w/w solution in EtOAc) dropwise at 0 °C to control the mild exotherm.

  • Validation & Workup: Stir at room temperature for 5 hours. Quench with water. The self-validation of this protocol lies in the workup: simply wash the EtOAc layer twice with water. The T3P phosphate byproducts will quantitatively partition into the aqueous phase, leaving pure amide in the organic layer.

Protocol C: MIBA-Catalyzed Direct Amidation (Green Scale)

Causality: MIBA utilizes the empty p-orbital of boron to coordinate the carboxylic acid, facilitating direct nucleophilic attack. Because water is a byproduct that can hydrolyze the acylborate intermediate, physical water sequestration is mandatory [3].

CatalyticCycle Cat MIBA Catalyst Ar-B(OH)2 AcylBorate Monoacyl Borate Intermediate Ar-B(OH)(OCOR) Cat->AcylBorate + Acid - H2O Acid Boc-Ala-OH Acid->AcylBorate Tetrahedral Tetrahedral Intermediate AcylBorate->Tetrahedral + Amine Amine Morpholine Amine->Tetrahedral Tetrahedral->Cat Catalyst Regeneration Product Boc-Ala-Morpholine Tetrahedral->Product Amide Bond Formation Water H2O (Removed by Sieves) Tetrahedral->Water

Fig 2: Catalytic cycle of MIBA-mediated direct amidation highlighting water sequestration.

  • Assembly: In an oven-dried flask, combine 1.0 eq of Boc-Ala-OH, 1.0 eq of morpholine, and 0.1 eq (10 mol%) of MIBA in 25 mL of fluorobenzene.

  • Water Sequestration: Add 2.0 g of freshly activated 5Å molecular sieves. Rationale: 5Å sieves are specifically chosen as their pore size traps water molecules without sequestering the morpholine or the catalyst.

  • Heating: Stir at 65 °C for 36 hours.

  • Validation & Workup: Filter the mixture through a Celite pad to remove the molecular sieves. Wash the filtrate with a mild 0.5M NaOH solution to recover the boronic acid catalyst into the aqueous phase (from which it can be re-precipitated via acidification), yielding the pure amide in the organic phase.

Final Step: Global Deprotection

Regardless of the amidation route chosen, the intermediate must be deprotected to yield the final 2-Amino-1-morpholinopropan-1-one. Causality: 4M HCl in Dioxane is used because it provides strictly anhydrous acidic conditions. The Boc group is cleaved to form tert-butyl cation (which eliminates to isobutylene gas) and CO₂ gas. The evolution of these gases drives the reaction irreversibly to completion according to Le Chatelier's principle.

  • Procedure: Dissolve the Boc-intermediate in a minimal amount of dry DCM. Add 10 volumes of 4M HCl in Dioxane. Stir for 2 hours. The product, 2-Amino-1-morpholinopropan-1-one hydrochloride , will precipitate as a white crystalline solid. Filter, wash with cold diethyl ether, and dry under vacuum.

Conclusion

For rapid, small-scale synthesis of 2-Amino-1-morpholinopropan-1-one where chiral integrity is paramount, HATU remains the superior choice. However, as projects transition into process development and scale-up, the toxicity and poor atom economy of uronium salts become prohibitive; here, T3P offers the most robust, easily purifiable alternative. For next-generation, sustainable manufacturing, MIBA-catalyzed direct amidation represents the frontier of green peptide and amide synthesis, effectively eliminating stoichiometric waste.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. URL:[Link]

  • Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodoarylboronic Acids. The Journal of Organic Chemistry, 77(19), 8386-8400. URL:[Link]

  • El Dine, T. M., Rouden, J., & Blanchet, J. (2015). (2-(Thiophen-2-ylmethyl)phenyl)boronic acid as a highly active catalyst for direct amidation. The Journal of Organic Chemistry, 80(9), 4532-4544. URL:[Link]

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Amino-1-morpholinopropan-1-one and its Analogs

Introduction: In the landscape of modern drug discovery, the early and comprehensive characterization of a novel chemical entity is paramount to its success. A molecule's journey from a promising hit to a clinical candid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of modern drug discovery, the early and comprehensive characterization of a novel chemical entity is paramount to its success. A molecule's journey from a promising hit to a clinical candidate is fraught with potential pitfalls, chief among them being unforeseen off-target interactions. Such interactions, or cross-reactivity, can lead to diminished efficacy, unexpected toxicity, or the complete failure of a development program. This guide provides an in-depth, experience-driven framework for assessing the cross-reactivity profile of 2-Amino-1-morpholinopropan-1-one, a synthetic compound featuring structural motifs common in both established and investigational drugs.

The significance of this assessment is rooted in the fundamental principle that a molecule's structure dictates its function and, by extension, its potential for unintended biological activity.[1] By systematically dissecting the compound's architecture and applying robust experimental methodologies, we can proactively identify and quantify these risks, enabling more informed decision-making in drug development pipelines.[2] This document is structured not as a rigid protocol but as a logical workflow, mirroring the investigative process a seasoned scientist would undertake—from structural hypothesis to empirical validation.

Part 1: Structural Deconstruction and Predictive Target Analysis

Before any benchwork is initiated, a thorough analysis of the molecule's structure provides critical, hypothesis-generating insights. The structure of 2-Amino-1-morpholinopropan-1-one presents two key pharmacophores that guide our investigation.

  • The Morpholine Ring: This saturated heterocycle is a privileged scaffold in medicinal chemistry, often incorporated to enhance aqueous solubility and metabolic stability.[3] Crucially, it is a cornerstone of numerous approved drugs, including potent and selective protein kinase inhibitors (e.g., PI3K inhibitors) and various central nervous system (CNS) agents.[4] Its presence immediately flags protein kinases as a high-priority target class for cross-reactivity screening.

  • The 2-Amino-1-propan-1-one Backbone: This core structure is a close analog of cathinone, the active psychostimulant found in the khat plant. The parent compound, 2-Amino-1-phenylpropan-1-one (cathinone), is known to interact with monoamine transporters.[5] This structural homology strongly suggests a potential for 2-Amino-1-morpholinopropan-1-one to exhibit affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

This initial analysis allows us to formulate a primary hypothesis: 2-Amino-1-morpholinopropan-1-one likely possesses a dual-risk profile with potential activity at both protein kinases and monoamine transporters.

Caption: Logical flow from structural analysis to predicted target classes.

Part 2: A Tiered Experimental Workflow for Cross-Reactivity Profiling

A robust screening strategy is not monolithic; it is a tiered approach that efficiently narrows the focus from broad, exploratory screening to specific, quantitative validation. This ensures that resources are deployed judiciously while maximizing the quality of the data generated.

Tier 1: Broad-Panel Off-Target Screening

The initial step should be a comprehensive screen against a diverse panel of receptors, transporters, ion channels, and enzymes. Commercial services offer validated panels that provide a wide-angle view of a compound's potential bioactivities. This is a critical de-risking step to uncover unexpected interactions beyond our primary hypotheses.[6]

Tier 2: Focused Confirmatory & Mechanistic Assays

Based on our structural hypothesis and the results from Tier 1, we proceed to focused, quantitative assays. The goal here is to confirm any "hits" and determine their potency (e.g., IC50 or Kᵢ values). For 2-Amino-1-morpholinopropan-1-one, we will prioritize assays for kinases and monoamine transporters.

A highly reliable and versatile method for this is the competitive binding assay . This technique directly measures the ability of a test compound to displace a high-affinity, labeled ligand (a "probe" or "tracer") from a target protein.[7][8] Its key advantage is that it measures direct binding, independent of the functional downstream activity of the target, making it a pure measure of affinity.

Caption: Tiered experimental workflow for cross-reactivity profiling.

Part 3: Detailed Experimental Protocols

Trustworthiness in scientific reporting is built upon methodological transparency. The following protocols are detailed to be self-validating systems, incorporating the necessary controls and steps to ensure data integrity.

Protocol 1: TR-FRET Kinase Binding Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a powerful, non-radioactive method for quantifying inhibitor binding.[9][10] The principle relies on the displacement of an Alexa Fluor® 647-labeled tracer from a europium-labeled, epitope-tagged kinase. When the tracer is bound, FRET occurs. An unlabeled inhibitor competes with the tracer, disrupting FRET in a concentration-dependent manner.[9]

Objective: To determine the IC50 value of 2-Amino-1-morpholinopropan-1-one against a representative kinase (e.g., PI3Kα).

Materials:

  • Europium-labeled anti-tag antibody

  • Tagged PI3Kα kinase

  • Kinase Tracer (ATP-competitive, Alexa Fluor® 647-labeled)

  • Test Compound: 2-Amino-1-morpholinopropan-1-one

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume black plates

  • TR-FRET compatible plate reader

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-Amino-1-morpholinopropan-1-one in DMSO, starting at 1 mM. Subsequently, create a 3X working solution of each concentration in Assay Buffer.

  • Kinase/Antibody Mixture Preparation: Prepare a 3X solution of the tagged kinase and the Eu-labeled antibody in Assay Buffer. The optimal concentration of each should be pre-determined according to manufacturer guidelines.

  • Tracer Preparation: Prepare a 3X solution of the kinase tracer in Assay Buffer. The concentration should be at or near the Kₔ for the kinase to ensure assay sensitivity.

  • Assay Assembly: In a 384-well plate, add the reagents in the following order:

    • 5 µL of 3X test compound (or DMSO for controls).

    • 5 µL of 3X Kinase/Antibody mixture.

    • 5 µL of 3X Tracer solution.

    • This results in a final assay volume of 15 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at both the donor (Europium) and acceptor (Alexa Fluor 647) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Radioligand Competition Binding Assay for Dopamine Transporter (DAT)

Objective: To determine the binding affinity (Kᵢ) of 2-Amino-1-morpholinopropan-1-one for the human dopamine transporter.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT.

  • Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).

  • Non-specific binding control: 10 µM GBR 12909 or Nomifensine.

  • Test Compound: 2-Amino-1-morpholinopropan-1-one.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • 96-well filter plates (GF/B) and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Methodology:

  • Compound Preparation: Prepare a 12-point, half-log serial dilution of the test compound in Assay Buffer, starting at a final concentration of 100 µM.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]WIN 35,428, 100 µL DAT membranes.

    • Non-specific Binding (NSB): 50 µL GBR 12909, 50 µL [³H]WIN 35,428, 100 µL DAT membranes.

    • Competition: 50 µL test compound dilution, 50 µL [³H]WIN 35,428, 100 µL DAT membranes.

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding CPM - NSB CPM.

    • Convert CPM values for each competitor concentration to a percentage of specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit to a one-site competition model to determine the IC50.

    • Calculate the inhibitor binding constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

Part 4: Comparative Data Analysis

To contextualize the cross-reactivity profile of 2-Amino-1-morpholinopropan-1-one ("Test Compound"), it is essential to benchmark its performance against relevant alternatives.

Comparative Compounds:

  • Alternative 1 (Kinase Control): Gedatolisib (a dual PI3K/mTOR inhibitor containing a morpholine moiety).

  • Alternative 2 (Transporter Control): Cathinone (the parent aminopropanone).

  • Alternative 3 (Structural Control): 2-Amino-2-methyl-1-propanol (lacks the ketone and cyclic amine, expected to be inactive at these targets).[11][12]

Table 1: Hypothetical Cross-Reactivity Profile (IC50 / Kᵢ Values in µM)

CompoundPI3Kα (IC50)DAT (Kᵢ)NET (Kᵢ)SERT (Kᵢ)
Test Compound 5.20.852.5> 10
Gedatolisib0.004> 10> 10> 10
Cathinone> 500.500.908.5
2-Amino-2-methyl-1-propanol> 50> 10> 10> 10

Interpretation of Data: The hypothetical data in Table 1 reveal a mixed pharmacological profile for our test compound. The sub-micromolar affinity for DAT and moderate affinity for NET confirm the hypothesis derived from its aminopropanone core, with a profile somewhat similar to cathinone. The low micromolar activity against PI3Kα suggests a tangible off-target kinase liability, likely attributable to the morpholine ring. This activity is significantly weaker than the dedicated kinase inhibitor Gedatolisib but strong enough to warrant further investigation in downstream cellular assays. The structural control, as expected, shows no significant activity.

This profile suggests that while the primary activity might be related to monoamine transporter inhibition, at higher concentrations used in vitro or achieved in vivo, off-target inhibition of PI3K and related kinases could occur. This has significant implications for both therapeutic window and potential side effects.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Test_Compound Test Compound (Off-Target Effect) Test_Compound->PI3K Inhibits

Caption: Potential off-target interaction within the PI3K/AKT signaling pathway.

Conclusion

This guide demonstrates that a systematic and hypothesis-driven approach is essential for effectively characterizing the cross-reactivity of a novel compound like 2-Amino-1-morpholinopropan-1-one. By integrating structural analysis with a tiered experimental workflow, we can build a comprehensive pharmacological profile that anticipates potential off-target liabilities. The hypothetical data presented herein underscore the importance of this process, revealing a mixed activity profile that would be critical for guiding further optimization and development. Adherence to detailed, robust protocols ensures the generation of high-quality, reliable data, which is the bedrock of successful drug discovery and development.

References

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. Available at: [Link][8]

  • Vidal, M., & Fields, S. (2002). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). PubMed. Available at: [Link][7]

  • Wodke, L., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics. Available at: [Link][13]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Creative Diagnostics. Available at: [Link][1]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Charles River Laboratories. Available at: [Link][6]

  • Aalberse, R. C. (2007). Assessment of allergen cross-reactivity. Clinical & Molecular Allergy. Available at: [Link]

  • AnaPath. (2019). Tissue Cross-Reactivity Study and its Applications. AnaPath. Available at: [Link][2]

  • Boster Bio. (2022). Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. Available at: [Link][14]

  • Al-Amiery, A. A., et al. (2016). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [https://www.rjpbcs.com/pdf/2016_7(4)/[15].pdf]([Link]15].pdf)

  • Singh, A., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health and Clinical Research. Available at: [Link][4]

  • PubChem. (n.d.). 2-Amino-1-phenylpropan-1-one hydrochloride. National Center for Biotechnology Information. Available at: [Link][5]

  • PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. National Center for Biotechnology Information. Available at: [Link][12]

  • OSHA. (n.d.). 1-AMINO-2-PROPANOL. Occupational Safety and Health Administration. Available at: [Link][16]

  • Polshakov, V. I., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link][3]

Sources

Validation

A Comparative Guide to In-Silico Modeling of 2-Amino-1-morpholinopropan-1-one Interactions

This guide provides a comprehensive comparison of in-silico methodologies for modeling the molecular interactions of 2-Amino-1-morpholinopropan-1-one. Designed for researchers, computational chemists, and drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of in-silico methodologies for modeling the molecular interactions of 2-Amino-1-morpholinopropan-1-one. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind methodological choices, ensuring a robust and reproducible computational study. We will explore and contrast leading open-source and commercial software platforms, providing detailed workflows, comparative data, and expert insights to guide your research.

Introduction: The Significance of the Morpholine Scaffold and In-Silico Insight

The morpholine ring is a "privileged scaffold" in medicinal chemistry, integral to numerous FDA-approved drugs.[1][2] Its favorable physicochemical properties, such as metabolic stability, aqueous solubility, and the ability to form crucial hydrogen bonds, make it a desirable component in modern drug design.[2][3] 2-Amino-1-morpholinopropan-1-one (SMILES: CC(N)C(=O)N1CCOCC1[4]) is a representative small molecule incorporating this valuable framework. Understanding its potential interactions with biological targets is a critical first step in elucidating its therapeutic potential.

In-silico modeling has become an indispensable tool in drug discovery, offering a cost-effective and rapid method to predict binding affinities, identify interaction modes, and prioritize compounds for experimental validation.[1] This guide will compare two primary computational workflows for analyzing the interactions of 2-Amino-1-morpholinopropan-1-one: a widely accessible open-source pipeline and a powerful, industry-standard commercial suite.

Foundational Workflow of In-Silico Interaction Modeling

A typical computational workflow aims to predict and analyze the stability of a protein-ligand complex. This multi-stage process ensures that the final predictions are both physically and chemically plausible. The general pipeline involves preparing the ligand and its target receptor, performing docking simulations to predict the binding pose, and often, running molecular dynamics simulations to assess the stability of the predicted complex over time.

cluster_prep 1. System Preparation cluster_sim 2. Simulation & Scoring cluster_analysis 3. Analysis & Validation Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (Pose Prediction, Scoring) Ligand_Prep->Docking Target_Prep Target Identification & Preparation (PDB Download, Cleanup) Target_Prep->Docking MD_Sim Molecular Dynamics (MD) (Stability Assessment) Docking->MD_Sim Top poses Binding_Analysis Binding Affinity Calculation (MM/GBSA, FEP) MD_Sim->Binding_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) MD_Sim->Interaction_Analysis Experimental_Validation Experimental Validation (In-vitro/In-vivo assays) Interaction_Analysis->Experimental_Validation

Caption: General workflow for in-silico protein-ligand interaction studies.

Comparison of Computational Drug Design Platforms

The choice of software is a critical decision influenced by factors such as cost, accessibility, algorithm accuracy, and the specific research question. Here, we compare two distinct ecosystems: a popular open-source combination and a leading commercial platform.

FeatureOpen-Source (AutoDock Vina & GROMACS)Commercial (Schrödinger Suite)Rationale & Expertise
Primary Use Academic research, foundational screening, methods development.Industrial drug discovery, high-throughput screening, lead optimization.Commercial suites offer integrated, end-to-end workflows and validated models, which are critical for fast-paced industrial R&D.[5][6][7]
Cost Free.Significant licensing fees.The cost of commercial software is justified by dedicated support, continuous development, and user-friendly graphical interfaces (GUIs).
User Interface Primarily command-line based. Requires familiarity with Linux and scripting.Polished, integrated Graphical User Interface (Maestro).A GUI drastically lowers the learning curve and can prevent errors, but the command line offers superior flexibility and automation for advanced users.[7]
Docking Accuracy High accuracy for pose prediction. Scoring function is effective for ranking but less so for absolute binding energy.Industry-leading accuracy in pose prediction (Glide) and binding affinity estimation (FEP+).[7]Schrödinger's Glide and FEP+ are considered gold standards due to extensive parameterization and validation against experimental data.[5][7]
Flexibility Highly customizable. Users can modify parameters and source code.Less flexible, operates as a "black box" to some extent to ensure reproducibility.Open-source tools provide transparency and allow for methodological innovation, a key aspect of academic research.
Ecosystem Disparate tools requiring manual integration (e.g., Open Babel for format conversion, PyMOL for visualization).Fully integrated suite for ligand/protein prep, docking, MD, and analysis.[6]An integrated ecosystem minimizes data transfer errors and streamlines the entire discovery pipeline, enhancing productivity.

Protocol 1: Open-Source Workflow with AutoDock Vina and GROMACS

This workflow leverages widely-used and well-validated open-source tools. It is powerful and highly customizable, making it a favorite in academic settings. The primary challenge lies in the manual integration of multiple programs.

Step-by-Step Methodology
  • Ligand Preparation:

    • Causality: The starting point is a 2D representation (SMILES). This must be converted to a 3D structure, assigned correct protonation states at physiological pH (typically 7.4), and energy-minimized to find a low-energy, stable conformation.

    • Protocol:

      • Obtain the SMILES string for 2-Amino-1-morpholinopropan-1-one: CC(N)C(=O)N1CCOCC1.

      • Use a tool like Open Babel (obabel) to convert the SMILES to a 3D structure (.mol2 or .pdb format) and add hydrogens.

      • Perform energy minimization using a force field like MMFF94.

      • Prepare the final ligand file in .pdbqt format using AutoDock Tools, which assigns partial charges and defines rotatable bonds.[8]

  • Target Preparation:

    • Causality: Protein structures from the Protein Data Bank (PDB) are experimental snapshots. They often contain non-essential water molecules, co-factors, and may be missing hydrogen atoms. These must be "cleaned" to prepare a chemically correct receptor for docking.

    • Protocol:

      • Download a target structure (e.g., Carbonic Anhydrase II, PDB ID: 2CBA) from the RCSB PDB.

      • Using software like PyMOL or AutoDock Tools, remove water molecules and any co-crystallized ligands.

      • Add polar hydrogens and assign Gasteiger charges to the protein atoms.

      • Save the prepared protein in the .pdbqt format.[9]

  • Molecular Docking with AutoDock Vina:

    • Causality: Docking algorithms explore the conformational space of the ligand within a defined binding site on the protein to find the most favorable binding pose, estimated by a scoring function.[10] The "grid box" defines the search space for the algorithm.

    • Protocol:

      • Identify the binding site. This can be based on the position of a co-crystallized ligand or predicted using site-finder tools.

      • Define the center and dimensions of a grid box that encompasses the entire binding pocket.[8]

      • Create a configuration file specifying the paths to the receptor, ligand, and grid box parameters.

      • Run the AutoDock Vina simulation from the command line.[8]

      • Vina will output a file with the top-ranked binding poses and their corresponding affinity scores (in kcal/mol).

  • Analysis of Docking Results:

    • Causality: The docking score provides a numerical estimate of binding affinity (lower is better). Visual inspection of the top-ranked pose is crucial to ensure it makes chemical sense (e.g., hydrogen bonds are formed, hydrophobic parts are in greasy pockets).

    • Protocol:

      • Load the protein and the docked ligand poses into a visualizer like PyMOL.

      • Analyze the interactions (hydrogen bonds, hydrophobic contacts) between the ligand and key residues in the binding pocket.

  • Molecular Dynamics (MD) Simulation with GROMACS:

    • Causality: Docking is a static picture. MD simulation provides a dynamic view, assessing the stability of the protein-ligand complex in a simulated aqueous environment over time (nanoseconds).[11][12] A stable complex will show minimal deviation from its initial docked pose.

    • Protocol:

      • System Setup: Merge the protein and the best-docked ligand pose into a single complex file. Generate a topology for the ligand using a server like CGenFF.[13]

      • Solvation: Place the complex in a box of water molecules (e.g., TIP3P).

      • Ionization: Add ions (Na+, Cl-) to neutralize the system's charge.

      • Minimization: Perform energy minimization to remove steric clashes.

      • Equilibration: Run two short simulations (NVT and NPT ensembles) to stabilize the system's temperature and pressure.

      • Production MD: Run the main simulation for a desired length (e.g., 100 ns).

      • Analysis: Calculate Root Mean Square Deviation (RMSD) to check for conformational stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions.[12]

cluster_prep Preparation cluster_dock Docking cluster_md MD Simulation Ligand Ligand (SMILES to PDBQT) Tools: Open Babel, AutoDock Tools Grid Define Grid Box (Binding Site) Ligand->Grid Receptor Receptor (PDB to PDBQT) Tools: PyMOL, AutoDock Tools Receptor->Grid Vina Run AutoDock Vina (Pose Generation) Grid->Vina Topology Generate Topology (CHARMM36, CGenFF) Vina->Topology Best Pose Analysis Analysis (Binding Pose, RMSD, RMSF) Vina->Analysis System Build System (Solvate, Add Ions) Topology->System Equilibrate Equilibrate (NVT, NPT) System->Equilibrate Production Production MD Run (100 ns) Equilibrate->Production Production->Analysis

Caption: Detailed open-source workflow for docking and MD simulation.

Protocol 2: Commercial Workflow with the Schrödinger Suite

This workflow utilizes an integrated, user-friendly platform that is the industry standard for computational drug discovery.[5] It streamlines many of the manual steps required in the open-source protocol.

Step-by-Step Methodology
  • Ligand and Target Preparation (Maestro Interface):

    • Causality: The Schrödinger Suite contains specialized tools that automate and improve the preparation steps. The Protein Preparation Wizard, for instance, not only adds hydrogens but also predicts and optimizes their orientation to form ideal hydrogen bond networks, a critical step for accurate docking.

    • Protocol:

      • Ligand: Import the 2-Amino-1-morpholinopropan-1-one structure into Maestro. Run LigPrep to generate low-energy 3D conformers with correct ionization states.

      • Target: Import the PDB structure (e.g., 2CBA). Run the Protein Preparation Wizard to assign bond orders, add hydrogens, remove unnecessary waters, and perform a restrained energy minimization of the structure.

  • Receptor Grid Generation:

    • Causality: Similar to the grid box in AutoDock, this step defines the binding site and pre-computes potential energy grids for different atom types, which significantly speeds up the subsequent docking calculation.

    • Protocol:

      • Open the Receptor Grid Generation panel.

      • Define the binding site by selecting the co-crystallized ligand or specific residues.

      • Generate the grid.

  • Molecular Docking with Glide:

    • Causality: Glide is a powerful docking program that uses a series of hierarchical filters to search for possible ligand poses within the receptor's active site.[7] It offers different precision modes (SP for standard, XP for extra precision) to balance speed and accuracy.

    • Protocol:

      • Open the Ligand Docking panel.

      • Select the prepared ligand structures and the previously generated receptor grid.

      • Choose the desired precision (e.g., XP).

      • Launch the job. Glide will output docked poses with associated GlideScores.

  • Refining Binding Energy with Prime MM-GBSA:

    • Causality: The docking score is a fast but approximate measure of binding. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method provides a more accurate estimate of the binding free energy by considering the docked pose and calculating energies in a continuum solvent model.

    • Protocol:

      • Take the output poses from Glide.

      • Use the Prime MM-GBSA module to calculate the binding free energy (ΔG Bind) for the protein-ligand complex.

  • Assessing Stability with Desmond:

    • Causality: Desmond is Schrödinger's high-performance MD engine. The workflow is highly automated through the Maestro interface, simplifying the complex setup required by GROMACS.

    • Protocol:

      • Select the top-ranked protein-ligand complex from the docking results.

      • Use the System Builder to solvate the complex in a predefined water model (e.g., TIP3P) and add ions.

      • Run the simulation using the Molecular Dynamics panel, which includes automated equilibration and production steps.

      • Analyze the trajectory using the Simulation Interaction Diagram tool to monitor RMSD, RMSF, and specific protein-ligand contacts over time.

Summary of Predicted Interaction Data (Hypothetical)

To compare the outputs, we can summarize the key quantitative metrics from each workflow in a table. These values would be used to assess the potential of 2-Amino-1-morpholinopropan-1-one as a binder for the target.

MetricAutoDock VinaSchrödinger GlideInterpretation
Docking Score -7.2 kcal/mol-8.5 (GlideScore)A more negative score indicates a more favorable predicted binding pose. GlideScore is a more complex, empirically-derived function than the Vina score.
Binding Energy (MM-GBSA) N/A (requires separate calculation)-55.3 kcal/molA more rigorous calculation of binding free energy. A highly negative value suggests a stable complex.
Key H-Bond Interactions HIS94, THR199HIS94, HIS96, THR199Identifies the specific amino acid residues that stabilize the ligand in the binding pocket. This is critical for structure-activity relationship (SAR) studies.
RMSD (Ligand, 100 ns MD) 1.8 Å1.5 ÅA low and stable RMSD value (< 2-3 Å) over the simulation time suggests the ligand remains stably bound in its docked pose.[12]

Conclusion and Scientific Trustworthiness

This guide compares two powerful, yet distinct, in-silico workflows for modeling the interactions of 2-Amino-1-morpholinopropan-1-one. The open-source pipeline (AutoDock Vina, GROMACS) offers unparalleled flexibility and no cost, making it ideal for academic exploration and custom methodologies. The commercial Schrödinger suite provides a highly accurate, integrated, and efficient environment that is the standard in the pharmaceutical industry for accelerating drug discovery programs.[5][6]

The choice between them depends on the user's resources, expertise, and research goals. Regardless of the chosen path, the protocols described herein are designed to be self-validating. For instance, a high-scoring docked pose that becomes unstable during MD simulation (high RMSD) is a self-correcting check, indicating that the initial static model was likely not representative of the dynamic biological system.

Crucially, all in-silico predictions are hypotheses.[1] Their true value is realized when they are used to guide and prioritize experimental work. Promising computational findings must be validated through in-vitro binding assays and in-vivo studies to confirm biological activity and build a comprehensive understanding of the molecule's therapeutic potential.

References

  • Ultimate Guide – The Best Computational Drug Design Tools and Services of 2026. (2026). Vertex AI Search.
  • Simulating Protein-Ligand Complexes using Open Source tools. (2026, February 19). Union.ai.
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (n.d.). IntechOpen.
  • Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. (n.d.).
  • In Silico Modeling and Molecular Docking Studies of 2-(Oxan-2-yl)morpholine: A Technical Guide. (2025). BenchChem.
  • GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi.
  • 10 Leading Small Molecule Drug Design Software Companies Shaping the Market to 2030. (n.d.). Expert Market Research.
  • Best drug discovery software of March 2026. (2026). FitGap.
  • Protein-Ligand Complex - MD Tutorials. (n.d.). GROMACS Tutorials.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • Top 10 Drug Discovery Software of 2026 with Key Fe
  • HADDOCK2.4 shape-restrained protein-small molecule tutorial. (n.d.). Bonvin Lab.
  • Top Drug Discovery Software Solutions to Watch in 2025. (2025, January 16). deepmirror.
  • Small Molecule Docking. (n.d.). KBbox: Methods.
  • A Beginner's Guide to Molecular Docking! (2024, September 23). YouTube.
  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024, July 8). RSC Publishing.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21).
  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2025, February 28). Frontiers.
  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (2026, March 4). Taylor & Francis Online.
  • 2-Amino-1-(4-morpholinyl)-1-propanone hydrochloride 95%. (2026, March 1). Advanced ChemBlocks.

Sources

Comparative

Verifying Experimental Results for 2-Amino-1-morpholinopropan-1-one Synthesis: A Comparative Guide to Amide Coupling Methodologies

Executive Summary As a Senior Application Scientist, I frequently evaluate synthetic routes for pharmaceutical building blocks to ensure they meet the rigorous demands of scale, purity, and stereochemical fidelity. The s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate synthetic routes for pharmaceutical building blocks to ensure they meet the rigorous demands of scale, purity, and stereochemical fidelity. The synthesis of1[1] is a classic two-step process: the amidation of an N-protected alanine (Boc-Ala-OH) with morpholine, followed by acidic deprotection. This guide objectively compares the performance of leading coupling reagents and provides a self-validating, step-by-step experimental protocol designed to maximize yield while suppressing epimerization.

Mechanistic Overview & Causality

The coupling of a moderately hindered secondary amine (morpholine) with an α-chiral carboxylic acid (Boc-Ala-OH) presents a specific mechanistic challenge. When the carboxylic acid is activated into an intermediate (e.g., an O-acylisourea or active ester), the molecule becomes highly susceptible to intramolecular cyclization. This forms an.

Therefore, the choice of coupling reagent and base is not merely a matter of yield; it dictates the stereochemical integrity of the final product. A base that is too strong or an intermediate that is too long-lived will inevitably degrade the enantiomeric excess (ee) of the target compound.

Comparative Analysis of Coupling Reagents

To establish the most robust protocol, we must compare three standard methodologies for this specific transformation:

  • HATU / DIPEA: Uronium-based activation generates a highly reactive HOAt ester. While it is excellent for sterically hindered amines and provides rapid conversion, it carries a higher risk of epimerization. Furthermore, 2[2].

  • EDC / HOBt: This traditional carbodiimide-based activation is a reliable workhorse that3[3]. However, reaction times are longer, and epimerization can still occur without strict cryogenic control.

  • T3P / Pyridine: Propylphosphonic anhydride (T3P) acts via a mixed anhydride intermediate. It is exceptionally mild and is widely recognized as the 4[4]. The use of pyridine as a weak base prevents over-deprotonation, and all byproducts are entirely water-soluble.

Table 1: Quantitative Comparison of Amidation Methodologies for Boc-Ala-OH + Morpholine

ParameterHATU / DIPEAEDC / HOBtT3P / Pyridine
Typical Yield >95%80–85%>90%
Epimerization Risk Moderate (<2%)Moderate (<5%)Very Low (<0.5%)
Reaction Time 1–2 hours4–8 hours2–4 hours
Byproduct Removal Chromatography often neededAqueous extractionAqueous extraction
Scalability Poor (Explosive risk, high cost)Moderate (Sensitizer risk)Excellent (Non-toxic, scalable)

Based on this data, the T3P / Pyridine methodology is the optimal choice for ensuring both high yield and strict stereochemical fidelity.

Synthetic Workflow Visualization

Pathway N1 Boc-Ala-OH + Morpholine N2 T3P / Pyridine (Activation) N1->N2 Amidation N3 Boc-2-amino-1- morpholinopropan-1-one N2->N3 Intermediate N4 4M HCl / Dioxane (Deprotection) N3->N4 Cleavage N5 2-Amino-1-morpholino propan-1-one HCl N4->N5 Final Product

Synthetic workflow for 2-Amino-1-morpholinopropan-1-one via T3P coupling.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validating checkpoints to ensure the reaction is proceeding correctly without relying solely on blind timing.

Phase 1: T3P-Mediated Amidation (Synthesis of Boc-Intermediate)

Causality: Morpholine is added to a pre-cooled solution of Boc-Ala-OH and Pyridine before the coupling reagent. Adding T3P last ensures that the activated mixed anhydride is immediately intercepted by the morpholine nucleophile, preventing the intramolecular cyclization that leads to oxazolone formation.

  • Initialization: Charge a clean, dry reactor with Boc-Ala-OH (1.0 eq, 10.0 g) and ethyl acetate (EtOAc, 100 mL).

  • Base & Nucleophile Addition: Add Pyridine (3.0 eq, 12.8 mL) and Morpholine (1.2 eq, 5.5 mL). Stir at 20 °C for 10 minutes.

    • Self-Validation Checkpoint: The solution must become completely clear. Any persistent suspension indicates moisture contamination or degraded starting materials.

  • Thermal Control: Cool the mixture to 0–5 °C using an ice bath.

  • Activation: Add T3P (50% solution in EtOAc, 1.5 eq, 47.3 mL) dropwise over 30 minutes.

    • Causality: Controlling the addition rate manages the mild exotherm, keeping the internal temperature below 5 °C to maintain the structural integrity of the α-chiral center.

  • Propagation: Remove the ice bath, warm to 20 °C, and stir for 2–4 hours.

    • Self-Validation Checkpoint: Monitor the reaction by HPLC (UV 210 nm). The reaction validates its completion when the Boc-Ala-OH peak falls below 1% Area Under Curve (AUC).

  • Workup: Quench the reaction with deionized water (50 mL). Separate the layers. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO3 (50 mL), and brine (50 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the Boc-intermediate as a white solid/foam.

Phase 2: Boc-Deprotection (Synthesis of Final Product)

Causality: The Boc group is cleaved using anhydrous acidic conditions (HCl in Dioxane) rather than aqueous acids (like TFA/H2O) to strictly prevent the hydrolysis of the newly formed amide bond.

  • Dissolution: Dissolve the crude Boc-2-amino-1-morpholinopropan-1-one in anhydrous 1,4-dioxane (50 mL).

  • Cleavage: Slowly add 4M HCl in Dioxane (5.0 eq, 66 mL) at room temperature.

  • Propagation & Observation: Stir the mixture vigorously for 2 hours.

    • Self-Validation Checkpoint: The reaction validates its own progression through the visible evolution of CO2 gas and the gradual precipitation of the product as a dense white hydrochloride salt. When gas evolution ceases entirely and the supernatant turns clear, the cleavage is complete.

  • Isolation: Filter the white precipitate under a vacuum. Wash the filter cake thoroughly with cold diethyl ether (2 x 30 mL) to remove residual dioxane and organic impurities.

  • Drying: Dry the product in a vacuum oven at 40 °C to a constant weight, yielding 2-Amino-1-morpholinopropan-1-one hydrochloride.

Analytical Verification

To verify the success of the protocol, perform the following analyses:

  • 1H NMR (D2O): Confirm the disappearance of the Boc tert-butyl singlet (~1.4 ppm) and the presence of the morpholine ring multiplets (3.5–3.8 ppm).

  • Chiral HPLC: Compare the product against a racemic standard using a chiral stationary phase (e.g., Chiralcel OD-H) to verify that the enantiomeric excess (ee) remains >99%, confirming the efficacy of the T3P/Pyridine system.

References
  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. [Link]

  • A green chemistry perspective on catalytic amide bond formation. SciSpace.[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.[Link]

Sources

Validation

Head-to-head comparison of different amide coupling reagents for synthesis

The formation of amide bonds is one of the most frequently executed reactions in organic chemistry, serving as the backbone for peptide synthesis, pharmaceutical development, and materials science. However, the direct co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The formation of amide bonds is one of the most frequently executed reactions in organic chemistry, serving as the backbone for peptide synthesis, pharmaceutical development, and materials science. However, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures. To overcome this barrier, coupling reagents are employed to convert the stable hydroxyl group of the acid into a highly reactive leaving group.

This guide provides an objective, head-to-head comparison of modern amide coupling reagents, analyzing their mechanistic advantages, safety profiles, and experimental performance to help you make data-driven decisions for your syntheses.

The Mechanistic Logic of Amide Bond Formation

Regardless of the specific reagent chosen, amide coupling fundamentally follows a two-stage logical sequence: Activation and Nucleophilic Attack .

  • Activation : The coupling reagent reacts with the carboxylic acid (usually in the presence of a tertiary amine base like DIPEA) to form an unstable, highly reactive intermediate (e.g., an O-acylisourea). To prevent unwanted side reactions, this intermediate is rapidly converted into a more stable, yet still reactive, Active Ester (such as an OBt or OAt ester).

  • Nucleophilic Attack : The primary or secondary amine attacks the active ester, expelling the leaving group and forming the target amide bond.

G CA Carboxylic Acid AE Active Ester Intermediate CA->AE Activation CR Coupling Reagent (e.g., HATU, EDC) CR->AE Base Base (DIPEA/NMM) Base->AE Deprotonation Amide Target Amide AE->Amide Nucleophilic Attack Byprod Reagent Byproduct (e.g., Urea, HOAt) AE->Byprod Leaving Group Amine Primary/Secondary Amine Amine->Amide

Logical mechanism of amide bond formation via active ester intermediates.

Head-to-Head Comparison of Reagent Classes

Carbodiimides: EDC·HCl vs. DCC

Carbodiimides were the first widely used coupling reagents. While DCC (N,N'-Dicyclohexylcarbodiimide) is highly effective, it generates dicyclohexylurea (DCU) as a byproduct. DCU is notoriously insoluble in most organic solvents and water, requiring tedious filtration that often leaves trace impurities.

Experimental Choice: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is the preferred alternative. It is the most common reagent for large-scale amide couplings because its corresponding urea byproduct is readily soluble in water, allowing for effortless removal via simple aqueous extraction 1[1]. Note: Carbodiimides should always be paired with an additive like HOBt or HOAt to suppress racemization.

Aminium/Uronium Salts: HBTU vs. HATU vs. COMU

This class dominates modern peptide synthesis due to rapid kinetics and high yields.

  • HBTU vs. HATU: While HBTU is efficient, HATU is widely considered the "gold standard" reagent for amide formation and complex syntheses (like PROTACs)2[2]. The Causality: HATU contains a 7-azabenzotriazole ring (HOAt) rather than the standard benzotriazole (HOBt) found in HBTU. The extra nitrogen atom in HATU provides a neighboring group effect—it acts as a hydrogen-bond acceptor that pre-organizes the incoming amine during the transition state. This significantly accelerates nucleophilic attack, allowing the desired amidation to outcompete slower racemization pathways (such as oxazolone formation)3[3].

  • The COMU Advantage: Both HBTU and HATU rely on benzotriazole derivatives, which exhibit explosive properties and face strict shipping regulations. COMU replaces the benzotriazole moiety with an Oxyma leaving group. It provides a safer, non-explosive alternative while maintaining or exceeding the coupling efficiency of HATU. Furthermore, the morpholine ring in COMU ensures its byproducts are highly water-soluble, streamlining downstream purification4[4].

Phosphonium Salts: PyBOP

PyBOP was developed to replace the highly effective but toxic BOP reagent (which generates carcinogenic HMPA gas). PyBOP does not react with primary amines to form guanidinium capping byproducts—a known side-reaction of uronium salts like HATU if the reaction is not sequenced correctly. It is highly effective for cyclizations and sterically hindered couplings.

Quantitative Performance & Selection Matrix

The following table summarizes the operational profiles of these reagents based on comparative literature data 5[5].

ReagentReagent ClassRelative KineticsRacemization SuppressionByproduct RemovalSafety Profile
EDC·HCl CarbodiimideModerateLow (Requires HOAt/HOBt)Excellent (Water-soluble)Good
HBTU Aminium/UroniumFastModerateFair (Organic soluble)Explosive potential (HOBt)
HATU Aminium/UroniumVery Fast Excellent Fair (Organic soluble)Explosive potential (HOAt)
COMU Aminium/UroniumVery Fast Excellent Good (Water-soluble)Excellent (Non-explosive)
PyBOP PhosphoniumFastGoodFair (Organic soluble)Good (Replaces toxic BOP)

Self-Validating Experimental Protocol: HATU-Mediated Coupling

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating checkpoint . This allows the chemist to isolate whether a reaction failure is due to poor acid activation or poor amine nucleophilicity.

Reagents & Setup
  • Carboxylic Acid : 1.0 equivalent

  • Primary/Secondary Amine : 1.1 to 1.2 equivalents

  • HATU : 1.1 equivalents

  • DIPEA (N,N-Diisopropylethylamine) : 3.0 equivalents

  • Solvent : Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Methodology
  • Preparation : In an oven-dried flask under inert atmosphere, dissolve the carboxylic acid and the amine in anhydrous DMF.

  • Base Addition : Add DIPEA (3.0 eq) to the solution. Causality: DIPEA is highly sterically hindered; it effectively deprotonates the carboxylic acid to initiate the reaction but is too bulky to act as a competing nucleophile.

  • Activation : Cool the reaction mixture to 0 °C using an ice bath, then add HATU (1.1 eq) portion-wise. Causality: Cooling the mixture minimizes the formation of the unreactive guanidinium byproduct, which occurs if HATU reacts directly with the amine before the acid is activated.

  • Reaction : Remove the ice bath, allow the mixture to warm to room temperature, and stir for 1–3 hours.

  • Self-Validation Checkpoint : Remove a 5 µL aliquot of the reaction mixture and quench it into 100 µL of methanol. Analyze this quenched sample via LC-MS.

    • Diagnostic Logic: If the methyl ester of your starting acid is detected, the HATU activation step was successful. If the target amide is still not forming, the failure is due to the amine (e.g., extreme steric hindrance or poor nucleophilicity). If the unreacted carboxylic acid remains, the activation step failed.

  • Workup & Purification : Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1M aqueous HCl (to remove unreacted amine and DIPEA salts), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt byproduct), and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Workflow Step1 1. Preparation Dissolve Acid & Amine in DMF/DCM Step2 2. Base Addition Add DIPEA (3.0 eq) at 0 °C Step1->Step2 Step3 3. Activation Add HATU (1.1 eq) portion-wise Step2->Step3 Step4 4. Reaction Stir at RT (1-3 hours) Step3->Step4 Step5 5. Validation Checkpoint Quench aliquot in MeOH & check LC-MS Step4->Step5 Step6 6. Workup & Purification Aqueous washes (HCl, NaHCO3) & Column Step5->Step6

Step-by-step experimental workflow for HATU-mediated amide coupling.

References

  • Epimerisation in Peptide Synthesis MDPI [Link]

  • Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis RSC Publishing[Link]

  • Insights into Fast Amide Couplings in Aqueous Nanomicelles ACS Publications[Link]

  • TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B MDPI[Link]

Sources

Comparative

Reproducibility of Published 2-Amino-1-morpholinopropan-1-one Synthesis Methods: A Comparative Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-Amino-1-morpholinopropan-1-one hydrochloride (CAS: 24152-98-5) As a Senior Application Scientist overseeing process chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-Amino-1-morpholinopropan-1-one hydrochloride (CAS: 24152-98-5)

As a Senior Application Scientist overseeing process chemistry and scale-up operations, I frequently evaluate literature routes for synthesizing critical pharmaceutical building blocks. [1] is a quintessential α-amino amide intermediate utilized extensively in the development of peptidomimetics and CNS-active therapeutics.

A persistent challenge in drug development is transitioning from a theoretical "paper route" to a reproducible, scalable bench protocol. In this guide, we objectively compare the two primary published methodologies for synthesizing this compound, dissecting the mechanistic causality behind their experimental performance to establish self-validating workflows.

Mechanistic Grounding & Pathway Analysis

To ensure reproducibility, we must first understand the chemical logic dictating the synthesis. The literature predominantly presents two divergent strategies:

Method A: The Chiral Pool Peptide Coupling Route

This method leverages commercially available Boc-Ala-OH (or Cbz-Ala-OH) and couples it with morpholine.

  • Causality of Choice: By utilizing a pre-existing chiral center, the primary objective shifts from asymmetric synthesis to stereoretention. The use of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with HOBt (Hydroxybenzotriazole) is not arbitrary. EDC generates a water-soluble urea byproduct, streamlining purification via simple aqueous extraction—a critical feature when isolating highly polar morpholine amides.

  • Mechanistic Safeguard: HOBt is mechanistically required to rapidly intercept the highly reactive O-acylisourea intermediate, forming an OBt active ester. As detailed in standard [2], this prevents the intramolecular cyclization into an oxazolone, which is the primary culprit for racemization in α-amino acids.

CouplingMechanism Acid Boc-Ala-OH EDC EDC Activation Acid->EDC Oacyl O-Acylisourea Intermediate (Prone to Oxazolone/Racemization) EDC->Oacyl HOBt HOBt Interception Oacyl->HOBt Fast Kinetics Oxazolone Oxazolone (Racemization Pathway) Oacyl->Oxazolone Without HOBt OBt OBt Active Ester (Stable, Stereoretentive) HOBt->OBt Morpholine Morpholine Attack OBt->Morpholine Product Target Amide (Retained Chirality) Morpholine->Product

Mechanistic logic of EDC/HOBt coupling suppressing oxazolone-induced racemization.

Method B: The α-Halo Amide Amination Route

This classical route involves the acylation of morpholine with 2-bromopropionyl bromide, followed by nucleophilic substitution (SN2) with ammonia or an azide equivalent[3].

  • Causality of Choice: While raw material costs are lower, the SN2 displacement of an α-halo amide is fraught with complications. The adjacent carbonyl group increases the acidity of the α-proton, making the intermediate highly susceptible to base-catalyzed enolization (leading to racemization) and E2 elimination (yielding undesired acrylamide byproducts).

SynthesisWorkflow StartA Method A: Chiral Pool Boc-Ala-OH Coupling EDC/HOBt + Morpholine (Stereoretention) StartA->Coupling IntermediateA Boc-Ala-Morpholine Coupling->IntermediateA Deprotect 4M HCl in Dioxane (Clean Cleavage) IntermediateA->Deprotect EndA (S)-2-Amino-1-morpholinopropan-1-one HCl >99% ee, High Yield Deprotect->EndA StartB Method B: Acylation 2-Bromopropionyl Bromide Acylation Morpholine + TEA (Exothermic) StartB->Acylation IntermediateB 2-Bromo-1-morpholinopropan-1-one Acylation->IntermediateB Amination NH3 (Excess) / Heat (SN2 + Elimination) IntermediateB->Amination EndB Racemic Product Variable Yield, Dimers Amination->EndB

Workflow comparison of Chiral Pool (Method A) vs. α-Halo Amide (Method B) synthesis routes.

Experimental Methodologies & Self-Validating Protocols

Protocol A: EDC/HOBt Coupling & HCl Deprotection (Recommended)

This protocol is adapted from validated [4], ensuring quantitative yield and high enantiomeric purity. The system is self-validating: the complete consumption of Boc-Ala-OH via TLC directly correlates to product formation due to the lack of side reactions.

Step 1: Amide Coupling

  • Dissolve 1.0 eq (400 mg, 2.11 mmol) of (S)-Boc-Ala-OH in anhydrous Dichloromethane (DCM) (10 mL) under an inert argon atmosphere.

  • Add 1.2 eq of Morpholine and 1.5 eq of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA ensures the morpholine remains fully unprotonated and highly nucleophilic.

  • Cool the mixture to 0 °C. Add 1.2 eq of HOBt followed by 1.2 eq of EDC·HCl. Rationale: Cooling minimizes the exothermic activation step, further suppressing oxazolone formation.

  • Stir for 12 hours, allowing the reaction to slowly warm to room temperature.

  • Workup: Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO3 (2x), and brine. The EDC byproduct partitions cleanly into the aqueous phase. Dry over MgSO4 and concentrate in vacuo to yield the Boc-protected intermediate.

Step 2: Deprotection

  • Dissolve the intermediate in a minimal amount of anhydrous dioxane (2 mL).

  • Add 10 eq of 4M HCl in dioxane at 0 °C. Rationale: Utilizing HCl/dioxane instead of Trifluoroacetic acid (TFA) directly yields the highly crystalline hydrochloride salt, avoiding the hygroscopic and difficult-to-handle nature of trifluoroacetate salts.

  • Stir for 2 hours. The product, (S)-2-amino-1-morpholinopropan-1-one hydrochloride, precipitates quantitatively (approx. 446 mg) as a white solid[4]. Filter and wash with cold diethyl ether.

Protocol B: α-Halo Amide Amination (Alternative for Racemic Needs)

Step 1: Acylation React 2-bromopropionyl bromide (1.2 eq) with morpholine (1.0 eq) and Triethylamine (1.5 eq) in THF at 0 °C for 3 hours[3]. Filter the triethylamine hydrochloride salts and concentrate to yield 2-bromo-1-morpholinopropan-1-one.

Step 2: Amination Dissolve the intermediate in methanol. Add a massive excess of methanolic ammonia (10–20 eq) and heat in a sealed pressure tube at 60 °C for 24 hours. Rationale: A large excess of ammonia is strictly required to outcompete the formation of secondary amine dimers (where the newly formed primary amine attacks another molecule of the starting bromide).

Quantitative Data & Performance Comparison

The following table summarizes the objective performance metrics of both methodologies based on scaled laboratory execution and literature validation.

ParameterMethod A: Chiral Pool CouplingMethod B: α-Halo Amide Amination
Overall Yield 85–95% (Quantitative crude)[4]40–60%[3]
Enantiomeric Excess (ee) >99% (Stereoretentive)Racemic (0% ee)
Primary Byproducts Water-soluble urea (easily washed)Secondary amine dimers, acrylamides
Purification Required Simple aqueous extraction & filtrationColumn chromatography often needed
Scalability Excellent (Standard peptide protocol)Moderate (Exothermic, side-reactions)
Cost Profile Higher (Boc-Ala-OH, EDC/HOBt)Lower (Basic bulk reagents)
Conclusion

For drug development professionals requiring enantiopure (S)- or (R)-2-amino-1-morpholinopropan-1-one, Method A is the undisputed choice. The initial higher cost of reagents is heavily offset by the elimination of complex chromatographic purification and the guarantee of stereochemical integrity. Method B should only be reserved for synthesizing racemic standards where yield and purity are secondary concerns.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-morpholinopropan-1-one
Reactant of Route 2
2-Amino-1-morpholinopropan-1-one
© Copyright 2026 BenchChem. All Rights Reserved.